2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Description
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Properties
IUPAC Name |
2-(2-bromoethyl)-1-methylpiperidine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16BrN.BrH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYOYPRZOFTXHRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCC1CCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-22-6 | |
| Record name | Piperidine, 2-(2-bromoethyl)-1-methyl-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide chemical properties
An In-depth Technical Guide to 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide for Researchers and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound that holds significant potential as a versatile building block in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a saturated N-methylpiperidine ring substituted at the 2-position with a bromoethyl group, provides two key points of reactivity: the nucleophilic tertiary amine and the electrophilic primary alkyl bromide. This bifunctionality makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The piperidine scaffold is a common motif in a wide array of pharmaceuticals, and the ability to introduce this moiety with a reactive handle for further elaboration is of great interest to drug development professionals. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, synthesized from available technical data and established chemical principles.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. While extensive experimental data is not widely published, the available information from commercial suppliers provides a baseline for its characterization.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br₂N | |
| Molecular Weight | 287.04 g/mol | |
| Appearance | Solid | |
| InChI | 1S/C8H16BrN.BrH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | |
| SMILES String | BrCCC1N(CCCC1)C.[H]Br | |
| MDL Number | MFCD09864560 |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum would be expected to show a singlet for the N-methyl protons. The protons of the bromoethyl group would likely appear as two multiplets, and the piperidine ring protons would present as a series of complex multiplets. The proton alpha to the nitrogen and the bromoethyl group would be the most deshielded of the ring protons.
-
¹³C NMR: The spectrum would feature eight distinct carbon signals. The N-methyl carbon would be in the aliphatic region. The two carbons of the bromoethyl group would be distinguishable, with the carbon bonded to the bromine atom being significantly downfield. The five carbons of the piperidine ring would also show distinct chemical shifts.
Synthesis and Purification
Proposed Synthetic Workflow
The conversion of the precursor alcohol to the target alkyl bromide can be achieved using standard brominating agents such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The use of HBr is a common and effective method for such transformations.[3]
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
This protocol is based on analogous procedures for the synthesis of similar bromoalkyl-substituted piperidines.[3]
-
Reaction Setup: To a solution of 2-(2-hydroxyethyl)-1-methylpiperidine in a suitable solvent (e.g., a high-boiling point solvent or neat), add an excess of concentrated hydrobromic acid (e.g., 48%).
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture, to yield the pure this compound salt.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is dominated by the electrophilic nature of the bromoethyl side chain. The carbon atom attached to the bromine is susceptible to nucleophilic attack, making this compound an excellent alkylating agent.
Alkylation Reactions
This compound can be used to introduce the 1-methylpiperidine-2-ethyl moiety onto various nucleophiles, including amines, thiols, and carbanions. This is a common strategy in the synthesis of pharmaceutical compounds. For instance, it can undergo conjugate addition to activated alkenes like acrylates in the presence of a base to neutralize the hydrobromide salt.[4]
Caption: General scheme of an alkylation reaction using 2-(2-Bromoethyl)-1-methylpiperidine.
Role of the N-Methylpiperidine Ring
The N-methylpiperidine ring itself is relatively stable under many reaction conditions. The tertiary amine is basic and can be protonated, which is why the compound is supplied as a hydrobromide salt. In its free base form, the nitrogen atom is nucleophilic.
Applications in Research and Drug Development
Piperidine and its derivatives are prevalent in a vast number of FDA-approved drugs and are considered privileged scaffolds in medicinal chemistry. The title compound serves as a valuable precursor for introducing this scaffold into larger molecules.
-
Scaffold for Drug Candidates: The 1-methylpiperidine-2-ethyl group can be incorporated into potential drug candidates to modulate their physicochemical properties, such as lipophilicity and basicity, which in turn can influence their pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).
-
Synthesis of Biologically Active Molecules: The reactivity of the bromoethyl group allows for the synthesis of a wide range of derivatives. For example, reaction with various nucleophiles can lead to the formation of ethers, thioethers, amines, and other functional groups, each with the potential for unique biological activity.
-
Model-Informed Drug Development (MIDD): As a building block, this compound can contribute to the synthesis of compound libraries for screening. The data generated from these libraries can be used in a MIDD framework to inform the design of future drug candidates with improved properties.[5]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is derived from available safety data sheets for the compound and its analogues.[6][7]
| Hazard Category | Description | Precautionary Statements |
| Acute Toxicity (Oral) | Harmful if swallowed (Category 4).[6] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Irritation | Causes skin irritation (Category 2).[6] | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Irritation | Causes serious eye irritation (Category 2A).[6] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Respiratory Irritation | May cause respiratory irritation.[6] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents.[7]
References
-
Synthesis of 1-(Butoxycarbonyl)-2-(2-hydroxyethyl)-piperidine. PrepChem.com. [Link]
-
Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. [Link]
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Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. [Link]
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Synthesis of 2-(2-hydroxyethyl)piperazine. PrepChem.com. [Link]
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Safety Data Sheet - 3-(Bromomethyl)piperidine. Angene Chemical. [Link]
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2-(2-Bromoethyl)piperidine. PubChem. [Link]
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The Chemistry Behind N-(2-Hydroxyethyl)piperidine: A Synthesis Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Preparation of N-(2-hydroxyethyl)-piperazine.
- Synthesis of N-(2-hydroxyethyl)piperazine.
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1-(2-Bromoethyl)piperidine. PubChem. [Link]
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Scoping review of the role of pharmacometrics in model-informed drug development. National Institutes of Health. [Link]
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- 2. 2-(Hydroxymethyl)piperidine(3433-37-2) 1H NMR spectrum [chemicalbook.com]
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- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key intermediate in the development of various pharmacologically active compounds. This document details a representative synthetic protocol, including the underlying chemical principles, and outlines the analytical techniques essential for structural verification and purity assessment. The intended audience includes researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines, underscores its importance as a privileged scaffold in medicinal chemistry.[2] The introduction of a bromoethyl side chain at the 2-position of the N-methylated piperidine ring, as in this compound, provides a versatile chemical handle for further molecular elaboration through nucleophilic substitution reactions. This allows for the systematic exploration of structure-activity relationships in drug discovery programs.
This guide will focus on a common and reliable method for the synthesis of this compound, starting from the commercially available precursor, 1-methyl-2-piperidineethanol. Furthermore, a detailed analysis of the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) will be presented to ensure the unambiguous identification and characterization of the target compound.
Synthesis of this compound
The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. For the preparation of this compound, the most direct approach involves the reaction of 1-methyl-2-piperidineethanol with a brominating agent. While several reagents can effect this transformation, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), the use of hydrobromic acid (HBr) is often preferred for its operational simplicity and the direct formation of the hydrobromide salt of the product.
Reaction Mechanism: Nucleophilic Substitution
The reaction of 1-methyl-2-piperidineethanol with hydrobromic acid proceeds via a nucleophilic substitution mechanism. The acidic conditions first lead to the protonation of the hydroxyl group of the alcohol, converting it into a good leaving group (water). The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon atom, displacing the water molecule and forming the carbon-bromine bond. The nitrogen atom of the piperidine ring is also protonated under the acidic conditions, leading to the formation of the hydrobromide salt.
Diagram 1: Synthesis Workflow
Caption: A schematic representation of the synthesis workflow.
Representative Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of similar bromoalkylpiperidine hydrobromides.[3]
Materials:
-
1-Methyl-2-piperidineethanol
-
48% aqueous Hydrobromic Acid (HBr)
-
Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-methyl-2-piperidineethanol.
-
Carefully add an excess of 48% aqueous hydrobromic acid (approximately 3-4 molar equivalents).
-
Heat the reaction mixture to reflux (approximately 120-130 °C) and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with toluene to remove any non-polar impurities.
-
Separate the aqueous layer containing the product and concentrate it under reduced pressure using a rotary evaporator to remove excess HBr and water.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol, to yield this compound as a solid.
-
Dry the purified product under vacuum.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.
| Property | Value |
| Molecular Formula | C₈H₁₇Br₂N |
| Molecular Weight | 287.04 g/mol |
| Appearance | Solid |
| Melting Point | Not reported, but expected to be a crystalline solid |
| Solubility | Soluble in water and polar organic solvents |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).
3.1.1. Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons of the piperidine ring, the N-methyl group, and the bromoethyl side chain. Due to the hydrobromide salt formation and the presence of the electron-withdrawing bromine atom, the signals for the protons adjacent to the nitrogen and bromine atoms will be shifted downfield.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Piperidine ring protons (CH₂) | 1.5 - 2.2 | Multiplet | 8H |
| N-Methyl protons (N-CH₃) | 2.8 - 3.0 | Singlet | 3H |
| Methylene protons adjacent to Br (CH₂-Br) | 3.4 - 3.6 | Triplet | 2H |
| Methylene protons adjacent to the ring (CH₂-CH₂-Br) | 2.0 - 2.3 | Multiplet | 2H |
| Proton on the carbon bearing the side chain (CH) | 3.1 - 3.3 | Multiplet | 1H |
| N-H proton (from hydrobromide) | Broad signal, variable | Singlet (broad) | 1H |
3.1.2. Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Piperidine ring carbons (CH₂) | 20 - 35 |
| N-Methyl carbon (N-CH₃) | ~45 |
| Methylene carbon adjacent to Br (CH₂-Br) | ~30 |
| Methylene carbon adjacent to the ring (CH₂-CH₂-Br) | ~35 |
| Carbon bearing the side chain (CH) | ~60 |
Diagram 2: Characterization Workflow
Caption: A flowchart illustrating the analytical techniques for characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the C-H, C-N, and C-Br bonds, as well as a broad absorption due to the N-H bond of the hydrobromide salt.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H stretch (hydrobromide) | 2400 - 2800 | Broad, Strong |
| C-H stretch (aliphatic) | 2850 - 3000 | Strong |
| C-N stretch | 1000 - 1250 | Medium |
| C-Br stretch | 500 - 600 | Medium-Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The mass spectrum is expected to show the molecular ion peak corresponding to the free base. A key feature will be the isotopic pattern of bromine, with two peaks of roughly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).[4]
Expected Fragmentation Pattern:
The fragmentation of the molecular ion is likely to be initiated by cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage), leading to the formation of a stable iminium ion.[5] Another common fragmentation pathway is the loss of the bromoethyl side chain.
Safety and Handling
This compound is a chemical intermediate and should be handled with appropriate safety precautions. It is classified as harmful if swallowed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from incompatible materials.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The presented representative protocol, based on the reaction of 1-methyl-2-piperidineethanol with hydrobromic acid, offers a reliable method for the preparation of this valuable synthetic intermediate. The outlined spectroscopic techniques and predicted data serve as a crucial reference for researchers to confirm the structure and purity of the synthesized compound. Adherence to the described methodologies and safety precautions will enable the successful synthesis and characterization of this compound for its application in the advancement of pharmaceutical research and development.
References
-
Kharitonov, D. G., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7249. [Link]
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Doc Brown's Chemistry. Infrared spectrum of 2-bromobutane. [Link]
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Doc Brown's Chemistry. Infrared spectrum of 1-bromobutane. [Link]
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PrepChem. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [Link]
-
YouTube. Mass spectrum & fragmentation of 1-bromobutane. [Link]
-
University of Colorado Boulder. IR: alkyl halides. [Link]
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Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
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Organic Syntheses. Pentaerythrityl Bromide. [Link]
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SpectraBase. 1-Bromobutane - Optional[FTIR] - Spectrum. [Link]
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Chemistry – A European Journal. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]
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Organic Syntheses. 2,4-Dibromo-3-pentanone. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
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SpectraBase. Piperidine. [Link]
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ResearchGate. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. [Link]
-
NIST. Piperidine, 1-methyl-. [Link]
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-
MDPI. Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release. [Link]
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SpectraBase. Piperidine hydrochloride - Optional[FTIR] - Spectrum. [Link]
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BCCSU. Common Compounds in FTIR Drug Checking in B.C.. [Link]
-
ResearchGate. Preparation-of-methyl-bromide.pdf. [Link]
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2-(2-Bromoethyl)-1-methylpiperidine hydrobromide mechanism of action
An In-depth Technical Guide to the Putative Mechanism of Action and Research Strategy for 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Introduction
This compound is a substituted piperidine derivative with the chemical formula C₈H₁₇Br₂N and a molecular weight of 287.04 g/mol [1]. While the piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, integral to numerous approved pharmaceuticals, there is currently no publicly available scientific literature detailing the specific mechanism of action, pharmacological targets, or biological activity of this particular compound.[2][3][4]
This guide, therefore, adopts a first-principles approach. By dissecting the molecule's constituent chemical motifs—the N-methylpiperidine ring and the reactive 2-bromoethyl group—we can propose a putative mechanism of action grounded in established chemical and pharmacological principles. Furthermore, we present a comprehensive, step-by-step research workflow that drug development professionals can employ to systematically elucidate the compound's precise biological function. This document is designed to serve as a foundational resource for initiating a research program into this novel chemical entity.
Part 1: The Piperidine Scaffold: A Versatile Pharmacophore
The piperidine ring is one of the most ubiquitous N-heterocycles in modern pharmaceuticals.[2] Its conformational flexibility and the basicity of the nitrogen atom allow it to engage with a wide array of biological targets through hydrogen bonding, ionic interactions, and van der Waals forces. Compounds incorporating this scaffold have demonstrated a vast range of biological activities, from central nervous system modulation to anticancer effects.[5][6][7]
The N-methyl substitution, as seen in the target molecule, often enhances binding affinity to specific receptors and can improve metabolic stability and blood-brain barrier permeability.[8]
Table 1: Representative Classes of Piperidine-Based Drugs and Their Mechanisms of Action
| Drug Class | Example Drug | Mechanism of Action | Therapeutic Area |
| Opioid Analgesics | Fentanyl, Meperidine | Agonist at µ-opioid receptors, leading to analgesia. | Pain Management |
| Antipsychotics | Haloperidol, Risperidone | Antagonist at dopamine D₂ and serotonin 5-HT₂A receptors. | Schizophrenia, Bipolar Disorder |
| Antihistamines | Loratadine, Fexofenadine | Inverse agonist at histamine H₁ receptors. | Allergic Conditions |
| Acetylcholinesterase Inhibitors | Donepezil | Reversible inhibitor of acetylcholinesterase, increasing acetylcholine levels. | Alzheimer's Disease |
| Sigma Receptor Ligands | Pre-clinical candidates | Modulation of σ₁ and σ₂ receptors, implicated in neuroprotection and cancer.[9] | Neurology, Oncology |
| Anticancer Agents | Various derivatives | Multiple mechanisms, including DNA intercalation and cell cycle arrest.[5][7] | Oncology |
The diverse targeting capabilities of the piperidine scaffold suggest that 2-(2-Bromoethyl)-1-methylpiperidine could potentially interact with a broad range of proteins, particularly receptors and enzymes within the central nervous system.
Caption: Diverse biological targets of piperidine-based pharmaceuticals.
Part 2: The 2-Bromoethyl Moiety: A Reactive Alkylating Agent
The most chemically significant feature of 2-(2-Bromoethyl)-1-methylpiperidine is the haloalkylamine side chain. It is well-established that 2-haloethylamines function as powerful alkylating agents through the intramolecular formation of a highly strained and reactive aziridinium (or ethyleneiminium) cation. This electrophilic intermediate can then undergo nucleophilic attack by electron-rich functional groups found in biological macromolecules, such as the sulfhydryl groups of cysteine, the imidazole of histidine, or the carboxylates of aspartate and glutamate residues in proteins.
This reaction results in the formation of a stable, covalent bond between the drug and its target protein. Such covalent modification leads to irreversible inhibition, which can provide a prolonged duration of action that is independent of the drug's pharmacokinetic profile.[10]
Caption: Proposed covalent modification mechanism via an aziridinium intermediate.
This dual nature—a versatile piperidine scaffold for target recognition and a reactive bromoethyl group for covalent inactivation—suggests that This compound is a putative irreversible inhibitor of a protein target.
Part 3: A Proposed Research Workflow for Mechanism of Action Elucidation
The following is a structured, multi-stage research plan designed to systematically identify the molecular target(s) of this compound, validate the interaction, and characterize its downstream biological effects.
Stage 1: Target Identification & Phenotypic Screening
The initial goal is to cast a wide net to identify potential biological targets and observable cellular effects.
Workflow 1.1: Phenotypic Screening
-
Objective: To identify cancer cell lines or other disease models that are particularly sensitive to the compound, providing clues to its potential therapeutic application and mechanism.
-
Protocol: NCI-60 Human Tumor Cell Line Screen
-
Compound Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., 10 nM to 100 µM).
-
Cell Culture: Culture the 60 cell lines of the NCI panel in their respective recommended media and conditions.
-
Treatment: Seed cells in 96-well plates and, after 24 hours of incubation, treat with the compound across a 5-log concentration range.
-
Incubation: Incubate the treated cells for 48 hours.
-
Viability Assay: Use a sulforhodamine B (SRB) assay to measure cell protein content as an indicator of growth inhibition.
-
Data Analysis: Calculate the GI₅₀ (concentration causing 50% growth inhibition), TGI (total growth inhibition), and LC₅₀ (50% lethal concentration) for each cell line. Analyze the data using the COMPARE algorithm to identify correlations with known anticancer agents, suggesting a similar mechanism of action.
-
Workflow 1.2: Affinity-Based Target Identification
-
Objective: To directly identify proteins that covalently bind to the compound.
-
Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation: Prepare proteome lysates from a sensitive cell line identified in the phenotypic screen (e.g., a human neuroblastoma or glioma line).
-
Compound Incubation: Treat aliquots of the proteome with increasing concentrations of this compound for 1 hour at 37°C to allow for covalent labeling of targets.
-
Broad-Spectrum Probe Labeling: Add a broad-spectrum, cysteine-reactive iodoacetamide-alkyne probe to the proteomes and incubate for an additional hour. This probe will label all accessible cysteine residues that were not already blocked by the test compound.
-
Click Chemistry: Use copper-catalyzed click chemistry to attach a biotin-azide tag to the alkyne-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins.
-
Proteolysis and Mass Spectrometry: Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS.
-
Data Analysis: Identify proteins whose corresponding peptide signals decrease in a dose-dependent manner upon pre-treatment with the test compound. These "disappearing" proteins are the primary candidates for covalent targets.
-
Stage 2: Target Validation and Mechanistic Characterization
Once candidate targets are identified, the next stage is to validate the interaction and understand its functional consequences.
Workflow 2.1: Recombinant Protein Expression and In Vitro Assays
-
Objective: To confirm direct, irreversible inhibition of a candidate target protein.
-
Protocol: Time-Dependent Inhibition Assay
-
Protein Expression: Clone, express, and purify the candidate target protein (e.g., a specific enzyme or receptor) from a suitable expression system (e.g., E. coli or HEK293 cells).
-
Activity Assay: Establish a functional assay for the purified protein (e.g., a fluorescence-based enzymatic assay).
-
Inhibition Assay:
-
Pre-incubate the purified protein with various concentrations of this compound for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Initiate the functional assay by adding the substrate.
-
Measure the reaction rate at each time point and concentration.
-
-
Data Analysis: Plot the observed rate constant of inactivation (k_obs) against the inhibitor concentration. A hyperbolic curve is characteristic of irreversible inhibition. Calculate the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_i).
-
Workflow 2.2: Site-of-Action Mapping
-
Objective: To identify the specific amino acid residue(s) covalently modified by the compound.
-
Protocol: Mass Spectrometry-Based Adduct Identification
-
Protein Labeling: Incubate the purified target protein with a 5-fold molar excess of the compound for 2 hours.
-
Digestion: Denature, reduce, alkylate (with a standard reagent like iodoacetamide to block non-target cysteines), and digest the protein into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Search the MS/MS data for peptides with a mass shift corresponding to the addition of the reactive moiety of the compound (C₈H₁₆N⁺). Use specialized software to pinpoint the modified peptide and the specific amino acid residue carrying the modification.
-
Stage 3: Cellular and In Vivo Confirmation
The final stage is to confirm that the identified mechanism is relevant in a biological context.
Workflow 3.1: Cellular Target Engagement Assay
-
Objective: To demonstrate that the compound engages the target protein in living cells.
-
Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat aliquots of the treated cells to a range of temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein by centrifugation.
-
Western Blot Analysis: Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.
-
Data Analysis: The binding of a ligand typically stabilizes a protein, leading to a shift in its melting curve to higher temperatures. A positive thermal shift in compound-treated cells confirms target engagement.
-
Conclusion
While this compound remains an uncharacterized molecule in the public domain, a detailed analysis of its chemical structure provides a strong, testable hypothesis for its mechanism of action. It is likely an irreversible inhibitor that leverages its piperidine core for target recognition and its bromoethyl group for covalent bond formation. The comprehensive research workflow detailed in this guide provides a rigorous and systematic pathway for drug development professionals to fully elucidate its pharmacological profile, moving it from an unknown entity to a potentially valuable therapeutic lead.
References
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N-methylpiperidine Definition. (n.d.). Fiveable. [Link]
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2-(2-Bromoethyl)piperidine. (n.d.). PubChem. [Link]
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Buyck, C., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC. [Link]
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de Oliveira, R. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]
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N-methylpiperidine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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Computer‐aided evaluation of targets and biological activity spectra for new piperidine derivatives. (2022). Journal of Clinical Medicine of Kazakhstan. [Link]
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Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. (n.d.). PrepChem.com. [Link]
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de Oliveira, R. B., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. ResearchGate. [Link]
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Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2020). Chemistry Europe. [Link]
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3-(2-Bromoethyl)piperidine hydrobromide. (n.d.). Chemsrc. [Link]
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Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. (2023). Usiena air. [Link]
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Graham, J. D. P. (1957). Distribution of (2-bromoethyl)ethyl(naphth-1-ylmethyl-[14C])amine hydrobromide in the rat. PubMed Central. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide. In the absence of publicly available experimental spectra for this specific compound, this document leverages foundational spectroscopic principles and comparative data from analogous structures to present a comprehensive and predictive characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectral features of this molecule for identification, quality control, and further research.
Introduction and Molecular Structure
This compound is a halogenated piperidine derivative. The structure comprises a saturated six-membered nitrogen-containing ring (piperidine) with a methyl group on the nitrogen atom and a 2-bromoethyl substituent at the 2-position. The presence of hydrobromide indicates that the nitrogen atom is protonated, forming a quaternary ammonium salt. This structural complexity gives rise to a unique spectroscopic fingerprint.
The molecular structure dictates the electronic environment of each atom, which in turn governs its interaction with electromagnetic radiation in various spectroscopic techniques. Understanding this structure is paramount to interpreting the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the hydrobromide salt form, the piperidine nitrogen is protonated, which will influence the chemical shifts of adjacent protons and carbons.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the N-methyl group, and the bromoethyl side chain. The electronegativity of the bromine atom and the positively charged nitrogen will cause a downfield shift for nearby protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| N-CH₃ | ~2.8 - 3.2 | Singlet (s) | 3H |
| H on N⁺ | Variable, broad | Singlet (br s) | 1H |
| -CH₂-Br | ~3.5 - 3.8 | Triplet (t) | 2H |
| Piperidine H2 | ~3.0 - 3.4 | Multiplet (m) | 1H |
| Piperidine H6 (axial & equatorial) | ~2.8 - 3.2 | Multiplet (m) | 2H |
| -CH₂-CH₂-Br | ~2.0 - 2.4 | Multiplet (m) | 2H |
| Piperidine H3, H4, H5 | ~1.5 - 2.0 | Multiplet (m) | 6H |
Causality Behind Experimental Choices and Predictions:
-
Solvent Selection: A polar deuterated solvent such as D₂O or DMSO-d₆ would be appropriate for acquiring the spectrum of this salt. The chemical shifts provided are general estimates and will vary with the solvent used.
-
N-CH₃ Singlet: The three protons of the methyl group attached to the nitrogen are chemically equivalent and have no adjacent protons to couple with, resulting in a singlet. Its downfield shift is due to the inductive effect of the adjacent positively charged nitrogen.
-
-CH₂-Br Triplet: The methylene protons directly attached to the bromine atom are deshielded by the electronegative halogen, placing their signal significantly downfield. They are expected to appear as a triplet due to coupling with the adjacent methylene group of the ethyl chain.
-
Piperidine Ring Protons: The protons on the piperidine ring will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The protons on carbons adjacent to the nitrogen (H2 and H6) will be shifted further downfield compared to the other ring protons (H3, H4, H5).
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (piperidine) | ~65 - 70 |
| C6 (piperidine) | ~55 - 60 |
| N-CH₃ | ~45 - 50 |
| -CH₂-CH₂-Br | ~35 - 40 |
| -CH₂-Br | ~30 - 35 |
| C3, C5 (piperidine) | ~25 - 30 |
| C4 (piperidine) | ~20 - 25 |
Authoritative Grounding for Predictions:
The predicted chemical shifts for the piperidine ring carbons are based on data for 1-methylpiperidine, with adjustments for the substituent effects.[1][2] The presence of the bromoethyl group at C2 will cause a downfield shift for C2. The chemical shifts for the bromoethyl group are estimated from data for bromoethane and similar alkyl bromides.[3][4] The carbon attached to bromine is expected in the 25-40 ppm range.[5]
Experimental Workflow for NMR Analysis:
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |
| ~2950 - 2850 | C-H (sp³) stretching | Strong |
| ~2700 - 2200 | N⁺-H stretching | Broad, Medium |
| ~1470 - 1440 | C-H bending | Medium |
| ~690 - 550 | C-Br stretching | Medium to Strong |
Interpretation of IR Data:
-
C-H Stretching: The strong absorptions in the 2950-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the piperidine ring and the ethyl and methyl groups.[6]
-
N⁺-H Stretching: The presence of the hydrobromide salt leads to a protonated nitrogen. The N⁺-H stretching vibration is expected to appear as a broad band in the 2700-2200 cm⁻¹ region.
-
C-Br Stretching: The absorption due to the carbon-bromine bond stretch is expected in the fingerprint region, typically between 690 and 550 cm⁻¹.[7][8] The presence of a medium to strong band in this area would be a key indicator for the bromoethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. For this compound, the analysis would likely be performed on the free base form. The molecular weight of the free base (C₈H₁₆BrN) is approximately 205.06 g/mol .
Predicted Fragmentation Pattern:
The presence of bromine is readily identified by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in a roughly 1:1 ratio), which will result in pairs of peaks (M and M+2) for bromine-containing fragments.
Key Predicted Fragments:
-
Molecular Ion (M⁺): A pair of peaks around m/z 205 and 207, corresponding to the isotopic distribution of bromine. The intensity is expected to be low to moderate.
-
Loss of Bromine: A significant fragment would arise from the loss of a bromine radical, resulting in a cation at m/z 126.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines. This would lead to the formation of a stable iminium ion. The most likely alpha-cleavage would be the loss of the bromoethyl group to give a fragment corresponding to the 1-methylpiperidine cation, which would then rearrange. A prominent peak at m/z 98, corresponding to the [M - CH₂CH₂Br]⁺ fragment after rearrangement, is expected.
-
Other Fragments: Other fragments could arise from the cleavage of the piperidine ring.
Caption: Predicted major fragmentation pathways for the free base of the title compound.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By synthesizing fundamental principles with comparative data from analogous structures, we have constructed a comprehensive spectroscopic profile. This information serves as a robust reference for the identification and characterization of this compound in a research and development setting, underscoring the power of predictive spectroscopy in the absence of experimental data.
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Calculated 13C NMR Shifts of brominated Carbons. (2015). Chemistry Stack Exchange. [Link]
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1H NMR Spectrum of Piperidine. Human Metabolome Database. [Link]
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1H NMR Chemical Shift. Oregon State University. [Link]
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C2H5Br CH3CH2Br bromoethane low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]
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1-Methylpiperidine. ATB. [Link]
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N-Methylpiperidine. PubChem. [Link]
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Finding Alkyl Halides in 13C NMR. Chemtips. [Link]
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Piperidine, 1-methyl-. NIST WebBook. [Link]
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Piperidine, 1-methyl- IR Spectrum. NIST WebBook. [Link]
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C2H5Br CH3CH2Br mass spectrum of bromoethane. Doc Brown's Chemistry. [Link]
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IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]
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13C NMR Chemical Shift. Oregon State University. [Link]
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Proton NMR Chemical Shifts table of data ppm. Doc Brown's Chemistry. [Link]
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Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
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2-Methyl-1-ethylpyrrolidine - 13C NMR. SpectraBase. [Link]
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13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. ResearchGate. [Link]
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A guide to 13C NMR chemical shift values. Compound Interest. [Link]
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Ethane, 1-bromo-2-chloro-. NIST WebBook. [Link]
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Infrared Spectroscopy. University of Calgary. [Link]
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2-Ethyl-1-methylpiperidine. PubChem. [Link]
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How to identify an alkyl halide using an infrared (IR) spectrum. Quora. [Link]
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13C NMR Spectrum (1D, 101 MHz, D2O, predicted). NP-MRD. [Link]
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13C NMR spectroscopy. NPTEL. [Link]
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NMR Chemical Shift Values Table. Chemistry Steps. [Link]
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ANALYTICAL CHEMISTRY - INFRARED SPECTROSCOPY. Compound Interest. [Link]
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C-13 NMR spectrum of 2-methylbut-1-ene. Doc Brown's Chemistry. [Link]
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2-(2-Bromoethyl)-1-methylpiperidine hydrobromide CAS number and identifiers
An In-depth Technical Guide to 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Authored by: A Senior Application Scientist
Introduction
This compound is a heterocyclic organic compound that serves as a valuable intermediate and building block in medicinal chemistry and drug discovery. Its structure, featuring a reactive bromoethyl group attached to a methylated piperidine ring, makes it a versatile scaffold for the synthesis of more complex molecules. The piperidine moiety is a common feature in many pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. This guide provides a comprehensive overview of the chemical identifiers, properties, a plausible synthetic route, potential applications, and safety protocols associated with this compound, tailored for researchers and professionals in the field of drug development.
Chemical Identity and Identifiers
Precise identification is paramount in chemical research and development. The following table summarizes the key identifiers for this compound.
| Identifier | Value | Source |
| CAS Number | 1255717-22-6 | [1] |
| MDL Number | MFCD09864560 | [1][2][3][4] |
| Empirical Formula | C₈H₁₇Br₂N | [2][3] |
| Molecular Weight | 287.04 g/mol | [1][2][3] |
| IUPAC Name | 2-(2-bromoethyl)-1-methylpiperidin-1-ium bromide | N/A |
| InChI | 1S/C8H16BrN.BrH/c1-10-7-3-2-4-8(10)5-6-9;/h8H,2-7H2,1H3;1H | [2][3] |
| InChI Key | PYOYPRZOFTXHRE-UHFFFAOYSA-N | [2][3] |
| SMILES | CN1C(CCBr)CCCC1.[H]Br | [1] |
| Physical Form | Solid | [2][3] |
Proposed Synthesis and Mechanistic Insights
While specific proprietary synthesis methods may vary, a chemically sound and common approach for preparing this compound involves the bromination of its corresponding alcohol precursor, N-methyl-2-piperidineethanol. This precursor is commercially available and serves as a logical starting point.[5][6]
Synthetic Workflow: From Alcohol to Alkyl Bromide
The conversion of the primary alcohol in N-methyl-2-piperidineethanol to the bromoethyl group is a standard nucleophilic substitution reaction. A common and effective method involves the use of hydrobromic acid (HBr).
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
This protocol is a representative procedure based on established chemical principles for the conversion of alcohols to alkyl bromides.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methyl-2-piperidineethanol (1 equivalent) in a suitable solvent like water.
-
Addition of Reagent: Slowly add concentrated hydrobromic acid (48% aqueous solution, ~2-3 equivalents) to the stirred solution. The addition should be done cautiously as the reaction can be exothermic. The HBr serves both as the bromine source and the acid catalyst.
-
Reaction Conditions: Heat the mixture to reflux (approximately 120-126 °C) and maintain this temperature for several hours (e.g., 7 hours, as in a similar synthesis) to ensure the reaction goes to completion.[7]
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, it can be concentrated under reduced pressure to remove excess HBr and water. The resulting crude product, a viscous oil or solid, is the hydrobromide salt.
-
Purification: Recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture, can be performed to yield the purified this compound.[7]
Mechanistic Rationale
The choice of strong acid (HBr) is critical. The hydroxyl group (-OH) of the alcohol is a poor leaving group. The acidic environment allows for the protonation of the hydroxyl group to form a good leaving group, water (-OH₂⁺). Subsequently, the bromide ion (Br⁻), a good nucleophile, attacks the electrophilic carbon in an Sₙ2 reaction, displacing water and forming the carbon-bromine bond. The piperidine nitrogen, being basic, is also protonated by the excess acid, leading to the formation of the hydrobromide salt.
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate for the synthesis of more elaborate molecular structures, particularly in the pharmaceutical industry.
Role as a Versatile Building Block
The reactivity of the C-Br bond allows for various nucleophilic substitution and coupling reactions. This enables the introduction of the N-methyl-piperidylethyl moiety into a target molecule. This is significant because the N-methylpiperidine scaffold is present in numerous bioactive compounds. For instance, the precursor N-methyl-2-piperidineethanol is a known intermediate in the synthesis of the antipsychotic drug Thioridazine and has been used to prepare SIK kinase inhibitors.[5][6]
Caption: Role as an intermediate in nucleophilic substitution reactions.
Use in Conjugate Addition Reactions
Research has demonstrated that related compounds, such as 2-(2-bromoethyl)piperidine hydrobromide, can undergo conjugate addition to electron-deficient alkenes like alkyl acrylates.[8] This reaction, typically carried out in the presence of a base to deprotonate the piperidine nitrogen, allows for the formation of more complex structures, such as indolizidine alkaloids, which are of interest for their biological activities.[8]
Safety, Handling, and Storage
Adherence to safety protocols is crucial when handling this compound. The following information is synthesized from supplier safety data.[2][3][9]
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
This table compiles hazard information from various sources for related compounds, as specific data for the title compound can be limited. It should be treated as a guideline.[9][10]
Recommended Safety and Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[10][11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]
-
First Aid:
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][12] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[1]
References
-
Google Patents. US6258955B1 - Process for preparing 2-piperidineethanol compounds. [15]
-
Google Patents. DE69929808T2 - PROCESS FOR PREPARING 2-PIPERIDINETHANOL DERIVATIVES. [16]
-
ResearchGate. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. [Link][8]
-
PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [Link][7]
-
Angene Chemical. Safety Data Sheet - 3-(Bromomethyl)piperidine. [Link][11]
-
National Institutes of Health. A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. [Link][18]
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2-(2-Bromoethyl)-1-methylpiperidine hydrobromide degradation pathways
An In-Depth Technical Guide to the Degradation Pathways of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
Abstract
This technical guide provides a comprehensive analysis of the potential degradation pathways of this compound (CAS No. 1255717-22-6), a reactive piperidine derivative used as a building block in chemical synthesis. Given the inherent reactivity of its alkyl bromide moiety and tertiary amine structure, understanding its stability profile is critical for researchers, process chemists, and drug development professionals to ensure the quality, safety, and integrity of subsequent products. This document outlines the predicted chemical liabilities of the molecule, details a systematic approach for investigation using forced degradation studies as stipulated by ICH guidelines, and describes the analytical methodologies required for the separation and structural elucidation of potential degradants.
Introduction and Molecular Profile
This compound is a bifunctional organic compound featuring a saturated N-methylpiperidine ring and a reactive bromoethyl side chain. Its hydrobromide salt form generally confers greater stability and improved handling characteristics for the solid material.
Molecular Structure:
-
Chemical Formula: C₈H₁₇Br₂N
-
Molecular Weight: 287.04 g/mol
-
Key Structural Features:
-
Tertiary Amine: The N-methylated piperidine nitrogen is basic and nucleophilic.
-
Primary Alkyl Bromide: The bromoethyl group contains a good leaving group (Br⁻), making the adjacent carbon electrophilic and susceptible to nucleophilic attack.
-
The primary utility of this compound lies in its role as an intermediate, where the bromoethyl group allows for alkylation of various nucleophiles. However, the same features that make it a useful synthetic tool also render it susceptible to degradation through several chemical pathways. This guide serves to elucidate these pathways, providing a predictive framework and an empirical methodology for their investigation.
Predicted Degradation Pathways: A Mechanistic Overview
The chemical structure of 2-(2-Bromoethyl)-1-methylpiperidine suggests three primary degradation routes under typical storage and stress conditions: hydrolysis, intramolecular cyclization, and oxidation. Thermal and photolytic stress are expected to accelerate these pathways.
Hydrolytic Degradation
Hydrolysis represents a significant degradation pathway, particularly under aqueous acidic or alkaline conditions. The reaction involves the nucleophilic substitution of the bromide ion by a water molecule or hydroxide ion.
-
Mechanism: This is a classic nucleophilic substitution reaction (Sₙ1 or Sₙ2). The hydroxide ion (under basic conditions) is a potent nucleophile that will readily attack the electrophilic carbon bonded to the bromine, displacing the bromide ion. Under neutral or acidic conditions, water acts as the nucleophile in a slower solvolysis reaction.
-
Predicted Product: The primary product of hydrolysis is 2-(2-Hydroxyethyl)-1-methylpiperidine .
Intramolecular Cyclization
Perhaps the most significant and facile degradation pathway for this molecule is an intramolecular Sₙ2 reaction. The lone pair of electrons on the tertiary piperidine nitrogen can act as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain.
-
Causality: The proximity of the nucleophilic nitrogen to the electrophilic center within the same molecule makes this an entropically favored process. The formation of a five-membered ring is kinetically and thermodynamically favorable.
-
Predicted Product: This reaction results in the formation of a spirocyclic quaternary ammonium salt, specifically 5-methyl-5-azoniaspiro[4.5]decane bromide .
Oxidative Degradation
Tertiary amines are susceptible to oxidation, which can be promoted by atmospheric oxygen, peroxide impurities, or specific oxidizing agents.
-
Mechanism: The nitrogen atom can be oxidized to form a tertiary amine N-oxide. This transformation can alter the compound's polarity, reactivity, and biological properties. A secondary oxidative pathway could involve the N-demethylation of the piperidine ring.
-
Predicted Products:
-
2-(2-Bromoethyl)-1-methylpiperidine-1-oxide: The primary N-oxidation product.
-
2-(2-Bromoethyl)piperidine: The N-demethylated product.
-
The following diagram illustrates the primary predicted degradation pathways originating from the parent molecule.
Caption: Predicted major degradation pathways of 2-(2-Bromoethyl)-1-methylpiperidine.
Framework for Investigation: Forced Degradation Studies
Forced degradation, or stress testing, is essential for identifying the likely degradation products of a drug substance, which informs the development of stability-indicating analytical methods and helps establish degradation pathways. The objective is to achieve a target degradation of 10-30% of the active pharmaceutical ingredient (API) to ensure that minor degradants can be detected without completely destroying the sample.
Experimental Workflow
A systematic workflow is critical for ensuring the reliability and reproducibility of forced degradation studies. The process begins with careful sample preparation and exposure to stress conditions, followed by comprehensive analysis.
Caption: General workflow for forced degradation studies.
Summary of Stress Conditions
The following table outlines the recommended starting conditions for stress testing, which should be adjusted based on the observed stability of the molecule.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Rationale |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | 60 - 80 °C | 2 - 24 hours | To induce acid-catalyzed hydrolysis. |
| Alkaline Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | 60 - 80 °C | 2 - 24 hours | To induce base-catalyzed hydrolysis and other base-labile reactions. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Room Temp. | 12 - 48 hours | To simulate oxidative degradation and identify potential N-oxides. |
| Thermal | Dry Heat (Solid State) | 80 °C (or -20 °C below m.p.) | 24 - 72 hours | To assess the intrinsic thermal stability of the solid material. |
| Photostability | ICH Q1B Option 2 | Ambient | N/A | To assess degradation upon exposure to light (Overall illumination ≥1.2 million lux-hr; UV-A energy ≥200 W-hr/m²). |
Detailed Experimental Protocols
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
0.1 M HCl (volumetric standard)
-
0.1 M NaOH (volumetric standard)
-
30% Hydrogen Peroxide (H₂O₂)
-
Calibrated pH meter, oven, and photostability chamber
Protocol 1: Preparation of Stock and Samples
-
Stock Solution: Accurately weigh and dissolve the compound in a 50:50 (v/v) mixture of ACN and water to prepare a 1.0 mg/mL stock solution. Causality: The ACN/water mixture ensures solubility for both the parent compound and a wide range of potential polar and non-polar degradants.
-
Sample Preparation: For each stress condition (Acid, Base, Oxidative), transfer 5 mL of the stock solution into a separate flask. For thermal stress, use 5-10 mg of the solid compound.
Protocol 2: Stress Application
-
Acid Hydrolysis: To the designated flask, add 5 mL of 0.1 M HCl. Heat in a water bath at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize aliquots with an equivalent molar amount of NaOH before HPLC analysis.
-
Alkaline Hydrolysis: To the designated flask, add 5 mL of 0.1 M NaOH. Heat in a water bath at 60°C. Withdraw and neutralize aliquots as described for the acid condition, using HCl.
-
Oxidative Degradation: To the designated flask, add 5 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw aliquots at 8, 24, and 48 hours. Self-Validation: The reaction can be quenched by adding a small amount of sodium bisulfite if necessary, though dilution is often sufficient.
-
Thermal Degradation: Place the solid sample in a controlled-temperature oven at 80°C. At each time point (24, 48, 72 hours), dissolve a portion of the solid in the diluent to 1.0 mg/mL for analysis.
-
Photostability: Expose both solid and solution (1.0 mg/mL in ACN:water) samples to light conditions as specified in ICH Q1B. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
Analytical Methodologies for Degradant Profiling
A robust, stability-indicating analytical method is required to separate all degradation products from the parent compound and from each other.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the workhorse technique for stability studies.
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.
-
Mobile Phase: A gradient elution is typically required to resolve both early-eluting polar degradants (like the hydrolysis product) and the parent compound.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acidic mobile phase ensures that the tertiary amine is protonated, leading to sharp, symmetrical peak shapes.
-
Mobile Phase B: Acetonitrile.
-
-
Detection: A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable for the structural elucidation of unknown impurities. By coupling the HPLC separation to a mass spectrometer, precise mass-to-charge (m/z) data can be obtained for each peak, allowing for the determination of elemental composition and confirmation of predicted structures.
Summary of Potential Degradation Products
The following table summarizes the key potential degradants, their predicted properties, and the conditions under which they are most likely to form. This serves as a reference for interpreting analytical data from forced degradation studies.
| Degradant Name | Molecular Formula | MW ( g/mol ) | Predicted [M+H]⁺ (m/z) | Formation Condition |
| Parent Compound | C₈H₁₆BrN | 206.12 | 206.05/208.05 | - |
| 2-(2-Hydroxyethyl)-1-methylpiperidine | C₈H₁₇NO | 143.23 | 144.14 | Acid/Base Hydrolysis |
| 5-methyl-5-azoniaspiro[4.5]decane | C₁₀H₂₀N⁺ | 154.27 | 154.16 | Thermal, Neutral pH |
| 2-(2-Bromoethyl)-1-methylpiperidine-1-oxide | C₈H₁₆BrNO | 222.12 | 222.05/224.05 | Oxidative |
| 2-(2-Bromoethyl)piperidine | C₇H₁₄BrN | 192.10 | 192.04/194.04 | Oxidative |
Note: The parent compound's free base MW and m/z are listed. The bromine isotope pattern (¹⁹Br/⁸¹Br) will result in two mass peaks of nearly equal intensity, separated by ~2 Da.
Conclusion
This compound is a chemically labile molecule with a high propensity for degradation via intramolecular cyclization and hydrolysis. Oxidative pathways leading to N-oxide formation are also highly probable. The insights provided in this guide serve as a robust starting point for any scientist or researcher working with this compound. A thorough forced degradation study, executed with the protocols described herein and analyzed with a validated stability-indicating HPLC-MS method, is a non-negotiable step to ensure the quality and control of processes and products involving this versatile chemical intermediate. Empirical validation of these predicted pathways is paramount for robust chemical development.
References
- R Discovery. Forced Degradation Studies Research Articles - Page 1.
- Alsante, K. M., et al. A New Approach to Forced Degradation Studies Using Anhydrous Conditions. LCGC North America.
- LabSolu. This compound.
- Sigma-Aldrich. This compound AldrichCPR.
- International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
- Klick, S., et al. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
- Alcami Corporation. Technical Guide Series - Forced Degradation Studies.
- Schepmann, D., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry & Biodiversity.
- Redalyc. Enzymatic Hydrolysis of N-protected 2-Hydroxymethylpiperidine Acetates. Redalyc.org.
- Dong, M. W. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Sigma-Aldrich. 2-(Bromomethyl)-1-methylpiperidine hydrobromide AldrichCPR.
- PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide.
- BLDpharm. This compound.
- Combourieu, B., et al. *Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray
An In-depth Technical Guide to the Solubility of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, a key intermediate in pharmaceutical synthesis. In the absence of extensive public solubility data, this document establishes a robust theoretical framework for predicting its solubility in various organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring reliable and reproducible results. This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required for the effective use of this compound in their work.
Introduction: The Significance of Solubility in Pharmaceutical Development
This compound is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development, often serving as a crucial building block in the synthesis of novel therapeutic agents. The efficiency of synthetic reactions, purification processes, and the ultimate formulation of active pharmaceutical ingredients (APIs) are all critically dependent on the solubility of the starting materials and intermediates.[1] A thorough understanding of the solubility of this compound in a range of organic solvents is therefore not merely an academic exercise, but a fundamental prerequisite for successful and scalable pharmaceutical research and manufacturing.[2]
This guide addresses the current information gap regarding the specific solubility of this compound. It provides a detailed exploration of the theoretical principles governing the dissolution of ionic compounds like this compound in organic media. More importantly, it equips the researcher with practical, step-by-step experimental protocols to determine both qualitative and quantitative solubility, thereby empowering them to make informed decisions in solvent selection and process optimization.
Theoretical Framework for Solubility Prediction
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, at a molecular level, relates to the polarity of the molecules involved.[3][4] this compound is an organic salt, meaning it possesses both ionic and covalent characteristics. Its solubility in a given organic solvent is a result of the interplay between several factors:
-
Lattice Energy of the Salt: The strength of the electrostatic forces holding the 2-(2-bromoethyl)-1-methylpiperidinium cations and bromide anions together in the crystal lattice must be overcome for dissolution to occur.
-
Solvation Energy: This is the energy released when the ions are surrounded and stabilized by solvent molecules. Effective solvation is crucial for dissolving ionic compounds.
-
Properties of the Solvent:
-
Polarity: Polar solvents, which have a significant dipole moment, are generally better at solvating ions. Protic polar solvents (e.g., alcohols) can form hydrogen bonds, which can be particularly effective in solvating anions. Aprotic polar solvents (e.g., DMSO, DMF) are also good at solvating cations due to their lone pairs of electrons.
-
Dielectric Constant: A high dielectric constant reduces the electrostatic attraction between the cation and anion of the solute, facilitating their separation and dissolution.
-
-
Temperature: The effect of temperature on solubility depends on the enthalpy of the solution. For most solids dissolving in liquids, the process is endothermic, meaning solubility increases with temperature.[3][5]
-
Molecular Structure of the Solute: The presence of the nonpolar piperidine ring and the bromoethyl group in this compound will influence its interaction with different solvents.
Based on these principles, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made.
Qualitative Solubility Predictions
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Likely Soluble to Sparingly Soluble | The hydroxyl group can hydrogen bond with the bromide anion, and the polar nature of the solvent can solvate the piperidinium cation. Solubility is expected to decrease with increasing alkyl chain length of the alcohol due to a decrease in polarity. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Likely Soluble | These solvents have high dielectric constants and are excellent at solvating cations. Their ability to accept hydrogen bonds can also aid in solvating the hydrobromide. |
| Moderately Polar | Acetone, Ethyl Acetate | Likely Sparingly Soluble to Insoluble | These solvents are less polar than alcohols and aprotic polar solvents, and lack the ability to donate hydrogen bonds, leading to weaker solvation of the ions. |
| Nonpolar | Toluene, Hexane, Dichloromethane, Chloroform | Likely Insoluble | The lack of polarity in these solvents results in very poor solvation of the ionic components of the salt, making dissolution energetically unfavorable. |
Experimental Determination of Solubility
Given the absence of published quantitative data, experimental determination is essential. The following protocols are designed to be robust and reproducible.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringe filters (0.22 µm, compatible with the solvent)
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis or ELSD)
Experimental Workflow
Caption: Decision-making workflow for solvent selection.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize that all laboratory work must be conducted with the utmost attention to safety.
This compound
-
Hazards: Harmful if swallowed. May cause skin and eye irritation. Handle with care, avoiding dust formation.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Organic Solvents
The following table summarizes the primary hazards of the solvents discussed in this guide. Always consult the full Safety Data Sheet (SDS) before use.
| Solvent | Primary Hazards |
| Methanol | Flammable, toxic by inhalation, ingestion, and skin absorption. Can cause blindness and damage to the central nervous system. |
| Ethanol | Highly flammable. [2][6][7]Can cause eye irritation and central nervous system depression at high concentrations. [8] |
| Isopropanol | Flammable. May cause eye, nose, and throat irritation. High concentrations can lead to drowsiness and dizziness. |
| Acetone | Highly flammable. [9][10]Causes serious eye irritation. [5][11]Vapors may cause drowsiness or dizziness. [9] |
| Ethyl Acetate | Highly flammable. [1]Causes serious eye irritation and may cause drowsiness or dizziness. [12][13] |
| Dichloromethane | Suspected of causing cancer. [14]Causes skin and eye irritation. May cause drowsiness or dizziness. [15]Harmful if inhaled. |
| Chloroform | Toxic if inhaled and harmful if swallowed. Suspected of causing cancer and damaging fertility or the unborn child. [16][17]Causes skin and serious eye irritation. [16] |
| Toluene | Highly flammable. [18]May be fatal if swallowed and enters airways. [19][20]Causes skin irritation. [18]Suspected of damaging the unborn child. [21]May cause drowsiness or dizziness. [18][22] |
| Hexane | Highly flammable. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness. Suspected of damaging fertility. |
| Dimethylformamide (DMF) | Flammable. Harmful in contact with skin or if inhaled. [23]Causes serious eye irritation. May damage fertility or the unborn child. [23][24][25][26] |
| Dimethyl Sulfoxide (DMSO) | Combustible liquid. Readily absorbed through the skin and may carry other dissolved chemicals into the body. [27][28][29] |
Conclusion
While specific, publicly available solubility data for this compound is limited, this guide provides a comprehensive framework for understanding and determining its solubility in organic solvents. By combining theoretical principles with robust experimental protocols, researchers can confidently select appropriate solvents for their specific applications, thereby enhancing the efficiency and success of their synthetic and developmental endeavors. The emphasis on safety and a systematic approach to solvent selection will further ensure responsible and effective laboratory practice.
References
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- Gokturk, S., & Kadioglu, Y. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy.
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- NJ.gov. (2008, June). Methylene Chloride. Hazardous Substance Fact Sheet.
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- World Health Organiz
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- Wikipedia. (n.d.). Chloroform.
- Carl ROTH. (n.d.).
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- Aubel-Sadron, G., Beck, G., & Ebel, J. P. (1961). [Action of quaternary ammonium salts on nucleic acids. I. Solubility of the quaternary ammonium salts of nucleic acids in organic solvents]. Biochimica et biophysica acta, 53, 11–18.
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- NJ.gov. (2016, January). Inhaling Ethyl Alcohol. Hazardous Substance Fact Sheet.
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Potential Biological Activities of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1][2] This technical guide explores the potential biological activities of derivatives synthesized from 2-(2-bromoethyl)-1-methylpiperidine hydrobromide. While direct literature on the biological evaluation of derivatives from this specific starting material is nascent, its chemical structure suggests significant potential for generating novel compounds with valuable therapeutic properties. This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing a scientifically grounded framework for the synthesis and evaluation of new chemical entities based on this versatile building block. We will delve into potential anticholinergic, antihistaminic, antipsychotic, and anticancer activities, offering detailed synthetic strategies, experimental protocols, and structure-activity relationship (SAR) insights based on analogous piperidine-containing compounds.
The 2-(2-Bromoethyl)-1-methylpiperidine Scaffold: A Versatile Building Block
This compound is a halogenated heterocyclic compound with the empirical formula C8H17Br2N.[3] Its key structural features include a saturated six-membered nitrogen-containing ring (the piperidine), an N-methyl group, and a 2-bromoethyl substituent at the 2-position of the piperidine ring. The presence of the reactive bromoethyl group makes this compound an excellent electrophile for alkylation reactions, allowing for the facile introduction of the 2-(1-methylpiperdin-2-yl)ethyl moiety onto a wide variety of nucleophilic scaffolds. This versatility opens up avenues for creating large and diverse chemical libraries for biological screening.
Chemical Properties:
| Property | Value |
| Molecular Formula | C8H17Br2N |
| Molecular Weight | 287.04 g/mol |
| Form | Solid |
| InChI Key | PYOYPRZOFTXHRE-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich.[3]
Synthetic Pathways and Derivatization Potential
The primary utility of this compound in medicinal chemistry lies in its ability to act as an alkylating agent. The bromoethyl group can readily undergo nucleophilic substitution with a variety of nucleophiles, including amines, phenols, thiols, and carbanions. This allows for the synthesis of a diverse range of derivatives where the 2-(1-methylpiperdin-2-yl)ethyl group is appended to different pharmacophores.
Caption: Proposed workflow for the synthesis and evaluation of AChE inhibitors.
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) solution (15 mM in water).
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution (3 mM in phosphate buffer).
-
Acetylcholinesterase (AChE) solution (0.22 U/mL in phosphate buffer).
-
Test compounds and positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of the test compound solution.
-
Add 125 µL of DTNB solution.
-
Add 50 µL of ATCI solution.
-
Initiate the reaction by adding 50 µL of the AChE solution.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of AChE activity) from the dose-response curve.
-
Representative Data for Analogous Compounds:
| Compound | AChE IC50 (µM) | Reference |
| Donepezil | 0.41 ± 0.09 | [4] |
| Phthalimide-piperazine derivative 4b | 16.42 ± 1.07 | [4] |
Antihistaminic Activity
Scientific Rationale: Many first and second-generation antihistamines incorporate a piperidine ring, which is crucial for their interaction with the histamine H1 receptor. [5]By functionalizing various scaffolds with the 2-(1-methylpiperdin-2-yl)ethyl group, novel H1 receptor inverse agonists could be developed for the treatment of allergic conditions.
Proposed Signaling Pathway Interaction:
Caption: Proposed mechanism of action for antihistaminic piperidine derivatives.
Experimental Protocol: In Vitro Mast Cell Degranulation Assay
-
Cell Culture:
-
Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's minimum essential medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.
-
-
Sensitization and Treatment:
-
Seed cells in a 24-well plate and sensitize with anti-dinitrophenyl (DNP) IgE overnight.
-
Wash the cells with Siraganian buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or a positive control (e.g., Mepyramine) for 20 minutes at 37°C.
-
Induce degranulation by adding DNP-human serum albumin (HSA).
-
-
Measurement of β-Hexosaminidase Release:
-
After 30 minutes of incubation, centrifuge the plate.
-
Transfer the supernatant to a new 96-well plate.
-
Add a substrate solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide.
-
Incubate for 1 hour at 37°C.
-
Stop the reaction by adding a stop buffer (0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content (lysed with Triton X-100).
-
Determine the inhibitory effect of the test compounds on degranulation.
-
Representative Data for Analogous Compounds:
| Compound | Histamine Release Inhibition (%) | Reference |
| Guanadino-3-cyanopyridine 30 | 30-60 | [6] |
| Pyrido[2,3-d]-pyrimidine 49 | 30-60 | [6] |
Antipsychotic Activity
Scientific Rationale: The piperidine moiety is a key component of many typical and atypical antipsychotic drugs that target dopamine (D2) and serotonin (5-HT2A) receptors. The nitrogen atom of the piperidine ring is often involved in a crucial salt bridge interaction with an aspartate residue in the D2 receptor. Synthesizing derivatives of this compound with appropriate aromatic moieties could lead to new antipsychotic agents with improved efficacy and side-effect profiles.
Proposed Synthetic Workflow:
Caption: Proposed workflow for the synthesis and evaluation of antipsychotic candidates.
Experimental Protocol: Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays
-
Membrane Preparation:
-
Prepare cell membranes from CHO cells stably expressing human D2 or 5-HT2A receptors.
-
-
Binding Assay:
-
In a 96-well plate, incubate the cell membranes with a radioligand ([³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A) and various concentrations of the test compound in a suitable binding buffer.
-
Incubate at room temperature for a defined period (e.g., 2 hours).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (in the presence of a high concentration of an unlabeled ligand) from total binding.
-
Calculate the percentage of inhibition of radioligand binding by the test compounds.
-
Determine the Ki values using the Cheng-Prusoff equation.
-
Representative Data for Analogous Compounds:
| Compound | D2 Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) |
| Haloperidol | 1.5 | 45 |
| Risperidone | 3.1 | 0.16 |
Anticancer and Antiproliferative Activity
Scientific Rationale: The sigma-1 (σ1) receptor is overexpressed in several types of cancer cells, and σ1 receptor ligands have shown promise as antiproliferative agents. [1][7]The 1-methylpiperidine moiety has been identified as a key structural feature for high σ1 receptor affinity. [1]Therefore, derivatives of this compound are promising candidates for the development of novel anticancer drugs.
Proposed Mechanism of Action:
Caption: Proposed mechanism for the antiproliferative activity of σ1 receptor ligands.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a human cancer cell line (e.g., DU145 prostate cancer cells) in RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 72 hours.
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).
-
Representative Data for Analogous Compounds:
| Compound | σ1 Receptor Ki (nM) | DU145 Cell IC50 (µM) | Reference |
| 1-Methylpiperidine derivative 20a | 0.82 | 9.4 | [1] |
| 1-Methylpiperidine derivative 21a | 0.74 | 8.8 | [1] |
| 1-Methylpiperidine derivative 22a | 0.79 | 9.8 | [1] |
Conclusion and Future Directions
This compound represents a promising starting material for the development of novel therapeutic agents. Its reactive handle allows for the synthesis of a wide array of derivatives with the potential for diverse biological activities, including anticholinergic, antihistaminic, antipsychotic, and anticancer effects. The information presented in this guide, including proposed synthetic workflows, detailed experimental protocols, and representative data from analogous compounds, provides a solid foundation for initiating drug discovery programs based on this versatile scaffold. Future research should focus on the synthesis and systematic biological evaluation of libraries of derivatives to elucidate structure-activity relationships and identify lead compounds for further preclinical development.
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Synthesis and Antiallergic Activity of Dicoumarin Derivatives. (2024). MDPI. Retrieved from [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. (2025). PubMed Central. Retrieved from [Link]
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Synthesis and antihistaminic activity of 2-guanadino-3-cyanopyridines and pyrido[2,3-d]-pyrimidines. (n.d.). PubMed. Retrieved from [Link]
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Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. (n.d.). PubMed. Retrieved from [Link]
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Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects. (n.d.). PubMed Central. Retrieved from [Link]
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Synthesis and antihistaminic activity of novel pyrazoline derivatives. (2010). ResearchGate. Retrieved from [Link]
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Synthesis and Biological Evaluation of New Dihydrofuro[3,2-b]piperidine Derivatives as Potent α-Glucosidase Inhibitors. (2024). MDPI. Retrieved from [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (n.d.). Journal of Medicinal Chemistry. Retrieved from [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (n.d.). RSC Publishing. Retrieved from [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (n.d.). MDPI. Retrieved from [Link]
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2-(2-Bromoethyl)-1-methylpiperidine hydrobromide reaction kinetics
An In-Depth Technical Guide to the Reaction Kinetics of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reaction kinetics of this compound, a crucial intermediate in the synthesis of various pharmaceutical agents. While specific kinetic data for this compound is not extensively published, this guide synthesizes established principles of intramolecular reactions, haloamine cyclization, and analytical chemistry to provide a robust framework for its study. We will delve into its synthesis, predict its primary intramolecular reaction pathways, discuss the kinetic factors influencing these transformations, and provide detailed protocols for monitoring its reaction rates. This guide is intended to equip researchers in drug development and process chemistry with the foundational knowledge to anticipate and control the reactivity of this and related piperidine derivatives.
Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry
The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to serve as a versatile scaffold for introducing diverse functionalities that can interact with biological targets.[1] this compound, with its reactive bromoethyl side chain, is a valuable building block for constructing more complex piperidine-containing molecules, including potential analgesics and other CNS-active agents.[1][3] A thorough understanding of its reactivity and reaction kinetics is paramount for optimizing synthetic routes, ensuring product purity, and maintaining stability during storage and handling.
Synthesis and Chemical Profile
Inferred Synthesis of the Precursor, 1-(2-bromoethyl)piperidine hydrobromide: A mixture of 1-(2-phenoxyethyl)piperidine and 40% hydrobromic acid is heated with stirring. After cooling, the product is isolated and recrystallized.[4][5]
The target molecule, this compound, possesses the following chemical properties:
| Property | Value |
| Molecular Formula | C₈H₁₇Br₂N |
| Molecular Weight | 287.04 g/mol |
| Appearance | Solid |
| SMILES | BrCCC1N(CCCC1)C.[H]Br |
Data sourced from Sigma-Aldrich.[6]
Core Directive: Intramolecular Cyclization as the Primary Kinetic Pathway
The defining kinetic feature of 2-(2-bromoethyl)-1-methylpiperidine is its propensity to undergo intramolecular cyclization. This is a classic example of a reaction where two reactive sites within the same molecule interact, a process that is often kinetically favored over intermolecular reactions, especially at high dilution.[7][8]
The Mechanistic Hypothesis: Formation of a Quinuclidinium Salt
The most probable intramolecular reaction for 2-(2-bromoethyl)-1-methylpiperidine is the formation of a bicyclic quinuclidinium salt. This occurs through an intramolecular nucleophilic substitution (SN2) reaction, where the nucleophilic nitrogen of the piperidine ring attacks the electrophilic carbon bearing the bromine atom.
Caption: Proposed intramolecular cyclization of 2-(2-Bromoethyl)-1-methylpiperidine.
This type of cyclization is well-documented for ω-haloalkylamines and is particularly rapid for the formation of 5- and 6-membered rings due to favorable entropic and strain factors.[7] In this case, the formation of the quinuclidine ring system involves the creation of a new six-membered ring, which is kinetically and thermodynamically favored.
Alternative Pathway: The Aziridinium Intermediate
An alternative, though likely transient, pathway involves the initial formation of a strained three-membered aziridinium ring. This can occur if the nitrogen attacks the adjacent carbon. The formation of such intermediates is known in the cyclization of related haloamines.[9][10]
Caption: Potential reaction pathways for 2-(2-Bromoethyl)-1-methylpiperidine.
While the direct formation of the six-membered ring is generally more favorable, the possibility of a transient aziridinium intermediate that rapidly rearranges to the more stable quinuclidinium salt cannot be entirely discounted and may be detectable in detailed kinetic studies.
Factors Influencing Reaction Kinetics
The rate of intramolecular cyclization is sensitive to several experimental parameters:
-
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, such as acetonitrile or DMF, are generally preferred for SN2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus accelerating the reaction. Protic solvents, like ethanol or water, can hydrogen-bond with the amine, reducing its nucleophilicity and slowing the reaction.[11]
-
Temperature: As with most chemical reactions, an increase in temperature will increase the rate of cyclization, following the principles of the Arrhenius equation.[11] This allows for experimental control over the reaction rate.
-
Concentration: While intramolecular reactions are, by definition, concentration-independent, at higher concentrations, intermolecular side reactions can become competitive. To favor the desired intramolecular cyclization, reactions are often carried out under high-dilution conditions.[8]
-
pH: The nucleophilicity of the piperidine nitrogen is pH-dependent. In its protonated (hydrobromide salt) form, the nitrogen is not nucleophilic. A base is required to deprotonate the piperidine nitrogen, freeing the lone pair to participate in the intramolecular attack. The concentration and strength of the base will therefore be a critical factor in the observed reaction kinetics.
Experimental Protocols for Kinetic Analysis
A robust kinetic study requires reliable methods for monitoring the disappearance of the starting material and the appearance of the product over time.
Sample Preparation and Reaction Initiation
-
Stock Solution Preparation: Prepare a stock solution of this compound in the chosen reaction solvent (e.g., acetonitrile).
-
Temperature Equilibration: Place the reaction vessel in a thermostatically controlled bath at the desired temperature.
-
Reaction Initiation: Initiate the reaction by adding a solution of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the solution of the piperidine derivative.
-
Time-Point Sampling: At regular intervals, withdraw aliquots of the reaction mixture and quench the reaction. Quenching can be achieved by rapid cooling and/or the addition of an acid to protonate the amine, halting the cyclization.
Analytical Methodology: HPLC and GC
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods for monitoring the reaction progress.[12]
HPLC Method:
-
Column: A C18 reverse-phase column is suitable for separating the polar starting material and product.[13]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid) is a good starting point. The acid will ensure that both the reactant and product are in their protonated forms, leading to sharper peaks.[13]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as the compounds lack strong chromophores.
-
Quantification: The concentration of the reactant and product at each time point can be determined by integrating the respective peak areas and comparing them to a calibration curve.
GC Method:
-
Derivatization: For the non-volatile hydrobromide salt, derivatization may be necessary. However, if analyzing the free base, direct injection is possible.
-
Column: A capillary column with a polar stationary phase is recommended.
-
Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are standard for this type of analysis.[12]
-
Temperature Program: A temperature ramp will be necessary to ensure good separation and peak shape.[12]
Data Analysis
The reaction rate can be determined by plotting the concentration of the starting material versus time. If the reaction follows first-order kinetics (as is typical for intramolecular reactions), a plot of ln[reactant] versus time will yield a straight line with a slope equal to -k, where k is the rate constant.
Conclusion
While direct kinetic studies on this compound are not abundant in the literature, a comprehensive understanding of its reactive profile can be constructed from fundamental principles of organic chemistry. The primary kinetic pathway is an intramolecular SN2 reaction leading to a stable quinuclidinium salt. The rate of this transformation is highly dependent on solvent, temperature, and pH. By employing standard analytical techniques such as HPLC or GC, researchers can meticulously study and control the kinetics of this reaction, enabling the optimization of synthetic processes and ensuring the stability of this valuable pharmaceutical intermediate.
References
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- ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY.
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- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible - Usiena air.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Indolizidine Alkaloids Utilizing 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Introduction: The Significance of Indolizidine Alkaloids and a Modern Synthetic Entry Point
Indolizidine alkaloids represent a large and structurally diverse family of natural products characterized by a fused bicyclic system comprising a six-membered ring (piperidine) and a five-membered ring (pyrrolidine) sharing a common nitrogen atom.[1][2] These compounds, isolated from a wide array of sources including plants, amphibians, and microorganisms, exhibit a remarkable range of biological activities, making them attractive targets for synthetic chemists and drug discovery programs.[1][2][3] Many indolizidine alkaloids have demonstrated potential as therapeutic agents, including glycosidase inhibitors, ion channel modulators, and anticancer agents.[2][4]
The construction of the indolizidine core is a key challenge in the total synthesis of these alkaloids.[5][6] Numerous synthetic strategies have been developed, often relying on multi-step sequences.[7][8][9] This application note details a streamlined and efficient approach to the indolizidine scaffold, employing 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide as a versatile and reactive building block. This strategy hinges on a key intramolecular N-alkylation (cyclization) step, providing a rapid entry into the core structure of this important alkaloid class. The inherent reactivity of the bromoethyl moiety, coupled with the pre-formed piperidine ring, offers a convergent approach to these bicyclic systems.
Synthetic Strategy: Intramolecular Cyclization as the Key Transformation
The core of the synthetic approach described herein is the intramolecular cyclization of a suitably functionalized piperidine derivative. This strategy leverages the electrophilic nature of the carbon bearing the bromine atom and the nucleophilicity of a strategically placed nitrogen-containing functional group. The overall workflow can be conceptualized as a two-stage process:
-
N-Functionalization of a Piperidine Precursor: The initial step involves the nucleophilic substitution of the bromine atom in 2-(2-Bromoethyl)-1-methylpiperidine with a carbon or heteroatom nucleophile that will ultimately form the five-membered ring of the indolizidine system.
-
Intramolecular Cyclization: Subsequent manipulation of the newly introduced functional group to generate a nucleophilic nitrogen, followed by a base-mediated intramolecular cyclization, leads to the formation of the indolizidine ring system.
This approach offers a high degree of flexibility, allowing for the introduction of various substituents on the five-membered ring, thus enabling the synthesis of a library of indolizidine analogs for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Workflow
Caption: A generalized workflow for the synthesis of the indolizidine core.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of a model indolizidine alkaloid system from this compound.
Protocol 1: Synthesis of 2-(1-Methylpiperidin-2-yl)acetonitrile
This protocol describes the nucleophilic substitution of the bromide with cyanide, a versatile precursor for the subsequent cyclization.
Materials:
-
This compound (1.0 eq.)
-
Sodium cyanide (NaCN) (1.2 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Stir the mixture at room temperature until the starting material is fully dissolved.
-
Carefully add sodium cyanide portion-wise to the stirred solution at room temperature. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(1-methylpiperidin-2-yl)acetonitrile.
Protocol 2: Reductive Cyclization to the Indolizidine Core
This protocol details the reduction of the nitrile to the corresponding primary amine, which undergoes spontaneous or base-mediated cyclization to form the indolizidine ring system.
Materials:
-
2-(1-Methylpiperidin-2-yl)acetonitrile (1.0 eq.)
-
Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq.)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(1-methylpiperidin-2-yl)acetonitrile in the same anhydrous solvent to the LiAlH₄ suspension via a dropping funnel. Caution: The reaction is highly exothermic. Maintain a slow addition rate to control the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and quench the excess LiAlH₄ by the sequential and careful dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or THF.
-
Dry the filtrate over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude indolizidine product.
-
Further purification can be achieved by distillation or column chromatography.
Data Presentation: Expected Yields and Characterization
The described synthetic route is expected to provide the indolizidine core in good to excellent overall yield. The following table summarizes the expected outcomes for each step.
| Step | Product | Expected Yield | Key Characterization Data |
| Protocol 1 | 2-(1-Methylpiperidin-2-yl)acetonitrile | 75-85% | ¹H NMR, ¹³C NMR, IR (C≡N stretch), MS |
| Protocol 2 | (±)-Octahydro-1H-indolizine | 80-90% | ¹H NMR, ¹³C NMR, GC-MS |
Troubleshooting and Key Considerations
-
Protocol 1: The reaction is sensitive to water. Ensure all glassware is dry and anhydrous solvents are used. The choice of base and solvent can be critical; for less reactive nucleophiles, a stronger base such as sodium hydride may be necessary.[10]
-
Protocol 2: The reduction with LiAlH₄ is highly reactive. Careful control of the reaction temperature during the addition of the substrate is crucial for safety and to minimize side reactions. The workup procedure must be performed with extreme care.
-
Stereochemistry: The described synthesis will produce a racemic mixture of the indolizidine alkaloid. For the synthesis of enantiomerically pure products, a chiral starting material or a chiral resolution step would be required.
Conclusion
The use of this compound provides a robust and efficient entry point for the synthesis of the indolizidine alkaloid scaffold. The two-step sequence of nucleophilic substitution followed by reductive cyclization is a versatile strategy that can be adapted for the synthesis of a wide range of substituted indolizidines. This approach is well-suited for both academic research and industrial drug discovery efforts focused on this important class of natural products.
References
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Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. (n.d.). University of Canterbury. Retrieved from [Link]
- Overman, L. E. (1984). The synthesis of indolizidines by intramolecular ene cyclizations. Preparation of (E)-alkylidene analogs of pumiliotoxin A. Tetrahedron Letters, 26(35), 4167-4170.
- Huang, H. L., Sung, W. H., & Liu, R. S. (2001). Synthesis of indolizidine and quinolizidine derivatives via intramolecular cyclization of alkynyltungsten compounds with N-acyliminium ion. The Journal of Organic Chemistry, 66(18), 6193–6196.
- Khatri, N. A., Schmitthenner, H. F., Shringarpure, J., & Weinreb, S. M. (1981). Synthesis of indolizidine alkaloids via the intramolecular imino Diels-Alder reaction. Journal of the American Chemical Society, 103(21), 6387–6393.
-
Huang, H.-L., Sung, W.-H., & Liu, R.-S. (2016). Synthesis of Indolizidine and Quinolizidine Derivatives via Intramolecular Cyclization of Alkynyltungsten Compounds with N-Acyliminium Ion. figshare. Retrieved from [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Retrieved from [Link]
- Lee, S., & Lee, C. (2018). Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview. Molecules, 23(10), 2489.
-
PrepChem. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Retrieved from [Link]
- Ghorai, M. K., & Kumar, A. (2012). Synthetic Studies of Alkaloids Containing Pyrrolidine and Piperidine Structural Motifs. The Journal of Organic Chemistry, 77(13), 5539–5551.
- Michael, J. P. (2008). Indolizidine and Quinolizidine Alkaloids.
- Michael, J. P. (2004). Indolizidine and quinolizidine alkaloids.
- Michael, J. P. (2002). Indolizidine and quinolizidine alkaloids.
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Application Notes and Protocols for the Alkylation of Nucleophiles with 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
Introduction: A Versatile Building Block in Medicinal Chemistry
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide is a key synthetic intermediate, prized in medicinal chemistry for its role in introducing the N-methylpiperidylethyl moiety into molecules. This structural motif is a common feature in a variety of pharmacologically active compounds, most notably in the development of first-generation antihistamines like pheniramine and its analogs. The piperidine ring, a privileged scaffold in drug discovery, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to the parent molecule.[1][2]
This guide provides a comprehensive overview of the alkylation of various nucleophiles—specifically amines (N-nucleophiles), phenols (O-nucleophiles), and thiols (S-nucleophiles)—using this compound. We will delve into the underlying reaction mechanisms, provide detailed, field-proven experimental protocols, and discuss critical parameters for reaction optimization and product purification.
Core Principles: The S N 2 Reaction and Reagent Considerations
The alkylation reactions described herein proceed primarily via a bimolecular nucleophilic substitution (S N 2) mechanism. In this concerted process, the nucleophile attacks the electrophilic carbon atom bearing the bromine, displacing the bromide leaving group.
The hydrobromide salt form of the reagent necessitates the use of a base to neutralize the hydrobromic acid generated during the reaction and, in the case of amine and thiol nucleophiles, to deprotonate the nucleophile, thereby increasing its reactivity. The choice of base is critical to avoid side reactions and will be discussed in the context of each protocol.
Safety Precautions: this compound is classified as an acute oral toxicant and an irritant.[3] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
I. N-Alkylation: Synthesis of Substituted Amines
The introduction of the 2-(1-methylpiperidyl)ethyl group to primary and secondary amines is a cornerstone of synthesizing compounds with antihistaminic and other pharmacological properties.[4][5] A primary challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine.
Protocol 1: N-Alkylation of a Primary Aromatic Amine
This protocol provides a general method for the mono-alkylation of a primary aromatic amine.
Materials:
-
Primary aromatic amine (e.g., Aniline)
-
This compound
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary aromatic amine (1.0 eq.), anhydrous DMF, and potassium carbonate (2.0-3.0 eq.).
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.1-1.2 eq.) in a minimal amount of anhydrous DMF to the stirred amine solution at room temperature. The slow addition helps to minimize di-alkylation.
-
Reaction: Heat the reaction mixture to 60-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[6]
Data Presentation: N-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Aromatic Amine | K₂CO₃ | DMF | 60-90 | 12-24 | 65-80 |
| Secondary Aliphatic Amine | DIPEA | Acetonitrile | Room Temp. - 50 | 8-16 | 70-85 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Experimental Workflow: N-Alkylation
Caption: General workflow for N-alkylation reactions.
II. O-Alkylation: Synthesis of Aryl Ethers
The O-alkylation of phenols with this compound provides access to aryl ethers, which are important intermediates in the synthesis of various pharmaceuticals. This reaction, a variation of the Williamson ether synthesis, requires a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.[7]
Protocol 2: O-Alkylation of a Substituted Phenol
Materials:
-
Substituted Phenol
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted phenol (1.0 eq.) and anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Addition of Alkylating Agent: Cool the reaction mixture back to 0 °C and slowly add a solution of this compound (1.1 eq.) in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and then heat to 50-70 °C for 6-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and carefully quench by the slow addition of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: O-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 50-70 | 6-12 | 75-90 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 12-18 | 70-85 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Reaction Mechanism: O-Alkylation
Caption: S N 2 mechanism for the O-alkylation of a phenol.
III. S-Alkylation: Synthesis of Thioethers
The S-alkylation of thiols provides a straightforward route to thioethers. Thiols are generally more nucleophilic than their corresponding alcohols, and the reaction often proceeds under milder conditions. The formation of a thiolate anion in the presence of a base significantly enhances the reaction rate.[8]
Protocol 3: S-Alkylation of a Thiophenol
Materials:
-
Thiophenol
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the thiophenol (1.0 eq.) in ethanol.
-
Thiolate Formation: Add an aqueous solution of sodium hydroxide (1.1 eq.) dropwise at room temperature and stir for 30 minutes.
-
Addition of Alkylating Agent: Add a solution of this compound (1.05 eq.) in ethanol to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up: Remove the ethanol under reduced pressure. Add water to the residue.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Presentation: S-Alkylation
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | Ethanol | Room Temp. | 4-8 | 80-95 |
| Cysteine derivative | NaHCO₃ | DMF/Water | Room Temp. | 6-10 | 70-85 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The choice of a stronger, non-nucleophilic base (e.g., DBU, sodium bis(trimethylsilyl)amide) may also improve the yield.
-
Side Reactions: The primary side reaction is elimination (E2) of HBr from the alkylating agent, which can be favored by sterically hindered nucleophiles and strong, bulky bases at higher temperatures. Using less hindered bases and lower reaction temperatures can help to minimize this side reaction. Over-alkylation in the case of primary amines can be mitigated by using an excess of the amine or by slow addition of the alkylating agent.[9]
-
Purification Challenges: The basic nature of the piperidine-containing products may cause tailing on silica gel chromatography. This can often be addressed by adding a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent system.
Conclusion
This compound is a highly effective reagent for the introduction of the 2-(1-methylpiperidyl)ethyl moiety onto a variety of nucleophiles. The protocols provided in this guide offer robust starting points for the synthesis of diverse N-, O-, and S-alkylated compounds. By understanding the underlying S N 2 mechanism and carefully controlling reaction parameters such as base, solvent, and temperature, researchers can successfully employ this versatile building block in the synthesis of novel compounds for drug discovery and development.
References
-
Gawande, N. G., et al. (2020). Synthesis of anti-allergic drugs. Bioorganic & Medicinal Chemistry, 28(4), 115281. Available at: [Link]
-
Van der Jeught, K., & Stevens, C. V. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2010(3), 93-101. Available at: [Link]
-
PrepChem (2023). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Available at: [Link]
-
Van der Jeught, K., & Stevens, C. V. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of. Semantic Scholar. Available at: [Link]
-
Saxena, A. K., et al. (2006). Synthesis of some substituted pyrazinopyridoindoles and 3D QSAR studies along with related compounds: piperazines, piperidines, pyrazinoisoquinolines, and diphenhydramine, and its semi-rigid analogs as antihistamines (H1). Bioorganic & Medicinal Chemistry, 14(24), 8249-8258. Available at: [Link]
-
Zhang, H., et al. (2018). review on the progress in the synthesis of antihistamines and promethazine. ResearchGate. Available at: [Link]
-
Meshram, H. M., et al. (2006). Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. ResearchGate. Available at: [Link]
-
Cortese, F. (1941). Ethylamine, 2-bromo-, hydrobromide. Organic Syntheses, 21, 12. Available at: [Link]
-
Wang, Z., et al. (2022). Discovery of Mercaptopropanamide-substituted Aryl Tetrazoles as New Broad-Spectrum Metallo-β-lactamase Inhibitors. RSC Medicinal Chemistry, 13(10), 1251-1262. Available at: [Link]
-
Stavber, S., et al. (2008). Bromination of para-substituted phenols using the H2O2-HBr system... ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2021). An efficient and mild oxidative approach from thiols to sulfonyl derivatives with DMSO/HBr. Organic Chemistry Frontiers, 8(16), 4485-4491. Available at: [Link]
-
Wang, Y., et al. (2021). Isolation of N-Ethyl-2-pyrrolidinone-Substituted Flavanols from White Tea Using Centrifugal Countercurrent Chromatography Off-Line ESI-MS Profiling and Semi-Preparative Liquid Chromatography. Molecules, 26(23), 7297. Available at: [Link]
-
Al-Ghorbani, M., et al. (2017). Piperidine-based drug discovery. Elsevier. Available at: [Link]
-
Sreedhar, B., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Reactions, 3(4), 602-615. Available at: [Link]
-
Pratt, D. A., et al. (2006). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied to Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. The Journal of Organic Chemistry, 71(19), 7218-7230. Available at: [Link]
-
Wiese, M., et al. (2019). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 14(11), 1133-1144. Available at: [Link]
-
Asiri, A. M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports, 13(1), 10842. Available at: [Link]
- WIPO (2013). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.
-
Pratt, D. A., et al. (2006). Reaction of Phenols with the 2,2-Diphenyl-1-picrylhydrazyl Radical. Kinetics and DFT Calculations Applied To Determine ArO-H Bond Dissociation Enthalpies and Reaction Mechanism. ResearchGate. Available at: [Link]
-
SpectraBase. N-[2-(1-Benzylpiperidin-4-yl)ethyl]-7-methoxy-2-oxo-2H-chromene-3-carboxamide. Available at: [Link]
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Application Note & Protocol: Conjugate Addition with 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
Introduction: The Strategic Value of Piperidine Scaffolds in Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in the structures of numerous pharmaceuticals across various therapeutic areas.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while also serving as a versatile scaffold for introducing diverse functionalities.[3][4] The aza-Michael reaction, or conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a powerful and atom-economical method for C-N bond formation, enabling the synthesis of β-aminocarbonyl derivatives which are themselves valuable intermediates.[5][6][7]
This application note provides a detailed protocol for the conjugate addition of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide to Michael acceptors. This specific reagent is of interest for creating more complex piperidine-containing structures, where the bromoethyl side chain can be used for subsequent intramolecular cyclizations or further functionalization, opening avenues to novel polycyclic scaffolds.[5][8] We will delve into the mechanistic underpinnings of this reaction, provide a robust, step-by-step protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Scientific Principles: Mechanism and Rationale
The core of this protocol is the aza-Michael reaction, a type of conjugate addition.[7][9][10] The reaction proceeds through the nucleophilic attack of the piperidine nitrogen on the β-carbon of an electron-deficient alkene (the Michael acceptor).
Reaction Overview:
Caption: General workflow for the conjugate addition.
The starting material, this compound, is a salt.[11] The piperidine nitrogen is protonated, rendering it non-nucleophilic. Therefore, the first critical step is the in situ neutralization of the hydrobromide salt with a suitable base to generate the free amine. Triethylamine (Et3N) is a common and effective choice for this purpose, as it is a non-nucleophilic base that scavenges the acidic proton without competing in the conjugate addition.[5][8]
Once the free piperidine is generated, its lone pair of electrons can attack the electrophilic β-carbon of the Michael acceptor. This forms a new carbon-nitrogen bond and generates a resonance-stabilized enolate intermediate.[7] Subsequent protonation of this enolate, typically by the triethylammonium bromide byproduct or during aqueous workup, yields the final β-amino ester product.[7][9]
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from a successfully reported procedure for the conjugate addition of 2-(ω-haloalkyl)piperidines to alkyl acrylates.[5][8]
Materials & Reagents:
-
This compound (C₈H₁₇Br₂N, MW: 287.04)[11]
-
Michael Acceptor (e.g., methyl acrylate, ethyl acrylate)
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) and maintain a positive pressure throughout the reaction.
-
Base Addition: Add triethylamine (1.05 equivalents) to the stirred suspension at room temperature. Stir for 10-15 minutes to allow for the formation of the free amine. The mixture may become more homogeneous.
-
Michael Acceptor Addition: Slowly add the Michael acceptor (e.g., methyl acrylate, 1.05 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 16-24 hours.[5]
-
Workup - Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Workup - Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Workup - Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel, if necessary, to afford the pure conjugate addition product.
Data & Expected Outcomes
The following table summarizes representative yields for the conjugate addition of related 2-(ω-haloalkyl)piperidine hydrobromides with alkyl acrylates, as reported in the literature.[5] These results demonstrate the viability and efficiency of the described protocol.
| Piperidine Reactant | Michael Acceptor | Yield (%) |
| 2-(Bromomethyl)piperidine HBr | Methyl Acrylate | 75 |
| 2-(Bromomethyl)piperidine HBr | Ethyl Acrylate | 72 |
| 2-(2-Bromoethyl)piperidine HBr | Methyl Acrylate | 78 |
| 2-(2-Bromoethyl)piperidine HBr | Ethyl Acrylate | 74 |
Table adapted from D'hooghe, M., et al., ARKIVOC 2010 (iii) 93-101.[5]
Trustworthiness & Self-Validation
The reliability of this protocol is ensured by several key factors:
-
Stoichiometric Control: The use of a slight excess of the base and Michael acceptor ensures the complete consumption of the starting piperidine hydrobromide.
-
Anhydrous Conditions: The use of anhydrous solvent is crucial as water can potentially hydrolyze the acrylate ester or interfere with the reaction.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.
-
Standardized Workup: The aqueous workup effectively removes the triethylammonium bromide salt and any remaining water-soluble reagents, simplifying purification.
-
Analytical Monitoring: Regular monitoring by TLC or GC-MS provides real-time validation of reaction progress and allows for optimization of reaction time.
Visualization of the Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Conclusion
This application note provides a comprehensive and reliable protocol for the conjugate addition of this compound. By understanding the underlying aza-Michael mechanism and adhering to the detailed experimental procedure, researchers can effectively synthesize valuable β-amino ester intermediates. These products serve as versatile building blocks for the development of novel piperidine-based compounds with potential applications in drug discovery and development.[3][4]
References
- BenchChem. (n.d.). Application Notes and Protocols for Piperidine-Mediated Reactions.
- D'hooghe, M., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)- piperidine to alkyl acrylates: application towards the synthesis of 2-(methoxycarbonyl)indolizidine. ARKIVOC, 2010(iii), 93-101.
- Bhattacharjee, D., et al. (2021). Aza-Michael addition reaction between piperidine and n-butyl acrylate. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Scheme 3, Synthesis of the piperidine modification analogs. Probe Reports from the NIH Molecular Libraries Program.
- D'hooghe, M., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate.
- Clayden, J., et al. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU.
- Royal Society of Chemistry. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines.
- Kisszékelyi, P., et al. (2018). Synthesis and Recovery of Pyridine- and Piperidine-based Camphorsulfonamide Organocatalysts Used for Michael Addition Reaction. ResearchGate.
-
FLC - Chemistry 251. (2015, April 17). 22.4 - Michael Additions [Video]. YouTube. Retrieved from [Link]
- PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Wünsch, B., et al. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Chemistry Europe.
- Al-Warhi, T., et al. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. MDPI.
- Gable, K. (n.d.). The Michael Addition. Oregon State University.
- Ashenhurst, J. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.
- BenchChem. (n.d.). The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates.
- Laschat, S., et al. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
- Scripps Research Institute. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
- Stowell, J. C., et al. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
- ECHEMI. (n.d.). 1-(2-BROMO-ETHYL)-PIPERIDINE HYDROBROMIDE.
- PubChem. (n.d.). 2-(2-Bromoethyl)piperidine.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
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Application Notes and Protocols: Synthesis of Heterocyclic Scaffolds Using 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, a versatile bifunctional reagent for the synthesis of complex heterocyclic structures. As a building block, it provides a reactive primary alkyl bromide for nucleophilic substitution and a pre-formed N-methylpiperidine moiety, a common structural feature in pharmaceutically active compounds. These notes delve into the mechanistic principles, provide field-proven protocols for its application in N-alkylation and conjugate addition reactions, and outline essential safety and handling procedures.
Reagent Overview and Physicochemical Properties
This compound is a stable, solid reagent that serves as a key electrophile for introducing the 1-methylpiperidine-2-yl-ethyl group onto a variety of nucleophilic substrates. The presence of the hydrobromide salt necessitates the use of a base in reactions to neutralize the acid and, if required, deprotonate the nucleophile to enhance its reactivity. Its structure is particularly valuable in medicinal chemistry for accessing analogs of known drugs or for creating new chemical entities with desirable pharmacokinetic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₁₇Br₂N | |
| Molecular Weight | 287.04 g/mol | |
| Appearance | Solid | |
| InChI Key | PYOYPRZOFTXHRE-UHFFFAOYSA-N |
| MDL Number | MFCD09864560 | |
Core Application: N-Alkylation of Heterocyclic Scaffolds
The most prominent application of this reagent is the N-alkylation of nitrogen-containing heterocycles. This reaction is fundamental for modifying the core structure of pharmacophores to modulate their biological activity, solubility, and metabolic stability.
Mechanistic Principles & Experimental Causality
The N-alkylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the substrate (e.g., a phenothiazine, indole, or other amine) acts as the nucleophile, attacking the electrophilic carbon of the bromoethyl group.
-
Role of the Base: A base is crucial for two reasons. First, it neutralizes the hydrobromide salt of the reagent. Second, it deprotonates the N-H bond of the heterocyclic nucleophile, significantly increasing its nucleophilicity and driving the reaction forward. Common choices include inorganic carbonates (K₂CO₃, Cs₂CO₃) or stronger bases like sodium hydride (NaH) for less acidic amines.[1][2][3]
-
Solvent Selection: Aprotic polar solvents such as N,N-Dimethylformamide (DMF), acetonitrile (ACN), or Tetrahydrofuran (THF) are ideal.[1][3] They effectively dissolve the reagents and stabilize the charged transition state of the SN2 reaction without interfering as nucleophiles themselves.
Application Example: Synthesis of Bioactive Phenothiazine Derivatives
Phenothiazines are a class of compounds with significant antipsychotic, antihistaminic, and antiemetic properties.[4][5][6] The nature of the substituent at the N-10 position of the phenothiazine core is a critical determinant of its pharmacological activity.
Protocol 1: General Procedure for N-Alkylation of Phenothiazine
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add phenothiazine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq.), and anhydrous N,N-Dimethylformamide (DMF).
-
Reagent Addition: Add this compound (1.1-1.3 eq.) to the stirred suspension.
-
Reaction Conditions: Heat the reaction mixture to 70-90 °C. The choice of temperature depends on the reactivity of the specific phenothiazine derivative.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the mixture to room temperature and pour it into cold water. The product may precipitate or can be extracted with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-alkylated phenothiazine.[2]
Table 2: Representative Conditions for N-Alkylation Reactions
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|
| Phenothiazine | K₂CO₃ | DMF | 80 | 6 | 85-95 |
| 2-Chlorophenothiazine | Cs₂CO₃ | DMF | 70 | 8 | 80-90 |
| Indole | NaH | THF/DMF | 0 to 25 | 2 | 75-90 |
| 2,4-Piperidinedione | K₂CO₃ | DMF | 50 | 4 | 85-95[2] |
Advanced Application: Aza-Michael Addition for Indolizidine Synthesis
Beyond simple SN2 reactions, the reagent's piperidine nitrogen can participate in more complex transformations. A notable example is its use in a conjugate addition reaction with alkyl acrylates, which serves as a key step toward the synthesis of indolizidine alkaloids.[7]
Mechanistic Principles
In this application, the secondary amine, generated in situ from the hydrobromide salt, acts as a nucleophile in an Aza-Michael (conjugate) addition to an electron-deficient alkene, such as methyl acrylate.[7] This forms a β-amino ester intermediate, which retains the bromoethyl side chain, making it a perfect precursor for subsequent intramolecular cyclization to form the bicyclic indolizidine core.
Protocol for Conjugate Addition to Methyl Acrylate
This protocol is adapted from established literature for the synthesis of indolizidine precursors.[7]
-
Reagent Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent such as THF or diethyl ether.
-
Base Addition: Add triethylamine (TEA, 2.5 eq.) to the suspension and stir at room temperature for 30 minutes to generate the free base form of the piperidine.
-
Michael Addition: Add methyl acrylate (1.2 eq.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature.
-
Monitoring: Monitor the formation of the Michael adduct by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: After completion, filter the reaction mixture to remove triethylamine hydrobromide salts. Concentrate the filtrate under reduced pressure. The resulting crude oil, the β-amino ester, can be purified by column chromatography or used directly in the subsequent cyclization step.
General Experimental Workflow
The successful application of this compound in synthesis requires a systematic and well-monitored workflow. The following diagram outlines the critical stages from initial setup to the final characterization of the purified product.
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as harmful if swallowed and can cause skin and eye irritation.[8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Handling: Conduct all manipulations in a well-ventilated chemical fume hood to avoid inhalation of any dust or aerosols.[8] Avoid contact with skin and eyes.[9]
-
Storage: Store the reagent in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[8][9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Table 3: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement |
|---|---|---|
| GHS07 | Warning | |
| H302 | Harmful if swallowed.[8] | |
| H315 | Causes skin irritation.[8] | |
| H319 | Causes serious eye irritation.[8] |
| | H335 | May cause respiratory irritation.[8] |
References
-
D’hooghe, M., Abbaspour Tehrani, K., Buyck, C., & De Kimpe, N. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine . ARKIVOC, 2010(3), 93-101. [Link]
-
Bar-Sinai, A., et al. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish . ACS Omega. [Link]
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Procedure for N-alkylation of Piperidine? ; ResearchGate. [Link]
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Synthesis and Evaluation of Phenothiazine Derivative for Antidepressants Activity ; IJCRT.org. [Link]
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Synthesis and Identification of Some New Heterocyclic Compounds for Levofloxacin Drug Derivatives with Evaluating of Their Biological Efficiency and Antioxidant Activity ; Journal of Medicinal and Chemical Sciences. [Link]
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Application Notes and Protocols for Reactions with 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
This guide provides an in-depth exploration of the experimental conditions for reactions involving 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide. Designed for researchers, scientists, and professionals in drug development, these notes offer detailed protocols and the scientific rationale behind the methodological choices. Our focus is on ensuring technical accuracy and providing field-proven insights to facilitate successful and reproducible outcomes.
Introduction
This compound is a versatile bifunctional reagent, featuring a reactive bromoethyl group and a tertiary amine in the form of a piperidine ring. Its hydrobromide salt form enhances stability for storage and handling. This compound is a valuable building block in organic synthesis, particularly for the introduction of the 1-methylpiperidine-2-yl-ethyl moiety onto various nucleophiles. This structural motif is of interest in medicinal chemistry due to its presence in a range of biologically active molecules. The following sections will detail its application in key synthetic transformations, providing both the "how" and the "why" of the experimental design.
Core Applications and Reaction Mechanisms
The primary utility of this compound lies in its capacity to act as an electrophile in nucleophilic substitution reactions, specifically N-alkylation. The bromoethyl group is susceptible to displacement by a wide range of nucleophiles.
N-Alkylation Reactions
N-alkylation is a fundamental transformation in the synthesis of more complex amines from simpler precursors.[1][2] this compound serves as an effective alkylating agent for primary and secondary amines, anilines, indoles, and other nitrogen-containing heterocycles.[1]
Causality of Experimental Choices:
-
Base: The hydrobromide salt of the reagent necessitates the use of a base to both neutralize the acidic proton and to deprotonate the nucleophile, thereby increasing its reactivity. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydride (NaH).[3][4] The choice of base is critical and depends on the pKa of the nucleophile. For less acidic amines, a stronger base like NaH may be required, while for more acidic substrates or to avoid side reactions, a milder base like K₂CO₃ is often sufficient.[4]
-
Solvent: The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are frequently employed as they effectively solvate the ionic species involved in the reaction.[1][4]
-
Temperature: Reaction temperatures can range from room temperature to elevated temperatures (40-80 °C) to facilitate the reaction.[1] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.
-
Inert Atmosphere: Many N-alkylation reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive substrates and reagents.[4]
Protocol 1: General N-Alkylation of Secondary Amines
This protocol describes a general procedure for the N-alkylation of a secondary amine using this compound.
Materials:
-
Secondary amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.) and anhydrous DMF.
-
Add potassium carbonate (2.5 eq.) to the solution and stir the mixture at room temperature for 20 minutes.
-
Add this compound (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of N-Alkylation Workflow:
Caption: General workflow for N-alkylation.
Application in the Synthesis of Phenothiazine Derivatives
Phenothiazines are a class of compounds with significant therapeutic applications, including antipsychotic and antihistaminic activities.[5][6] The synthesis of various phenothiazine derivatives often involves an N-alkylation step to introduce a side chain at the nitrogen atom of the phenothiazine core.[7] this compound can be utilized in this context to synthesize novel phenothiazine derivatives.
Reaction Logic:
The nitrogen atom of the phenothiazine ring is nucleophilic and can be alkylated with a suitable electrophile. The reaction typically requires a base to deprotonate the phenothiazine nitrogen, forming a more potent nucleophile.
Protocol 2: N-Alkylation of Phenothiazine
This protocol outlines the synthesis of 10-(2-(1-methylpiperidin-2-yl)ethyl)-10H-phenothiazine.
Materials:
-
Phenothiazine (1.0 eq.)
-
This compound (1.2 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add phenothiazine (1.0 eq.) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Add a solution of this compound (1.2 eq.) in a minimal amount of anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by TLC.
-
After completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
Visualization of Phenothiazine Alkylation Mechanism:
Caption: Mechanism of phenothiazine N-alkylation.
Intramolecular Cyclization Reactions
While primarily used for intermolecular reactions, the bromoethyl functionality in related structures can participate in intramolecular cyclization reactions. For instance, in a different system, an aryllithium generated in situ can undergo intramolecular cyclization by displacing a bromoethyl group. This highlights the versatility of the bromoethyl moiety as an electrophile in various contexts.
A related example is the base-mediated intramolecular alkylation of 2-(2-bromoethyl)cyclopentan-1-one to form a bicyclic system.[8] This proceeds via the formation of an enolate which then acts as an internal nucleophile.[8]
Safety and Handling
This compound is a chemical reagent that should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[9][10][11] In case of contact, flush the affected area with copious amounts of water.[12] Handle in a well-ventilated area, preferably in a chemical fume hood.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
Hazard Identification:
| Hazard Statement | Precautionary Statement |
| H302: Harmful if swallowed. | P264: Wash hands thoroughly after handling.[10] |
| H315: Causes skin irritation.[10] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[10] |
| H319: Causes serious eye irritation.[10] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation.[10] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10] |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex nitrogen-containing molecules. Its utility in N-alkylation reactions, particularly for the construction of novel phenothiazine derivatives, makes it a significant tool in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively and safely utilize this compound in their synthetic endeavors. Careful consideration of the reaction parameters, including the choice of base, solvent, and temperature, is paramount to achieving high yields and purity of the desired products.
References
-
Buyck, C., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2010(3), 93-101. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Retrieved from [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Retrieved from [Link]
-
ChemRxiv. (n.d.). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
-
ACG Publications. (2009). Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Phenothiazine molecule provides the basic chemical structure for various classes of pharmacotherapeutic agents. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of Phenothiazine Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supporting information for Synthesis of phenothiazines from cyclohexanones and 2-aminobenzenethiols under transition-metal. Retrieved from [Link]
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Application Notes & Protocols: Safe Handling and Storage of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Section 1: Introduction & Hazard Analysis
Compound Overview
2-(2-Bromoethyl)-1-methylpiperidine hydrobromide is a halogenated heterocyclic compound, specifically a piperidine derivative.[1] Its structure incorporates a reactive bromoethyl group, making it a potentially useful intermediate in organic synthesis, particularly in the development of pharmaceutical agents. However, the same reactivity that imparts its synthetic utility also presents significant handling and storage challenges. This document provides a comprehensive guide grounded in the principles of laboratory safety and chemical hygiene.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₈H₁₇Br₂N |
| Molecular Weight | 287.04 g/mol |
| Appearance | Solid |
| SMILES String | BrCCC1N(CCCC1)C.[H]Br |
| MDL Number | MFCD09864560 |
Core Scientific Principle: Understanding the Risks of Halogenated Piperidine Derivatives
The primary hazards associated with this compound stem from two key structural features: the piperidine ring and the bromoethyl group.
-
Piperidine Moiety: Piperidine and its derivatives are organic bases that can be irritants and are often flammable.[2] Depending on the substitution, they can exhibit varying levels of toxicity.[2][3]
-
Bromoethyl Group: The presence of a bromine atom on an alkyl chain makes this compound a potential alkylating agent. Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic groups in biological molecules, including DNA. This reactivity is the basis for their potential toxicity and requires stringent handling procedures to prevent exposure.[4]
GHS Hazard Identification
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The known classifications for this compound are summarized below. It is prudent to treat related piperidine derivatives as potentially causing skin, eye, and respiratory irritation.[5]
| GHS Classification | Code | Description |
| Pictogram | GHS07 (Exclamation Mark) | Represents hazards such as skin/eye irritation, acute toxicity (harmful), or skin sensitization. |
| Signal Word | Warning | |
| Hazard Statements | H302 | Harmful if swallowed. |
| H315 (Potential) | Causes skin irritation.[5] | |
| H319 (Potential) | Causes serious eye irritation.[5] | |
| H335 (Potential) | May cause respiratory irritation.[5] | |
| Hazard Class | Acute Toxicity 4 (Oral) |
Primary Routes of Exposure
Understanding the potential pathways of exposure is fundamental to preventing accidental contact. All routes must be controlled through the protocols outlined in this guide.
Caption: Primary routes of chemical exposure.
Section 2: Hierarchy of Controls for Safe Handling
Foundational Principle: The Hierarchy of Controls
Effective chemical safety relies on a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE) is always considered the last line of defense.[6]
Caption: The Hierarchy of Controls model for risk reduction.
Engineering Controls: The Primary Barrier
Engineering controls are the most critical element in safely handling this compound. Their purpose is to physically isolate the researcher from the chemical.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[3][7][8] This is non-negotiable. The hood contains vapors and solid particulates, preventing inhalation exposure.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hood's function and to dilute any fugitive emissions.[9]
Administrative Controls: Standard Operating Procedures (SOPs)
These are the work practices that reduce the probability and severity of exposure.
-
Restricted Access: Only trained personnel should work with this compound.
-
Designated Area: Designate a specific area within a fume hood for handling this chemical to prevent cross-contamination.
-
Minimize Quantities: Purchase and use the smallest practical quantity of the chemical required for the experiment.[7]
-
Hygiene: Prohibit eating, drinking, and applying cosmetics in the laboratory.[8] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE does not eliminate the hazard; it only provides a barrier. It must be selected carefully and used correctly.[6]
| PPE Item | Specification & Rationale |
| Hand Protection | Nitrile Gloves: Provide good resistance to a range of chemicals, including halogenated compounds.[10] Always inspect gloves for tears or holes before use.[8] Never reuse disposable gloves.[4] For prolonged work, consider double-gloving. |
| Eye Protection | Chemical Splash Goggles: Must be worn at all times when handling the compound.[9][10] They provide a seal around the eyes, protecting against splashes of liquids and airborne solid particles. Standard safety glasses are insufficient. |
| Body Protection | Laboratory Coat: A fully buttoned, long-sleeved lab coat is mandatory to protect skin and clothing from contamination.[10] |
| Footwear | Closed-toe Shoes: Must be worn in the laboratory at all times to protect against spills.[8][10] |
Section 3: Step-by-Step Handling Protocol
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the fume hood has been certified within the last year.
-
Confirm Emergency Equipment: Verify that a safety shower and eyewash station are accessible and unobstructed.[11]
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvent) and place it inside the fume hood before retrieving the chemical.
-
Don PPE: Put on all required PPE (lab coat, goggles, gloves) before opening the chemical container.
Protocol for Weighing and Preparing Solutions
-
Work in Fume Hood: Perform all steps inside the designated, operating chemical fume hood.
-
Grounding: If transferring large quantities of solvent, ground equipment to prevent static discharge.[4]
-
Weighing: Carefully weigh the solid compound on a weigh boat or into a tared flask. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Dissolution: Add the solvent to the flask containing the solid. Do not add the solid to the solvent, as this can increase the risk of splashing.
-
Capping: Immediately cap the container securely after the transfer is complete.
-
Labeling: Ensure the final solution container is clearly labeled with the chemical name, concentration, date, and appropriate hazard warnings.
Post-Handling Decontamination
-
Clean Equipment: Decontaminate spatulas and non-disposable equipment with an appropriate solvent. Collect the rinse as halogenated waste.
-
Clean Work Surface: Wipe down the work surface inside the fume hood with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Doff PPE: Remove PPE in the correct order (gloves first, followed by lab coat and goggles) to avoid self-contamination.
-
Wash Hands: Immediately wash hands with soap and water.
Section 4: Chemical Storage Protocol
Core Principle: Segregation and Compatibility
Improper storage is a leading cause of laboratory incidents. The primary principle is to segregate incompatible chemicals to prevent accidental reactions.[12][13][14] Do not store chemicals in alphabetical order.[4]
Storage Conditions
| Parameter | Requirement | Rationale |
| Location | A cool, dry, well-ventilated area.[12][15] | Prevents degradation and pressure buildup. |
| Container | The original, tightly sealed container.[7] | Ensures container integrity and proper labeling. |
| Cabinet | A designated cabinet for non-volatile solids. Store away from heat sources and direct sunlight.[13][14] | Protects from environmental factors and incompatible materials. |
| Security | If required by institutional policy, store in a locked cabinet or area accessible only to authorized personnel.[9] | Prevents unauthorized access. |
Incompatibility Chart
This compound must be stored separately from the following chemical classes:
| Incompatible Class | Reason for Segregation |
| Strong Oxidizing Agents (e.g., nitrates, peroxides, permanganates) | Can cause violent reactions, leading to fire or explosion.[10] |
| Strong Acids | Can react exothermically. |
| Strong Bases | Can react with the hydrobromide salt. |
| Reactive Metals (e.g., sodium, potassium, aluminum powder) | Brominated compounds can react violently with active metals.[7][10] |
Long-Term Storage and Inspection
-
Date Containers: Write the date received and the date opened on the container.[12]
-
Regular Inspection: Periodically inspect the container for any signs of degradation, such as discoloration or container damage.
Section 5: Emergency and Spill Response Protocols
Guiding Principle: Assess, Contain, Report
In any emergency, the first priority is personnel safety. Follow a structured response to manage the situation effectively.
Personnel Exposure Response
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][16] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7][10][16] Seek immediate medical attention.[7]
-
Inhalation: Move the affected person to fresh air immediately.[10][16] If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. Seek immediate medical attention.[17]
Spill Management Workflow
Caption: Decision workflow for spill management.
Protocol for Minor Spill Cleanup (<1g, within a fume hood)
-
Ensure PPE: Confirm you are wearing appropriate PPE.
-
Containment: Cover the spill with an inert absorbent material (e.g., sand, vermiculite, or commercial spill pads). Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials in the same hazardous waste container.
-
Disposal: Seal the container and label it as "Halogenated Organic Waste." Arrange for disposal through your institution's Environmental Health & Safety (EHS) department.
Section 6: Waste Disposal Protocol
Core Principle: Waste Segregation
Proper segregation of hazardous waste is crucial for safety, environmental protection, and cost-effective disposal.[18][19] Halogenated organic compounds require specific disposal methods, typically incineration, and must not be mixed with other waste streams.[18][20]
Step-by-Step Waste Collection Procedure
-
Use a Designated Container: Obtain a hazardous waste container specifically labeled "Halogenated Organic Waste."[15][20]
-
Segregate Waste: Dispose of all materials contaminated with this compound—including excess solid, solutions, and contaminated items (gloves, weigh boats, absorbent pads)—into this container.[20]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, acids, bases, or oxidizers.[19][20]
-
Keep Closed: Keep the waste container closed at all times, except when adding waste.[15][19]
-
Label Contents: Maintain a log of the contents on the container's waste tag. Do not use abbreviations or chemical formulas.[15]
-
Arrange Pickup: When the container is full, arrange for its disposal through your institution's EHS department.
Section 7: References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
-
Duke University Chemistry. (n.d.). Safety Manual. Retrieved from [Link]
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Centers for Disease Control and Prevention. (2024). Bromine | Chemical Emergencies. Retrieved from [Link]
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Oreate AI. (2026). Understanding Piperidine: Properties, Uses, and Safety Precautions. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Bromine. Retrieved from [Link]
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Marquette University. (2013). Standard Operating Procedure: Bromine. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]
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Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6501028, 2-(2-Bromoethyl)piperidine. Retrieved from [Link]
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Alfa Aesar. (2009). Material Safety Data Sheet: 2-Bromoethyl methyl ether. Retrieved from [Link]
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Angene Chemical. (2021). Safety Data Sheet: 3-(Bromomethyl)piperidine. Retrieved from [Link]
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Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (1981). Occupational Health Guidelines for Chemical Hazards. Retrieved from [Link]
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Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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University of Colorado Boulder, Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]
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Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). Retrieved from [Link]
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Lab Manager. (2011). Handling and Storing Chemicals. Retrieved from [Link]
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Centers for Disease Control and Prevention, National Institute for Occupational Safety and Health. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]
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University of California, Irvine Environmental Health & Safety. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
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InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]
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Federal Register. (2026). Hazard Communication Standard. Retrieved from [Link]
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Application Notes and Protocols for 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide in Pharmaceutical Synthesis
These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide as a key precursor in the synthesis of high-value pharmaceutical agents. This document provides in-depth scientific insights, detailed experimental protocols, and safety considerations, reflecting field-proven expertise in synthetic organic and medicinal chemistry.
Introduction: Strategic Importance of the 1-Methyl-2-piperidylethyl Moiety
The 1-methyl-2-piperidylethyl structural motif is a critical pharmacophore found in a range of neurologically active pharmaceutical agents, particularly those within the phenothiazine class of antipsychotics.[1][2] The incorporation of this side chain onto a core heterocyclic scaffold, such as phenothiazine, has been demonstrated to significantly modulate the drug's affinity for dopamine (D2) and serotonin (5-HT2A) receptors, which are key targets in the treatment of psychosis.[3] this compound is a versatile and reactive precursor that facilitates the efficient introduction of this crucial side chain onto various molecular backbones.
Physicochemical Properties and Safety Data
A thorough understanding of the precursor's properties is fundamental to its safe and effective use.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₇Br₂N | |
| Molecular Weight | 287.04 g/mol | |
| Appearance | Solid | |
| CAS Number | 1255717-22-6 | |
| Hazard Statements | H302 (Harmful if swallowed) | |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 | [4] |
Safety Precautions: this compound is harmful if swallowed and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] All manipulations should be performed in a well-ventilated fume hood.[5] For detailed safety information, consult the Material Safety Data Sheet (MSDS) from the supplier.
Core Application: Synthesis of Phenothiazine Antipsychotics
The primary application of this compound is in the N-alkylation of phenothiazine and its derivatives. This reaction is a cornerstone in the synthesis of several first-generation antipsychotic drugs.
General Reaction Mechanism: Nucleophilic Substitution
The synthesis proceeds via a classical SN2 (bimolecular nucleophilic substitution) reaction. The nitrogen atom of the phenothiazine ring, being nucleophilic, attacks the electrophilic carbon of the bromoethyl side chain of the piperidine precursor. The reaction is typically carried out in the presence of a base to deprotonate the phenothiazine nitrogen, thereby increasing its nucleophilicity and driving the reaction forward.
Caption: General mechanism for N-alkylation of phenothiazines.
Application Example 1: Synthesis of Thioridazine
Thioridazine is a well-known phenothiazine antipsychotic used in the treatment of schizophrenia.[6] Its synthesis involves the N-alkylation of 2-(methylthio)-10H-phenothiazine with a suitable 2-(2-haloethyl)-1-methylpiperidine. While many literature procedures cite the use of the chloro-analogue, this compound can be effectively substituted, often with the advantage of a more reactive leaving group (bromide vs. chloride), which may allow for milder reaction conditions.
Reaction Scheme:
Caption: Synthetic route to Thioridazine.
Detailed Protocol:
Materials:
-
2-(Methylthio)-10H-phenothiazine
-
This compound
-
Sodium amide (NaNH₂)
-
Anhydrous xylene
-
Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-(methylthio)-10H-phenothiazine (1 equivalent).
-
Solvent Addition: Add anhydrous xylene to the flask to dissolve the starting material.
-
Base Addition: Under a continuous stream of nitrogen, carefully add sodium amide (1.1 equivalents). Stir the mixture at room temperature for 30 minutes. The formation of the sodium salt of the phenothiazine may be observed as a color change.
-
Precursor Addition: Dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous xylene and add it dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 140 °C) and maintain reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by the slow addition of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure thioridazine.[7]
Expected Yield: While yields can vary, similar reactions using the chloro-analogue report yields in the range of 60-70%.[8] Optimization of reaction time and temperature may be necessary to maximize the yield with the bromo precursor.
Application Example 2: Synthesis of Mepazine
Mepazine is another phenothiazine derivative with antipsychotic properties.[9] Its synthesis follows a similar N-alkylation strategy, starting from 10H-phenothiazine.
Reaction Scheme:
Caption: Synthetic route to Mepazine.
Protocol:
The protocol for the synthesis of Mepazine is analogous to that of Thioridazine, with 10H-phenothiazine used as the starting material instead of 2-(methylthio)-10H-phenothiazine. The choice of base and solvent can be critical in optimizing the yield and minimizing side products.[5]
Key Considerations for Protocol Adaptation:
-
Base Selection: Stronger bases like sodium amide are effective but require careful handling. Milder bases such as potassium carbonate or sodium hydride can also be employed, potentially requiring longer reaction times or higher temperatures.[10]
-
Solvent Choice: High-boiling aprotic solvents like xylene, toluene, or DMF are suitable for these reactions. The choice of solvent can influence the reaction rate and solubility of the reactants.
-
Leaving Group Reactivity: The higher reactivity of the bromide in this compound compared to a chloride may allow for the use of milder bases or lower reaction temperatures, which can be advantageous in preventing side reactions.[11]
Troubleshooting and Optimization
Issue: Low yield of the desired N-alkylated product. Possible Causes & Solutions:
-
Incomplete Deprotonation: Ensure the base is of high quality and used in sufficient excess. Consider a stronger base or longer stirring time before adding the precursor.
-
Side Reactions: Over-alkylation or side reactions on the phenothiazine ring can occur.[12] Optimizing the stoichiometry of the reactants and maintaining a controlled temperature can mitigate these issues.
-
Precursor Instability: The hydrobromide salt of the precursor is generally stable. However, ensure it is stored in a dry environment to prevent hydrolysis.
Issue: Difficulty in product purification. Possible Causes & Solutions:
-
Residual Starting Materials: Monitor the reaction closely with TLC to ensure complete consumption of the limiting reagent.
-
Formation of Quaternary Ammonium Salts: Excess alkylating agent can lead to the formation of quaternary ammonium salts, which can be difficult to remove. Use a slight excess of the phenothiazine or carefully control the stoichiometry of the precursor.
-
Chromatography Challenges: The basic nature of the piperidine-containing products may require the use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine) during column chromatography to prevent tailing.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a range of pharmaceutical agents, most notably phenothiazine-based antipsychotics. A thorough understanding of its reactivity, coupled with careful optimization of reaction conditions, enables its efficient incorporation into complex molecular architectures. The protocols and insights provided in these application notes are intended to empower researchers to confidently and effectively utilize this key building block in their drug discovery and development endeavors.
References
- A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (URL not available)
-
(PDF) Synthesis of the Enantiomers of Thioridazine - ResearchGate. ([Link])
-
Thioridazine Hydrochloride | C21H27ClN2S2 | CID 66062 - PubChem. ([Link])
- CN101602748B - A kind of purification method of high-purity piperidine - Google P
- Alkylation of phenothiazine - US3689484A - Google P
-
(PDF) Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ([Link])
-
Synthesis and SAR evaluation of novel thioridazine derivatives active against drug-resistant tuberculosis - Usiena air. ([Link])
-
Side-chain effects on phenothiazine cation radical reactions - PubMed. ([Link])
- A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (URL not available)
-
The Purification of Piperidine and its Physiologic Significance1 | Journal of the American Chemical Society. ([Link])
-
Thioridazine | C21H26N2S2 | CID 5452 - PubChem. ([Link])
-
Thioridazine - Wikipedia. ([Link])
-
Phenothiazine - Wikipedia. ([Link])
-
Synthesis and Evaluation of Phenothiazine Derivatives - IOSRPHR. ([Link])
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. ([Link])
-
HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase - PubMed. ([Link])
-
Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation. ([Link])
-
(PDF) Synthesis and Evaluation of Phenothiazine Derivatives - ResearchGate. ([Link])
-
Procedure for N-alkylation of Piperidine? - ResearchGate. ([Link])
-
Overall reaction scheme for the synthesis of mepivacaine (7) - ResearchGate. ([Link])
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. ([Link])
-
Synthesis of piperazines - Organic Chemistry Portal. ([Link])
-
Fig. 3 | MLT-748 binds to the same allosteric pocket as mepazine and... - ResearchGate. ([Link])
-
Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC - NIH. ([Link])
-
N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC. ([Link])
Sources
- 1. Thioridazine hydrochloride(130-61-0) 1H NMR [m.chemicalbook.com]
- 2. Thioridazine Hydrochloride | C21H27ClN2S2 | CID 66062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. 1-(2-bromoethyl)piperidine hydrobromide | 89796-22-5 [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thioridazine - Wikipedia [en.wikipedia.org]
- 7. HPLC resolution of thioridazine enantiomers from pharmaceutical dosage form using cyclodextrin-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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- 10. researchgate.net [researchgate.net]
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- 12. US3689484A - Alkylation of phenothiazine - Google Patents [patents.google.com]
Application Note & Protocol: A Streamlined, One-Pot Synthesis of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
Abstract
This application note provides a detailed, robust protocol for the synthesis of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, a key building block in pharmaceutical and medicinal chemistry. The synthesis is presented as a highly efficient, one-pot procedure starting from the commercially available precursor, 2-(1-methylpiperidin-2-yl)ethanol. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical advice to ensure reproducible, high-yield results.
Introduction
Piperidine scaffolds are privileged structures in drug discovery, present in numerous approved pharmaceuticals.[1][2] The functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties. This compound is a particularly valuable intermediate, featuring a reactive bromoethyl group that enables facile derivatization through nucleophilic substitution, making it a cornerstone for constructing diverse chemical libraries. This document outlines a streamlined and efficient synthesis that, while technically a single-step conversion, embodies the "one-pot" philosophy of maximizing efficiency and minimizing intermediate handling.
Core Principles & Mechanistic Insight
The conversion of a primary alcohol to an alkyl bromide is a classic nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. In this protocol, concentrated hydrobromic acid serves a dual purpose: it acts as the bromide source and as a strong acid to protonate the hydroxyl group of the starting material, 2-(1-methylpiperidin-2-yl)ethanol.
The protonation of the hydroxyl group is a critical first step, transforming it into a good leaving group (water). The bromide ion (Br⁻), a potent nucleophile, then attacks the electrophilic carbon atom, displacing the water molecule and forming the desired carbon-bromine bond. The reaction is driven to completion by using a high concentration of hydrobromic acid and elevated temperatures (reflux).
The piperidine nitrogen, being basic, is also protonated under these strongly acidic conditions, forming a hydrobromide salt. This has the dual benefit of preventing potential side reactions involving the nitrogen atom and yielding the product in a stable, crystalline, and easily handled salt form.[3]
Caption: SN2 mechanism for the conversion of the alcohol to the alkyl bromide.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-(2-bromoethyl)piperidine hydrobromides.[3]
Materials:
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles | Purity | Supplier |
| 2-(1-methylpiperidin-2-yl)ethanol | 143.23 | 10.0 g | 69.8 mmol | ≥97% | Sigma-Aldrich |
| Hydrobromic Acid (48% aq. solution) | 80.91 | 50 mL | ~440 mmol | 48% | Acros Organics |
| Toluene | 92.14 | As needed | - | Anhydrous | Fisher Scientific |
| Ethanol | 46.07 | As needed | - | Reagent Grade | VWR |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1-methylpiperidin-2-yl)ethanol (10.0 g, 69.8 mmol).
-
Reagent Addition: In a well-ventilated fume hood, carefully add 48% aqueous hydrobromic acid (50 mL) to the flask. Caution: Hydrobromic acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with vigorous stirring for 24 hours. The solution will typically turn from colorless to a pale yellow or brown color.
-
Work-up & Concentration: After 24 hours, allow the reaction mixture to cool to room temperature. Remove the condenser and concentrate the mixture under reduced pressure using a rotary evaporator. To facilitate the removal of water, add anhydrous toluene (2 x 25 mL) and co-evaporate to dryness. This will result in a viscous oil or a semi-solid residue.
-
Crystallization & Purification: Add a minimal amount of hot ethanol to the residue to dissolve it. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod may be necessary.
-
Isolation & Drying: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the product under vacuum to a constant weight.
Expected Yield: 75-85%. Appearance: White to off-white crystalline solid.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Expertise & Experience: The "Why" Behind the Protocol
-
Choice of Reagent: 48% aqueous HBr is the reagent of choice as it provides a high concentration of both H⁺ for protonation and Br⁻ for substitution in a single medium. Alternative brominating agents like PBr₃ or SOBr₂ are effective but introduce more complex work-up procedures to remove byproducts.
-
Reaction Time and Temperature: The 24-hour reflux period is crucial for driving the reaction to completion. Primary alcohols are less reactive towards SN2 reactions than secondary or tertiary alcohols, thus requiring forcing conditions (heat and time) to achieve a high conversion rate.
-
Azeotropic Removal of Water: The co-evaporation with toluene is a critical step in the work-up. It forms an azeotrope with any remaining water, ensuring its complete removal and facilitating the subsequent crystallization of the hydrobromide salt, which is often sensitive to moisture.
-
Purification by Recrystallization: Recrystallization from ethanol is an effective method for purifying the final product. The hydrobromide salt exhibits good solubility in hot ethanol and poor solubility in cold ethanol, allowing for the separation of impurities that remain in the mother liquor.
Trustworthiness: A Self-Validating System
To ensure the successful synthesis and high purity of the target compound, the following in-process controls and characterization methods should be employed:
-
Reaction Monitoring (Optional): For optimization, the reaction progress can be monitored by taking small aliquots, quenching them with a base (e.g., NaHCO₃ solution), extracting with an organic solvent (e.g., dichloromethane), and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to observe the disappearance of the starting alcohol.
-
Product Characterization:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should clearly show the characteristic signals for the methyl group, the piperidine ring protons, and the bromoethyl group. The integration of these signals should correspond to the expected proton count.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the free base after neutralization.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the absence of the broad O-H stretch from the starting alcohol in the final product.
-
By implementing these analytical checks, the identity and purity of the synthesized this compound can be unequivocally validated.
References
-
Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 2022. [Link]
-
De Coster, C., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2010(iii), 93-101. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2021. [Link]
- Process for preparing 2-piperidineethanol compounds.
- Method of producing the hydrochloride of N-methyl piperidine-2-carboxylic acid-2,6-xylidide.
-
A H₂O₂/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Advances, 2018. [Link]
-
What is the purpose of adding HBr in bromination? Hbr/Br2 system. ResearchGate. [Link]
-
Stereodivergent Diversity-Oriented Synthesis: Exploiting the Versatility of 2-Piperidine Ethanol. AIR Unimi. [Link]
Sources
Scale-up synthesis considerations for 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide reactions
An Application Note and Protocol for the Scale-Up Synthesis of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
Abstract
This document provides a comprehensive guide for the scale-up synthesis of this compound (CAS No. 1255717-22-6), a key intermediate in pharmaceutical development. The primary synthetic route discussed involves the bromination of 2-(2-hydroxyethyl)-1-methylpiperidine using hydrobromic acid. This application note details critical process parameters, safety considerations, and analytical controls necessary for transitioning this synthesis from laboratory scale to pilot or manufacturing scale. The protocols and discussions are grounded in established chemical principles to ensure robustness, reproducibility, and safety.
Introduction
2-(2-Bromoethyl)-1-methylpiperidine is a valuable piperidine derivative utilized as a building block in the synthesis of various pharmaceutically active compounds. Its bifunctional nature, containing both a tertiary amine and a reactive alkyl bromide, allows for diverse subsequent chemical modifications. The successful and safe scale-up of its synthesis is a critical step in the drug development pipeline, requiring a thorough understanding of the reaction mechanism, potential side reactions, and the physical challenges of large-scale chemical processing.
This guide is intended for researchers, chemists, and chemical engineers. It moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale, ensuring that operators can make informed decisions during process development and execution.
Synthetic Pathway and Mechanism
The most direct and scalable route to this compound is the nucleophilic substitution of the corresponding alcohol, 2-(2-hydroxyethyl)-1-methylpiperidine, using a strong acid bromide source like hydrobromic acid (HBr).
Overall Reaction: (C₈H₁₇NO) + 2HBr → C₈H₁₇Br₂N + H₂O
The reaction proceeds via an SN2 mechanism. The strong acidic environment first protonates the hydroxyl group of the starting material, converting it into a good leaving group (water). The bromide anion then acts as a nucleophile, attacking the primary carbon and displacing the water molecule. The tertiary amine is also protonated by the excess HBr to form the stable, isolable hydrobromide salt.
Caption: SN2 mechanism for the synthesis of 2-(2-Bromoethyl)-1-methylpiperidine HBr.
Process Development and Scale-Up Considerations
Transitioning from a bench-scale procedure to a pilot plant or manufacturing setting introduces challenges related to mass and heat transfer, reagent handling, and process control. Careful consideration of the following parameters is essential.
Reagent Selection and Stoichiometry
-
Brominating Agent: While other reagents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) can effect this transformation, concentrated (48%) aqueous hydrobromic acid is the preferred reagent for scale-up.
-
Rationale: HBr is cost-effective, readily available in bulk, and the primary byproduct is water, which simplifies the workup. Reagents like PBr₃ generate phosphorous acid byproducts that can complicate purification. Using gaseous HBr is also an option but requires specialized equipment for safe handling.[1]
-
-
Stoichiometry: A stoichiometric excess of HBr (typically 2.5 to 3.0 equivalents) is recommended.
-
Rationale: One equivalent of HBr is consumed in protonating the piperidine nitrogen. The excess HBr then serves as both the proton source for activating the hydroxyl group and the bromide nucleophile, driving the reaction to completion according to Le Châtelier's principle.
-
Temperature Control
The reaction of the amino alcohol with concentrated HBr is highly exothermic. Uncontrolled addition can lead to a rapid temperature increase, potentially causing localized boiling and the formation of undesirable byproducts through elimination (dehydration).
-
Recommendation: The reactor should be cooled to 0-5 °C before the slow, subsurface addition of the starting material, 2-(2-hydroxyethyl)-1-methylpiperidine, to the HBr. The internal temperature should be maintained below 15-20 °C during the addition phase. After addition is complete, the reaction is typically heated to reflux to ensure complete conversion.
Solvent Selection and Reaction Concentration
This reaction is often run using the excess aqueous HBr as the solvent. This is advantageous as it minimizes the process mass intensity (PMI).
-
Rationale: A highly concentrated reaction medium maximizes throughput. The product hydrobromide salt has limited solubility in the aqueous acidic medium at lower temperatures, which can aid in its initial precipitation during the workup phase.
Workup and Product Isolation
Isolation of the hydrobromide salt is typically achieved through crystallization.
-
Procedure: After the reaction is complete, the mixture is cooled. The product can be precipitated by the addition of a less polar, water-miscible solvent in which the salt is insoluble, such as acetone or isopropanol.[2]
-
Scale-Up Challenge: On a large scale, handling large volumes of flammable solvents like acetone requires adherence to strict safety protocols, including proper grounding and ventilation to mitigate ignition risks.
-
Purification: Recrystallization from a suitable solvent system (e.g., ethanol/isopropanol) is often employed to achieve high purity. The choice of solvent should be guided by a balance of product solubility at high temperatures and insolubility at low temperatures.
Impurity Profile
-
Unreacted Starting Material: Monitored by HPLC or GC. Controlled by ensuring adequate reaction time and temperature.
-
Elimination Byproduct (1-methyl-2-vinylpiperidine): Can form at excessively high temperatures. Its formation is minimized by controlled reagent addition and maintaining the recommended temperature profile.
-
Dimeric Ether Byproduct: Can form if the concentration of the starting alcohol is too high relative to the bromide nucleophile. This is suppressed by using a sufficient excess of HBr.
The following table summarizes key parameters for transitioning from lab to pilot scale.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Rationale & Justification |
| Starting Material | 10 g | 10 kg | Direct scale-up factor of 1000. |
| 48% HBr (aq.) | ~55 mL (~3.0 eq) | ~55 L (~3.0 eq) | Maintains stoichiometric excess to drive reaction and form the salt. |
| Addition Temp. | 0-10 °C | 0-5 °C | Tighter control needed on a larger scale to manage exotherm. |
| Addition Time | 15-20 minutes | 2-4 hours | Slower addition rate is critical for heat management in a large reactor. |
| Reaction Temp. | 100-110 °C (Reflux) | 100-110 °C (Reflux) | Ensures complete conversion. Temperature is dictated by the boiling point of the mixture. |
| Reaction Time | 4-6 hours | 6-8 hours | May require slightly longer time on scale to ensure homogenous conversion. |
| Isolation Solvent | Acetone (~200 mL) | Isopropanol (~200 L) | Isopropanol is often preferred on scale due to a higher flash point than acetone. |
| Expected Yield | 75-85% | 75-85% | A well-controlled process should have a consistent yield upon scale-up. |
Detailed Scale-Up Protocol (10 kg Scale)
This protocol is a representative procedure and should be adapted based on available equipment and in-process analytical data.
Caption: General workflow for the pilot-scale synthesis of the target compound.
Equipment and Materials
-
Reactor: 100 L glass-lined or Hastelloy reactor, equipped with a mechanical stirrer, temperature probe, reflux condenser, and addition funnel/pump.
-
Materials:
-
2-(2-hydroxyethyl)-1-methylpiperidine (10.0 kg)
-
48% Aqueous Hydrobromic Acid (~55 L)
-
Isopropanol (~200 L)
-
Nitrogen gas supply
-
Procedure
-
Reactor Preparation:
-
Ensure the reactor is clean and dry.
-
Inert the reactor by purging with nitrogen.
-
Rationale: Prevents atmospheric moisture from diluting reagents and provides a safe, inert atmosphere.
-
-
Charging and Cooling:
-
Charge the 48% hydrobromic acid to the reactor.
-
Begin agitation and start cooling the reactor jacket to achieve an internal temperature of 0-5 °C.
-
Rationale: Pre-cooling the acid is essential to absorb the heat generated during the initial neutralization and reaction.[3]
-
-
Addition of Starting Material:
-
Slowly add the 2-(2-hydroxyethyl)-1-methylpiperidine to the cooled HBr via a subsurface addition tube over 2-4 hours.
-
Carefully monitor the internal temperature and adjust the addition rate to maintain it below 15 °C.
-
Rationale: Subsurface addition prevents localized heating at the surface. A slow rate is the primary method of controlling the exotherm on a large scale.
-
-
Reaction:
-
Once the addition is complete, switch the jacket service from cooling to heating.
-
Heat the reaction mixture to a gentle reflux (approx. 100-110 °C).
-
Hold at reflux for 6-8 hours.
-
Rationale: Thermal energy is required to overcome the activation energy for the SN2 substitution, ensuring the reaction proceeds to completion.
-
-
In-Process Control (IPC):
-
After the hold time, take a sample for analysis (e.g., HPLC) to confirm the disappearance of the starting material (<1% remaining).
-
Rationale: IPCs are critical in manufacturing to ensure consistent product quality and prevent the processing of incomplete reactions.
-
-
Crystallization and Isolation:
-
Once the reaction is complete, cool the mixture to 20-25 °C.
-
Slowly add isopropanol over 1-2 hours to precipitate the product. A thick slurry will form.
-
Cool the slurry further to 0-5 °C and hold for at least 2 hours.
-
Rationale: The product salt is insoluble in the isopropanol/aqueous HBr mixture. Cooling maximizes the recovery by decreasing the product's solubility in the mother liquor.
-
-
Filtration and Drying:
-
Filter the product slurry using a suitable filter (e.g., Nutsche filter-dryer).
-
Wash the filter cake with cold (0-5 °C) isopropanol to remove residual acid and impurities.
-
Dry the solid under vacuum at 50-60 °C until a constant weight is achieved.
-
Rationale: The wash removes soluble impurities. Vacuum drying at a moderate temperature removes residual solvents without degrading the product.
-
Safety and Hazard Management
Handling large quantities of corrosive and toxic chemicals requires stringent safety protocols.
-
Hydrobromic Acid (48%): Highly corrosive and toxic. Causes severe skin burns and eye damage. Inhalation can lead to respiratory tract irritation.[1]
-
Brominating Agents: Bromine and other brominating agents are strong oxidizers and highly corrosive. Contact with other materials may cause a fire.[6][7]
-
Pressure Management: The reaction is run at atmospheric pressure. The reactor should be vented through a scrubber system containing a caustic solution (e.g., sodium hydroxide) to neutralize any HBr vapors.
-
Spill Response: Spills should be neutralized with a suitable agent like sodium bicarbonate or sodium thiosulfate before cleanup.[5]
References
- Vertex AI Search. (2015, March 6).
- Carefreestuff.com. (2019, March 5).
- University of California, Santa Barbara.
- Interscan Corporation. (2024, August 7). Safety Guidelines for Handling Hydrogen Bromide (HBr) Gas.
- Dolly Corporation. (2025, October 20).
-
Buyck, C., et al. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2010(3), 93-104. [Link]
-
PrepChem.com. Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. [Link]
- National Center for Biotechnology Information. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines.
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JoVE. (2018, August 22). Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. [Link]
- National Center for Biotechnology Information.
- Tymoshenko, D. O. (2011). Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. ARKIVOC, 2011(i), 329-345.
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Arkivoc. Ring expansions of 1-azabicyclo[n.1.0]alkanes. Recent developments. [Link]
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ResearchGate. Preparation of a Stable Bicyclic Aziridinium Ion and Its Ring Expansion toward Piperidine and Azepane. [Link]
- Royal Society of Chemistry. (2019). Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry.
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Organic Syntheses. (1938). β-BROMOETHYLAMINE HYDROBROMIDE. Org. Synth., 18, 13. [Link]
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Application Note: The Strategic Application of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide in Fragment-Based Drug Discovery Workflows
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient methodology for the identification of novel lead compounds.[1][2] By screening low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields starting points with high ligand efficiency.[3][4] This application note provides a detailed guide on the potential use of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, a representative piperidine-containing fragment, within a typical FBDD campaign. We will explore its physicochemical properties, outline detailed protocols for its application in biophysical screening assays, and present a rational, structure-guided workflow for its elaboration from a preliminary hit to a more potent lead compound.
Introduction to Fragment-Based Drug Discovery (FBDD)
FBDD is a rational drug design strategy that begins with the identification of small chemical fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[5][6] Unlike High-Throughput Screening (HTS), which screens large libraries of complex molecules, FBDD leverages the higher probability of finding a binding event with smaller, less complex molecules.[2][7] Once these initial fragment hits are identified and their binding mode is characterized, typically through structural biology techniques like X-ray crystallography or NMR spectroscopy, they serve as starting points for chemical elaboration into more potent, drug-like molecules.[8][9][10] This process can involve strategies such as fragment growing, linking, or merging.[10][11]
The piperidine scaffold is a highly valuable pharmacophore in medicinal chemistry, present in numerous approved drugs.[12] Its three-dimensional nature and synthetic tractability make piperidine-containing fragments, such as this compound, attractive candidates for inclusion in fragment libraries.[13][14][15]
Physicochemical Properties of this compound
A thorough understanding of a fragment's physicochemical properties is crucial for designing effective screening experiments and for subsequent hit-to-lead optimization. Below is a summary of the properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇Br₂N | [16] |
| Molecular Weight | 287.04 g/mol | [16] |
| Form | Solid | [16] |
| SMILES String | BrCCC1N(CCCC1)C.[H]Br | [16] |
| InChI Key | PYOYPRZOFTXHRE-UHFFFAOYSA-N | [16] |
Note: As a hydrobromide salt, the compound's solubility in aqueous buffers is expected to be enhanced, which is a favorable characteristic for biophysical screening assays.
Experimental Workflow: From Fragment Screening to Hit Validation
The successful identification of a fragment hit requires a cascade of sensitive biophysical techniques to detect weak binding events and validate them through orthogonal methods.[17][18] This section outlines a detailed protocol for screening this compound against a hypothetical protein target.
Caption: A typical workflow for fragment screening and hit validation in FBDD.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
Rationale: SPR is a highly sensitive, label-free technique ideal for primary screening of fragment libraries due to its high throughput and ability to detect weak interactions in real-time.[17][19]
Step-by-Step Methodology:
-
Protein Immobilization: Covalently immobilize the purified target protein onto a sensor chip (e.g., a CM5 chip via amine coupling) to achieve a stable surface.
-
Fragment Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a dilution series in the running buffer (e.g., HBS-EP+) to the desired screening concentration (typically in the 100 µM to 1 mM range to detect low-affinity interactions).
-
SPR Analysis:
-
Inject the fragment solutions over the sensor chip surface.
-
Monitor the change in the refractive index, which is proportional to the binding of the fragment to the immobilized protein.
-
A significant response signal compared to a reference flow cell indicates a potential binding event.
-
-
Data Analysis: Analyze the sensorgrams to identify fragments that exhibit concentration-dependent binding. These are considered initial hits for further validation.
Protocol 2: Orthogonal Hit Validation using Differential Scanning Fluorimetry (DSF)
Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective method to validate hits from a primary screen.[17] It measures the change in a protein's melting temperature (Tm) upon ligand binding, providing an orthogonal confirmation of the interaction.
Step-by-Step Methodology:
-
Assay Preparation: In a 96- or 384-well PCR plate, mix the target protein, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the fragment this compound at a concentration where binding was observed in SPR.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument and apply a thermal gradient (e.g., from 25 °C to 95 °C).
-
Fluorescence Monitoring: Measure the fluorescence intensity as the temperature increases. As the protein unfolds, the dye binds, and fluorescence increases.
-
Data Analysis: Determine the Tm by fitting the fluorescence curve. A positive shift in Tm (ΔTm) in the presence of the fragment compared to a control (protein and dye only) confirms a stabilizing interaction and validates the hit.
Protocol 3: Structural Characterization by X-ray Crystallography
Rationale: Obtaining a high-resolution crystal structure of the fragment-protein complex is the cornerstone of FBDD.[18][19][20] It provides the precise binding mode, identifies key interactions, and reveals vectors for chemical elaboration.[3][21]
Step-by-Step Methodology:
-
Crystallization:
-
Soaking: Grow apo-crystals of the target protein. Transfer these crystals to a solution containing a high concentration of this compound (typically 1-10 mM) and allow the fragment to diffuse into the crystal.[19]
-
Co-crystallization: Alternatively, mix the protein with the fragment before setting up crystallization trials.[19]
-
-
Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the diffraction data and solve the structure of the complex using molecular replacement.
-
Analysis: Carefully analyze the resulting electron density map to confirm the presence and determine the precise orientation of the fragment within the protein's binding site.
Hit-to-Lead Optimization: The Fragment Growing Strategy
With a validated hit and a high-resolution structure, the next phase is to evolve the fragment into a more potent lead compound. The "fragment growing" or "elaboration" strategy is a common approach where the initial fragment serves as an anchor, and chemical modifications are made to engage with adjacent pockets in the binding site.[3][6][11]
The bromoethyl group on this compound is a key feature for synthetic elaboration. It provides a reactive handle for introducing new chemical moieties that can form additional interactions with the target protein, thereby increasing binding affinity.
Caption: A workflow for hit-to-lead optimization using a fragment growing strategy.
Protocol 4: Synthetic Elaboration of the Piperidine Fragment
Rationale: Based on the structural insights from X-ray crystallography, new functional groups can be appended to the piperidine core to improve potency. The bromoethyl moiety is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide variety of chemical groups.
Hypothetical Scenario: The crystal structure reveals that the bromoethyl group of the fragment points towards a hydrophobic pocket containing a nearby histidine residue.
Step-by-Step Synthetic Strategy:
-
Reaction Scoping: Design a small library of analogs where the bromine atom is displaced by various nucleophiles.
-
To target the hydrophobic pocket: Use thiols (e.g., thiophenol) or secondary amines to introduce aromatic or aliphatic groups.
-
To interact with the histidine: Introduce groups capable of hydrogen bonding or π-stacking, such as anilines or phenols.
-
-
Synthesis:
-
Dissolve this compound in a suitable polar aprotic solvent (e.g., DMF or acetonitrile).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine) to neutralize the hydrobromide and free the amine.
-
Add the chosen nucleophile (e.g., 4-methoxyphenol) and heat the reaction mixture to facilitate the SN2 reaction.
-
-
Purification and Characterization: Purify the resulting products using column chromatography or preparative HPLC. Confirm the structure of the new analogs using NMR spectroscopy and mass spectrometry.
-
Biological Evaluation: Screen the newly synthesized compounds in a functional or biophysical assay to determine their binding affinity (KD) or inhibitory concentration (IC50).
-
Iterative Improvement: Use the structure-activity relationship (SAR) data from this initial library to design the next generation of compounds, further optimizing the interaction with the target protein.[9]
Conclusion
This compound serves as an excellent model for illustrating the principles of fragment-based drug discovery. Its piperidine core provides a desirable 3D scaffold, while the reactive bromoethyl handle makes it synthetically tractable for rapid hit-to-lead optimization. By employing a systematic workflow of sensitive biophysical screening, orthogonal validation, and structure-guided design, fragments like this can be efficiently elaborated into potent and selective lead compounds, demonstrating the power and efficiency of the FBDD approach.
References
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Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). Frontiers in Molecular Biosciences. [Link]
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Recent Developments in Fragment-Based Drug Discovery. (2011). Journal of Medicinal Chemistry. [Link]
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Fragment Screening | Drug Discovery. Sygnature Discovery. [Link]
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Fragment Based Drug Design: A Review. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2024). Journal of Medicinal Chemistry. [Link]
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Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). Medicinal Chemistry Research. [Link]
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Fragment-based screening using X-ray crystallography and NMR spectroscopy. (2006). Current Topics in Medicinal Chemistry. [Link]
-
Fragment HIT Identification in FBDD. CrystalsFirst. [Link]
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Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Molecules. [Link]
-
Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery. (2014). Protein & Peptide Letters. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. (2019). Biochemical Society Transactions. [Link]
-
In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). National Institutes of Health. [Link]
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Fragment-Based Drug Discovery Using a Multidomain, Parallel MD-MM/PBSA Screening Protocol. (2013). Journal of Chemical Information and Modeling. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
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Fragment-to-Lead. Creative Biostructure. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Medicinal Chemistry. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. R Discovery. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. OUCI. [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). RSC Publishing. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. Semantic Scholar. [Link]
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Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. (2010). ResearchGate. [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. [Link]
-
Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. [Link]
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Fragment-based Drug Discovery: Emerging Strategies and Applications. (2023). Hilaris Publisher. [Link]
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Development and applications of fragment based drug design methods. Boston University. [Link]
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Application of Fragment-Based Drug Discovery to Versatile Targets. (2020). National Institutes of Health. [Link]
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Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]
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Troubleshooting & Optimization
Side reactions of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide in synthesis
Welcome to the technical support center for 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide (MBP-HBr). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile alkylating agent. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and optimized protocols to help you navigate the synthetic challenges and mitigate common side reactions associated with its use.
Compound Profile and Primary Application
2-(2-Bromoethyl)-1-methylpiperidine is a key building block in organic synthesis, most notably for the introduction of a 1-methylpiperidin-2-ylethyl moiety onto a nucleophile. Its hydrobromide salt is the common commercially available form, offering improved stability and handling.
The primary application involves its use as an electrophile in bimolecular nucleophilic substitution (SN2) reactions . It is widely employed in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs), including the antihistamine Clemastine.
The Desired Reaction: SN2 Alkylation
The intended reaction is the displacement of the bromide leaving group by a suitable nucleophile (e.g., an alkoxide, phenoxide, or amine). For the reaction to proceed efficiently, the hydrobromide salt must first be neutralized in situ to release the free base form of the piperidine.
Troubleshooting Guide & FAQ
This section addresses the most common issues encountered during alkylation reactions with MBP-HBr.
Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant, less polar byproduct. What is the likely cause?
A1: The most probable cause is a competing bimolecular elimination (E2) reaction . Instead of attacking the electrophilic carbon, the base abstracts a proton from the adjacent carbon (the β-carbon), leading to the formation of 1-methyl-2-vinylpiperidine. This side product is more volatile and less polar than the desired alkylated product.
Q2: How can I confirm the presence of the 1-methyl-2-vinylpiperidine byproduct?
A2: The vinyl byproduct can be identified by ¹H NMR spectroscopy, looking for characteristic signals in the olefinic region (typically 5-6 ppm) corresponding to the vinyl protons. Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for detecting this volatile impurity.
Q3: What reaction parameters should I adjust to minimize the E2 elimination side reaction?
A3: The SN2/E2 competition is highly sensitive to four key parameters: the base, the solvent, the temperature, and steric hindrance.
-
Base Selection: This is the most critical factor. Avoid small, strong bases like sodium methoxide or sodium hydroxide, as they can readily act as both a base and a nucleophile, promoting E2. Instead, use a sterically hindered, non-nucleophilic base .[1][2] These bases are too bulky to approach the electrophilic carbon for an SN2 attack but can efficiently deprotonate the β-carbon to facilitate the desired reaction's nucleophile or cause elimination.[1][2][3]
-
Temperature Control: E2 reactions generally have a higher activation energy than SN2 reactions. Therefore, running the reaction at the lowest feasible temperature will favor the SN2 pathway. Start at room temperature or below and only heat if the reaction is too slow.
-
Solvent Choice: Polar aprotic solvents such as Acetonitrile (ACN) , N,N-Dimethylformamide (DMF) , or Dimethyl sulfoxide (DMSO) are recommended. These solvents solvate the cation of the base, leaving the anion more "naked" and reactive, which can enhance the rate of the SN2 reaction without promoting E2 as strongly as protic solvents might.[4]
Q4: My nucleophile is a secondary amine. Besides the E2 product, I'm seeing an unexpected quaternary ammonium salt. What is happening?
A4: This is a classic case of over-alkylation . After the initial successful SN2 reaction, the newly formed tertiary amine product can act as a nucleophile itself, reacting with another molecule of MBP-HBr to form a quaternary ammonium salt. This is particularly problematic if the product amine is more nucleophilic than the starting amine. To mitigate this, use a slight excess of the starting secondary amine nucleophile (e.g., 1.1 to 1.2 equivalents) to ensure the electrophile is consumed before it can react with the product.
Mechanistic Deep Dive: The SN2 vs. E2 Competition
The core challenge in using 2-(2-bromoethyl)-1-methylpiperidine is managing the competition between the desired substitution and the undesired elimination pathway.
-
SN2 Pathway (Desired): The nucleophile directly attacks the carbon atom bonded to the bromine (the α-carbon) in a single, concerted step. This pathway is favored by strong nucleophiles, polar aprotic solvents, and is sensitive to steric hindrance at the reaction center.[4][5]
-
E2 Pathway (Undesired): A base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon). This is also a concerted reaction where the C-H bond breaks, a C=C double bond forms, and the leaving group departs simultaneously.[6] This pathway is favored by strong, sterically hindered bases and higher temperatures.[7]
The structure of MBP-HBr itself—a secondary alkyl halide—makes it susceptible to both pathways.[8][9] The key to success is to tilt the balance decisively toward SN2.
Diagram: SN2 vs. E2 Mechanistic Pathways
Caption: Competing SN2 and E2 reaction pathways for MBP-HBr.
Recommended Protocols & Mitigation Strategies
To maximize the yield of the desired SN2 product, careful selection of reaction conditions is paramount.
Table 1: Comparison of Bases for Alkylation
| Base | Type | pKa (Conjugate Acid) | Typical Outcome with MBP-HBr | Recommendation |
| Sodium Hydroxide (NaOH) | Small, Nucleophilic | ~15.7 | Significant E2 elimination | Not Recommended |
| Potassium t-Butoxide (KOtBu) | Bulky, Strong | ~17 | Primarily E2 elimination | Not Recommended |
| Potassium Carbonate (K₂CO₃) | Weak, Heterogeneous | ~10.3 | Good SN2 selectivity, slow | Recommended (especially for phenols) |
| Diisopropylethylamine (DIPEA) | Bulky, Non-nucleophilic | ~10.7 | Excellent SN2 selectivity | Highly Recommended |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Non-nucleophilic | ~13.5 | Potent base, can favor E2 if not controlled | Use with caution at low temps |
General Protocol for Minimizing E2 Elimination
This protocol is optimized for the alkylation of a generic alcohol or phenol nucleophile (R-OH).
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the nucleophile (1.0 eq.) and this compound (1.1 eq.) in anhydrous acetonitrile (ACN) or DMF (approx. 0.1-0.5 M concentration).
-
Base Addition: Add a sterically hindered, non-nucleophilic base such as Diisopropylethylamine (DIPEA, 1.5 eq.) to the mixture. If using a weaker base like K₂CO₃, ensure it is finely powdered and use 2-3 equivalents.
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the starting nucleophile and the formation of the product. Also, look for the less polar vinyl byproduct spot.
-
Workup: Once the reaction is complete, filter off any solids. Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a mild aqueous acid (e.g., 1M HCl) to remove excess amine base, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
-
GPATINDIA. (2020, August 2). CLEMASTINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]
-
Wikipedia. Non-nucleophilic base. [Link]
-
Grokipedia. Non-nucleophilic base. [Link]
-
University of Calgary. Ch 5 : E2 mechanism. [Link]
-
Chemistry LibreTexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Chemistry Steps. The E2 Reaction Mechanism. [Link]
-
Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions. [Link]
-
Master Organic Chemistry. (2025, December 12). Mechanism of the E2 Reaction. [Link]
-
Leah4sci. (2018, April 30). E2 Reaction Mechanism - Hoffman Elimination vs Zaitsev's Rule [Video]. YouTube. [Link]
-
Michigan State University. Alkyl Halide Reactivity. [Link]
-
Chemistry LibreTexts. (2023, January 22). Elimination by the E2 mechanism. [Link]
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- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Optimizing Reactions with 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Welcome to the technical support center for improving reaction outcomes with 2-(2-bromoethyl)-1-methylpiperidine hydrobromide. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile alkylating agent. My objective is to move beyond simple procedural lists and provide a deeper understanding of the chemical principles at play, empowering you to troubleshoot effectively and maximize the yield and purity of your target molecules.
Section 1: CORE CONCEPTS — Understanding the Reagent's Reactivity
A thorough understanding of the substrate's inherent properties is the foundation of successful reaction design. Let's address the most fundamental questions.
Q1: What is the primary reactive nature of this compound?
A: This molecule possesses two key features that dictate its reactivity:
-
A Primary Alkyl Bromide: The bromoethyl group is the primary site of reaction. The carbon atom bonded to the bromine is an electrophilic center, susceptible to attack by nucleophiles. Bromine is an excellent leaving group, which facilitates nucleophilic substitution reactions.[1][2]
-
A Tertiary Amine Hydrobromide Salt: The piperidine nitrogen is a tertiary amine, but it is supplied as a hydrobromide salt. This means the nitrogen is protonated, rendering it non-basic and non-nucleophilic under the initial reaction conditions. This is an important design feature, as it prevents the piperidine nitrogen from competing in intra- or intermolecular side reactions. A base must be added to the reaction to neutralize this acidic proton before other reactions can proceed efficiently.
The primary alkyl halide structure strongly favors a bimolecular nucleophilic substitution (SN2) mechanism, which involves a backside attack by the nucleophile in a single, concerted step.[3][4][5]
Q2: What are the most common competing side reactions that lower yield?
A: The most significant competing pathway is the base-induced elimination reaction (E2). This occurs when the nucleophile, or another base in the mixture, acts as a base rather than a nucleophile, abstracting a proton from the carbon adjacent to the one bearing the bromine. This results in the formation of an undesired alkene byproduct, 1-methyl-2-vinylpiperidine.
Factors that promote the E2 pathway over the desired SN2 pathway include:
-
High Temperatures: Elimination reactions are often favored entropically and become more competitive at elevated temperatures.
-
Sterically Hindered Nucleophiles: Bulky nucleophiles may find it difficult to access the electrophilic carbon for an SN2 attack and will preferentially act as a base.
-
Strong, Non-nucleophilic Bases: Using a strong, bulky base can favor the E2 pathway.[3]
The key to high yield is to select conditions that maximize the rate of SN2 while minimizing the rate of E2.
Caption: Desired SN2 vs. Competing E2 Reaction Pathways.
Section 2: TROUBLESHOOTING GUIDE — Low Yield & Impurities
This section addresses common problems encountered during experimentation.
Q3: My reaction is very slow or fails to reach completion. What are the likely causes and solutions?
A: Sluggish or incomplete reactions are a common issue. The root cause can typically be traced to one of the following factors:
-
Insufficient Base: Remember, the starting material is a salt. You must add at least one full equivalent of base just to neutralize the hydrobromide and generate the free piperidine. Additional base may be required if your nucleophile needs to be deprotonated. Solution: Ensure you are using at least 1.1 equivalents of base relative to the substrate. If your nucleophile is, for example, a phenol, you will need over 2 equivalents of base in total.
-
Poor Solvent Choice: The solvent plays a critical role in an SN2 reaction. Using a polar protic solvent (like ethanol or water) can cage the nucleophile through hydrogen bonding, drastically reducing its reactivity.[5] Solution: Switch to a polar aprotic solvent. These solvents solvate the cation but leave the anionic nucleophile "naked" and highly reactive.
| Solvent Class | Examples | Impact on SN2 Rate | Rationale |
| Polar Aprotic | DMF, Acetonitrile, DMSO | Excellent | Solvates the cation, but not the anionic nucleophile, increasing nucleophile reactivity. |
| Polar Protic | Water, Ethanol, Methanol | Poor | Solvates and deactivates the nucleophile through hydrogen bonding.[5] |
| Nonpolar | Toluene, Hexane | Very Poor | Reagents (especially salts) often have poor solubility. |
-
Low Reagent Purity: The hydrobromide salt is known to be hygroscopic.[6] Absorbed water can interfere with the reaction. Solution: Dry the reagent under vacuum before use, especially if the container has been opened multiple times. Ensure your nucleophile and solvent are also pure and anhydrous.
Q4: I'm observing a significant amount of the elimination byproduct. How can I improve selectivity for the substitution product?
A: Favoring substitution over elimination is a classic optimization challenge. Here is a hierarchy of parameters to adjust:
-
Lower the Reaction Temperature: SN2 reactions generally have a lower activation energy than E2 reactions. Running the reaction at the lowest temperature that allows for a reasonable rate (e.g., room temperature or 40-60 °C instead of reflux) will significantly favor substitution.
-
Choose a Less Basic Base: If you are using a very strong base like an alkoxide or hydride, you are likely promoting elimination. Solution: Use a weaker, softer base. Carbonate bases are an excellent choice. Cesium carbonate (Cs₂CO₃) is particularly effective as it is soft, highly soluble in organic solvents, and its large cation can promote reactivity. Potassium carbonate (K₂CO₃) is a more economical, though often slower, alternative.
-
Evaluate Your Nucleophile: If the nucleophile itself is a strong base (e.g., an alkoxide), elimination will always be a risk. If possible, consider a synthetic route where the nucleophilicity of the attacking species is high but its basicity is low (e.g., using a carboxylate or an azide anion).
Section 3: FAQs — Best Practices for Experimental Design
Q5: What is the recommended best practice for handling and storing this reagent?
A: Based on safety data sheets, this compound should be handled with appropriate personal protective equipment (gloves, safety glasses).[7][8] It is hygroscopic (absorbs moisture from the air) and should be stored in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents and bases.[6][9]
Q6: How do I choose the optimal base and determine the correct stoichiometry?
A: The choice of base is critical and depends on the pKa of your nucleophile.
| Base | Typical pKa (Conj. Acid) | Characteristics | Common Use Case |
| Potassium Carbonate (K₂CO₃) | 10.3 | Economical, moderately strong base. Heterogeneous in many solvents. | General purpose for nucleophiles like phenols or thiols. |
| Cesium Carbonate (Cs₂CO₃) | 10.3 | More soluble and reactive than K₂CO₃. Often accelerates SN2 reactions. | When higher reactivity is needed or with less reactive nucleophiles. |
| DIPEA (Hünig's Base) | 11 | Non-nucleophilic, sterically hindered amine base. | Used to scavenge acid without interfering with the reaction. |
| Sodium Hydride (NaH) | ~36 | Very strong, non-nucleophilic base. | For deprotonating very weakly acidic nucleophiles like alcohols. Use with caution (flammable). |
Stoichiometry Rule of Thumb:
-
For the Substrate: Always add at least 1.1 equivalents of your chosen base to neutralize the hydrobromide.
-
For the Nucleophile: If your nucleophile is acidic (e.g., a phenol, R-OH), you will need an additional equivalent of base to deprotonate it. A common practice is to use a total of 2.2-2.5 equivalents of base.
Q7: How much nucleophile should I use?
A: To ensure the reaction goes to completion, it is standard practice to use a slight excess of the nucleophile. A range of 1.1 to 1.5 equivalents is typical. Using a large excess is usually unnecessary and can complicate purification.
Section 4: General Protocol for Nucleophilic Substitution
This protocol provides a robust starting point for your experiments. It is designed to be adapted based on the specific nucleophile and scale of your reaction.
Objective: To perform an SN2 reaction between this compound and a generic nucleophile (Nu-H).
Materials:
-
This compound (1.0 eq)
-
Nucleophile (Nu-H) (1.2 eq)
-
Cesium Carbonate (Cs₂CO₃) (2.5 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask with stir bar
-
Condenser and nitrogen/argon inlet
Caption: General experimental workflow for SN2 reactions.
Step-by-Step Procedure:
-
Preparation: Dry a round-bottom flask under flame or in an oven and allow it to cool under a stream of nitrogen or argon.
-
Charging Reagents: To the flask, add this compound (1.0 eq), your nucleophile (1.2 eq), and cesium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of approximately 0.1-0.5 M with respect to the limiting reagent.
-
Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 60 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting alkyl bromide spot is consumed.
-
Workup: Cool the reaction to room temperature. Filter the mixture to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts or highly polar impurities. If your product is basic, a dilute aqueous acid wash followed by neutralization and re-extraction can be an effective purification step.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.
-
Analysis: Characterize the purified product by NMR, LC-MS, and HRMS to confirm its identity and purity.
This structured approach, combined with the troubleshooting insights provided, will serve as a powerful tool for optimizing your synthetic outcomes.
References
-
Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook . Available at: [Link]
-
Optimization of reaction conditions - ResearchGate . Provides a general example of tabulating optimization parameters. Available at: [Link]
-
Optimization of reaction conditions - ResearchGate . Another example of systematic optimization of reaction parameters. Available at: [Link]
-
Synthesis of 1-(2-bromoethyl)piperidine hydrobromide - PrepChem.com . Available at: [Link]
-
Automated Optimization under Dynamic Flow Conditions - ChemRxiv . Discusses systematic optimization of reaction parameters like time and equivalents. Available at: [Link]
-
Factors affecting nucleophilic substitution reactions - Slideshare . Available at: [Link]
-
Factors Affecting the Rates of SN1 and SN2 Reactions - NOU . Available at: [Link]
-
Factors affecting the SN2 Reaction - Chemistry LibreTexts . Available at: [Link]
-
Optimization of the reaction conditions - ResearchGate . General example of optimizing reaction conditions. Available at: [Link]
-
Four Factors Affecting SN2 Reactions - Nucleophilic Substitution Part 2 - YouTube . Available at: [Link]
- Methods of removing impurities from alkyl bromides during distillation and distillate produced thereby - Google Patents. Discusses dehydrobromination as a side reaction.
Sources
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- 3. Factors affecting nucleophilic substitution reactions finished d | PDF [slideshare.net]
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- 9. biosynth.com [biosynth.com]
Preventing unwanted polymerization of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Technical Support Center: 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Introduction
Welcome to the technical support guide for this compound (CAS No. 1255717-22-6). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile synthetic intermediate. Due to its bifunctional nature—possessing both a reactive alkyl halide and a tertiary amine—this compound is susceptible to unwanted side reactions, primarily intermolecular polymerization. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios to ensure the stability and successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The principal degradation pathway is an unwanted intermolecular nucleophilic substitution (SN2) reaction, which leads to oligomerization or polymerization. The molecule contains two key functional groups: a nucleophilic tertiary amine (the 1-methylpiperidine nitrogen) and an electrophilic primary alkyl bromide (the bromoethyl side chain).
In its hydrobromide salt form, the piperidine nitrogen is protonated, rendering it non-nucleophilic and stable. However, if the compound is exposed to a basic environment or if the salt dissociates in certain solvents, the resulting free tertiary amine of one molecule can attack the electrophilic carbon of the bromoethyl group on an adjacent molecule. This forms a dimeric quaternary ammonium salt.[1][2][3] This process can continue, creating longer oligomeric or polymeric chains, rendering the reagent impure and often insoluble.
Below is a diagram illustrating the initiation of this polymerization cascade.
Caption: Mechanism of unwanted polymerization.
Q2: My solid reagent has become discolored, clumpy, and has poor solubility even in solvents where it was previously soluble. What has happened?
A2: These are classic physical indicators of polymerization. The formation of higher molecular weight quaternary ammonium salts changes the physical properties of the material.[1]
-
Discoloration (e.g., yellowing or browning): Often indicates the formation of complex mixtures and potential side reactions.
-
Clumping/Hardening: The solid is no longer a free-flowing powder because oligomers are forming, creating a more cohesive or even polymeric matrix.
-
Poor Solubility: While the monomeric hydrobromide salt is typically soluble in polar solvents like water, methanol, or DMSO, the resulting polymeric quaternary ammonium salts often have vastly different solubility profiles and may become insoluble, appearing as a gel, viscous liquid, or precipitate.
This degradation is irreversible. If you observe these signs, the reagent's purity is compromised, and it should be safely discarded. To prevent this, strict adherence to proper storage and handling protocols is critical.[4][5]
Q3: Can I use a standard polymerization inhibitor like hydroquinone or BHT with this compound?
A3: No, this is a common misconception. Standard polymerization inhibitors such as hydroquinone, butylated hydroxytoluene (BHT), or TEMPO are radical scavengers.[6][7][8][9] They are effective at preventing free-radical polymerization, which is common for unsaturated monomers like styrenes and acrylates.[8]
The degradation of this compound is an ionic polymerization mechanism (nucleophilic substitution), not a radical-based one. Therefore, radical inhibitors will have no effect. The most effective "inhibitor" for this compound is the proton from the hydrobromic acid, which keeps the tertiary amine in its non-nucleophilic, protonated state. Maintaining the integrity of the salt is the key to stability.
Troubleshooting and Experimental Guides
Scenario 1: A solution of the reagent turned viscous or formed a precipitate during my reaction setup or workup.
-
Likely Cause: Unintended deprotonation of the amine. This is the most frequent cause of in-situ polymerization. This can happen if the reagent is added to a basic solution, if a basic reagent is added to it, or if it is dissolved in a solvent containing basic impurities (e.g., old batches of amine-stabilized chloroform or technical-grade solvents).
-
Immediate Action: Unfortunately, the polymerization cannot be reversed. The experiment should be stopped. Do not proceed, as the active reagent concentration is unknown and the polymer may interfere with purification.
-
Preventative Strategy: The order of addition is critical in reactions involving bases. Always add the solution of this compound slowly to the reaction mixture containing the base, rather than adding the base to the reagent solution. This ensures that your reagent reacts with its intended target immediately upon deprotonation, minimizing the time it has to react with itself. Working at lower temperatures will also significantly slow the rate of the unwanted polymerization.
Protocol 1: Recommended Storage and Handling
Proper storage is the first line of defense against degradation.[5]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Slows the rate of any potential intermolecular reactions. Avoids thermal degradation.[10] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents exposure to atmospheric moisture, which can facilitate dissociation and degradation. |
| Container | Tightly sealed, amber glass vial. | Protects from light and moisture. Glass is inert.[4] |
| State | Store as a solid. | The crystalline lattice structure immobilizes molecules, drastically reducing the chance of intermolecular reactions. |
| Solutions | Prepare solutions fresh for each use. Do not store stock solutions. | The reagent is least stable in solution, where molecules have high mobility. |
Step-by-Step Handling Workflow:
Caption: Recommended workflow for handling the reagent.
Protocol 2: Guide for Reactions Requiring a Base
Many applications require the deprotonation of the piperidinium salt to generate the free amine for subsequent reactions (e.g., conjugate addition).[11] Executing this without inducing polymerization requires careful control.
Objective: To generate the reactive free amine in situ, ensuring it reacts with the desired substrate faster than it reacts with itself.
Methodology:
-
Vessel Setup: In a dry reaction flask under an inert atmosphere, dissolve your substrate and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in an appropriate anhydrous solvent (e.g., THF, acetonitrile).
-
Cooling: Cool the reaction mixture to 0°C or the recommended temperature for your specific reaction. Lower temperatures are highly favorable.
-
Reagent Preparation: In a separate dry flask, dissolve the required amount of this compound in a minimal amount of the same anhydrous solvent. Ensure it is fully dissolved.
-
Slow Addition: Using a syringe pump or a dropping funnel, add the reagent solution from step 3 to the cooled, stirred reaction mixture from step 2 over a prolonged period (e.g., 30-60 minutes).
-
Monitoring: Monitor the reaction progress via TLC or LC-MS. The goal is to maintain a low instantaneous concentration of the free amine.
Why this works: By adding the reagent slowly to a solution containing the substrate and base, the free amine is generated in the immediate vicinity of its reaction partner. Its concentration is kept low, statistically favoring the desired intermolecular reaction over the undesired polymerization.
References
- Vertex AI Search. (2025, July 15). Breaking Down Alkyl Halides: Key Reactions and Uses.
-
ResearchGate. (n.d.). Possible degradation pathways of piperidinium-functionalized polyethylene. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. Retrieved from [Link]
-
ACS Publications. (n.d.). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. Retrieved from [Link]
-
3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. Retrieved from [Link]
-
Chemistry For Everyone. (2025, May 26). How Do Polymerization Inhibitors Work? [Video]. YouTube. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Synthesis and properties of quaternary ammonium salts on the basis of piperidine. Retrieved from [Link]
-
Wako Pure Chemical Corporation. (n.d.). Polymerization Inhibitors|Q-1300|Q-1301. Retrieved from [Link]
-
Cal-Star. (2024, July 24). Handling Reactive Chemicals: Precautions and Tips. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Liskon Biological. (2025, October 17). A Brief Discussion on Polymerization Inhibitors. Retrieved from [Link]
-
University of Louisville. (2022, October 10). Pro-Handling of Reactive Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 2. Synthesis of quaternary ammonium salts from 2',3'-O-isopropylidene-5'-O-tosyl derivative of uridine. Retrieved from [Link]
-
PubMed. (1996, November 10). Synthesis and Properties of Piperazine Derivatives and Their Quaternary Ammonium Amphiphilic Salts. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. Retrieved from [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]
-
Wiley Online Library. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Retrieved from [Link]
-
PubMed. (2020, July 1). N-alkylpiperidine carbamates as potential anti-Alzheimer's agents. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Bromoethyl)piperidine. Retrieved from [Link]
-
ResearchGate. (2010, January). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. Retrieved from [Link]
-
ChemistryViews. (2022, March 8). Quaternary Ammonium Salts Used as Solid Methylating Agents. Retrieved from [Link]
-
National Institutes of Health. (2017, January 23). Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker. Retrieved from [Link]
-
Alfa Chemistry. (2025, August 11). Quaternary Ammonium Salts: Chemistry, Properties, and Cutting-Edge Applications [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2017, March 13). Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker. Retrieved from [Link]
- Google Patents. (n.d.). CN1706780A - Polymerization inhibitor for preventing olefin polymerization and preparation method thereof.
-
National Institutes of Health. (2025, January 3). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Retrieved from [Link]
Sources
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- 4. Breaking Down Alkyl Halides: Key Reactions and Uses [eureka.patsnap.com]
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- 8. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 9. A Brief Discussion on Polymerization Inhibitors - LISKON [liskonchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide Reactions
Welcome to the technical support center for navigating the purification challenges associated with reactions involving 2-(2-bromoethyl)-1-methylpiperidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions in a user-friendly format. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification processes.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the workup and purification of reaction mixtures containing products derived from this compound.
Issue 1: My final product is contaminated with unreacted this compound. How can I remove it?
Root Cause Analysis: this compound is a salt, making it highly polar and water-soluble.[1] If your desired product is significantly less polar, this difference in solubility can be exploited for efficient separation.
Recommended Solution: Liquid-Liquid Extraction (Acid-Base)
This technique is a cornerstone for separating basic compounds like piperidine derivatives from neutral or acidic impurities.[2][3] The process leverages the ability to change the solubility of the amine by protonating or deprotonating it.
Experimental Protocol: Acid-Base Extraction [4][5]
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
Basification and Extraction: Transfer the organic solution to a separatory funnel and wash with an aqueous basic solution (e.g., 1M sodium hydroxide or saturated sodium bicarbonate) to deprotonate the hydrobromide salt of any unreacted starting material, rendering the free amine. This will move the deprotonated, less polar product into the organic layer, while the ionic starting material will prefer the aqueous layer.
-
Separation: Separate the aqueous layer.
-
Acidic Wash (Optional but Recommended): To remove the now free-based starting material, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product and any unreacted starting material will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[5]
-
Isolation of Product: Separate the aqueous layer containing your protonated product. Basify this aqueous layer with a strong base (e.g., 6M NaOH) until it is strongly alkaline (pH > 12).
-
Final Extraction: Extract the liberated, free-based product with a fresh portion of organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the purified product.
Issue 2: I'm observing significant streaking and poor separation during silica gel column chromatography.
Root Cause Analysis: Basic compounds like piperidine derivatives are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel.[6] This interaction leads to peak tailing, streaking, and sometimes irreversible adsorption of the product onto the column.
Recommended Solution: Modified Eluent System or Alternative Stationary Phase
To mitigate this issue, the silica gel's activity needs to be neutralized, or an alternative, less acidic stationary phase should be used.
Troubleshooting Steps:
-
Eluent Modification: Add a small amount of a basic modifier to your eluent system.[4][7]
-
Triethylamine (Et3N): Typically, adding 0.5-2% triethylamine to the mobile phase (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
Ammonia: For very basic compounds, a mobile phase saturated with ammonia (e.g., by shaking the solvent with concentrated ammonium hydroxide and separating the layers) can be effective.
-
-
Alternative Stationary Phases:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[7] Basic or neutral alumina should be chosen based on the stability of your compound.
-
Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid) can provide excellent separation.[7]
-
Workflow for Eluent Optimization:
Caption: Decision workflow for optimizing chromatography conditions.
Issue 3: My product, which is a hydrobromide salt, is difficult to crystallize or precipitates as an oil.
Root Cause Analysis: "Oiling out" during crystallization is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when impurities are present that depress the melting point. The choice of solvent is critical for successful crystallization.
Recommended Solution: Systematic Solvent Screening and Recrystallization Technique
A systematic approach to finding the right solvent or solvent system is key.
Experimental Protocol: Recrystallization [4]
-
Solvent Selection:
-
Place a small amount (10-20 mg) of your crude product into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof) to each tube.
-
A good crystallization solvent will dissolve the compound when hot but not when cold.
-
For hydrobromide salts, polar protic solvents like ethanol or isopropanol are often good starting points.[8]
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
| Solvent System | Suitability for Piperidine Salts | Notes |
| Ethanol/Water | Often effective | Water can be added dropwise to a hot ethanolic solution until turbidity persists, then clarified by adding a drop of ethanol. |
| Isopropanol | Good for many amine salts | Slower evaporation rate than ethanol can lead to better crystal growth. |
| Acetone/Ether | For less polar salts | Dissolve in acetone, add ether dropwise until cloudy, then warm to clarify and cool slowly. |
II. Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in reactions with this compound and how do I remove them?
A1: Common reactions involving this reagent are alkylations of nucleophiles. Potential byproducts include:
-
Elimination products: Formation of 1-methyl-2-vinylpiperidine, especially with sterically hindered or strong bases.
-
Over-alkylation products: If the nucleophile has multiple reactive sites.[7]
-
Hydrolysis products: Reaction with any water present can lead to the formation of 2-(2-hydroxyethyl)-1-methylpiperidine.[9]
Purification Strategy:
-
Chromatography (Silica or Alumina): This is generally the most effective method for separating products with different polarities. The elimination product will be less polar, while the hydrolysis product will be more polar than the desired alkylated product.
-
Crystallization: If the desired product is a solid, careful crystallization can often exclude these impurities.
Q2: My piperidine-containing product is a yellow oil. Is this an impurity?
A2: A yellow tint in piperidine derivatives often indicates the presence of oxidation products.[4][10] While this may not always interfere with subsequent steps, it is a sign of impurity. Purification by column chromatography is typically effective at removing these colored impurities. To prevent further oxidation, it is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Q3: Can I use distillation to purify my liquid piperidine derivative?
A3: Distillation is a viable purification method for thermally stable, liquid piperidine derivatives, separating components based on their boiling points.[4] However, a significant challenge arises if you are trying to separate it from its precursor, pyridine, as they can form an azeotrope (a constant-boiling mixture).[4][11] Vacuum distillation is often preferred to lower the boiling point and prevent thermal decomposition.
Q4: How can I convert my purified free-base piperidine product back into a stable hydrobromide salt for storage or formulation?
A4: Converting the free base to its hydrobromide salt can improve its stability and handling properties, as salts are typically crystalline solids.
Experimental Protocol: Salt Formation
-
Dissolve the purified free-base product in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Cool the solution in an ice bath.
-
Slowly add a solution of HBr in a compatible solvent (e.g., HBr in acetic acid or ethereal HBr) dropwise with stirring.
-
The hydrobromide salt will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold anhydrous solvent, and dry under vacuum.
Logical Flow for Salt Formation:
Caption: Workflow for converting a free base to its hydrobromide salt.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
- Wikipedia. (2023). Liquid–liquid extraction.
- University of Missouri System. (2020). Amine Extraction in the Laboratory. Organic Chemistry II.
- Sorbe. (n.d.). Isolation of Pyrrolizidine Alkaloids - Column Chromatography.
- Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
- ResearchGate. (n.d.). Alkaloids: Isolation and purification.
- PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide.
- ACS Publications. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids.
- ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?
- ResearchGate. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine.
- Reddit. (2024). Amine workup.
- Chem LibreTexts. (n.d.). Liquid/liquid Extraction.
- Sorbe. (2022). Preparative Isolation And Purification Of Alkaloids Through Chromatography.
- YouTube. (2021). Intro to Liquid-Liquid Extraction.
- Sigma-Aldrich. (n.d.). This compound.
- Sciencemadness.org. (2018). Piperidine from the hydrolysis of piperine.
Sources
- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 3. Amine Extraction in the Laboratory [ns1.almerja.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. column-chromatography.com [column-chromatography.com]
- 7. reddit.com [reddit.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
Managing the instability of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide adducts
Welcome to the technical support guide for 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide (Product ID: CBR00713). This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions concerning the inherent instability of this valuable synthetic building block. Our goal is to empower you to anticipate challenges, diagnose issues, and implement robust solutions in your experimental workflows.
Introduction: Understanding the Inherent Instability
This compound is a highly reactive alkylating agent. Its utility is derived from the electrophilic bromoethyl moiety, making it a key reagent for introducing the 1-methylpiperidine-2-yl-ethyl group in drug discovery and development. However, the molecule's structure also predisposes it to a significant degradation pathway: intramolecular cyclization.
The tertiary amine of the piperidine ring can act as an internal nucleophile, attacking the electrophilic carbon bearing the bromine atom. This process results in the formation of a strained, four-membered spirocyclic azetidinium bromide salt. This degradation pathway is often accelerated by heat, moisture, and the presence of basic impurities. Consequently, ensuring the purity of the starting material and carefully controlling reaction conditions are paramount for successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of this compound?
A1: The primary degradation product is the 1-methyl-1-azaspiro[3.5]nonanium bromide, an azetidinium salt. This occurs via an intramolecular SN2 reaction where the piperidine nitrogen displaces the bromide. This cyclization is a common reactivity pathway for haloalkylamines.[1][2] The presence of moisture can also lead to hydrolysis, forming 2-(2-hydroxyethyl)-1-methylpiperidine, which is often unreactive in subsequent alkylation steps.[3]
Caption: A logical workflow for troubleshooting failed reactions.
Problem 1: My reaction yields are consistently low and irreproducible.
-
Potential Cause A: Degraded Starting Material. This is the most common cause. The reagent may have degraded during shipping or storage, consisting primarily of the unreactive azetidinium salt.
-
Solution: Before every reaction, perform a purity check using the qNMR protocol outlined below. Do not proceed if the purity is below 90%. Store the reagent under inert gas at -20°C. [4]* Potential Cause B: Presence of Water. Trace amounts of water in your reaction solvent or on glassware can hydrolyze the reagent to its corresponding alcohol, which will not participate in the desired alkylation. [3] * Solution: Use freshly dried, anhydrous solvents. Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere. Handle all reagents under argon or nitrogen.
-
-
Potential Cause C: Incorrect Stoichiometry. If you are using the hydrobromide salt directly, you must add a sufficient amount of base to neutralize the HBr and deprotonate your nucleophile.
-
Solution: Use at least 2.0 equivalents of a suitable base (e.g., K2CO3, Cs2CO3) relative to the piperidine hydrobromide salt. An additional equivalent may be needed depending on the pKa of your nucleophile.
-
Problem 2: My LC-MS analysis shows a major peak with a mass corresponding to my nucleophile plus C8H16N, but it elutes much earlier than expected and shows poor chromatographic peak shape.
-
Potential Cause: Formation of the Azetidinium Adduct. If your nucleophile is a tertiary amine or another species capable of quaternization, it may be reacting with the azetidinium salt that has formed from the degradation of your reagent. The resulting quaternary ammonium product would be highly polar, leading to early elution on reverse-phase HPLC and poor peak shape.
-
Solution: This indicates a significant portion of your starting material has cyclized. Confirm the purity of the reagent before use. If the reaction must be run at elevated temperatures, consider adding the piperidine reagent slowly over several hours to maintain a low instantaneous concentration, minimizing its self-degradation time.
-
Problem 3: I am attempting a Michael addition, but instead, I am getting direct N-alkylation of my starting piperidine reagent.
-
Potential Cause: Reagent Instability Under Basic Conditions. In the presence of a base, the free base of 2-(2-bromoethyl)-1-methylpiperidine is formed in situ. This free base is even more prone to rapid intramolecular cyclization than the salt form.
-
Solution: This is a challenging transformation. A study on the conjugate addition of similar 2-(ω-haloalkyl)piperidines noted their instability. [3]The authors recommended using the products immediately without purification. For your reaction, consider using a milder, non-nucleophilic base and maintaining the lowest possible reaction temperature. It may be necessary to explore alternative synthetic routes that do not rely on this specific reagent.
-
Experimental Protocols
Protocol 1: Purity Assessment by Quantitative 1H NMR (qNMR)
This protocol provides a method for determining the absolute purity of this compound.
-
Preparation of Internal Standard (IS) Stock Solution:
-
Accurately weigh ~20 mg of a certified internal standard (e.g., maleic anhydride) into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable deuterated solvent (e.g., DMSO-d6). Ensure the IS is fully dissolved.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into an NMR tube.
-
Using a calibrated pipette, add exactly 500 µL of the IS stock solution to the NMR tube.
-
Add an additional 200 µL of the deuterated solvent to ensure complete dissolution. Cap and vortex gently.
-
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum. Ensure a long relaxation delay (D1 ≥ 30 seconds) to allow for full relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate a well-resolved signal from the analyte (e.g., the triplet for -CH2Br) and the singlet from the internal standard (e.g., the olefinic protons of maleic anhydride).
-
Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) × (NIS / IIS) × (MWanalyte / MWIS) × (mIS / manalyte) × PIS
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the internal standard.
-
-
Protocol 2: General Procedure for N-Alkylation of a Phenol
This protocol describes a typical use case for the reagent.
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq.), cesium carbonate (Cs2CO3, 2.2 eq.), and anhydrous acetonitrile (MeCN, 0.1 M).
-
Place the flask under an inert atmosphere of nitrogen or argon.
-
-
Reagent Addition:
-
Add solid this compound (1.2 eq., purity confirmed >95%) to the stirring suspension at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 60-70°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 6-12 hours.
-
-
Workup and Purification:
-
Cool the reaction to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of MeCN.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel. Note: Some piperidine-containing compounds can be sensitive to silica gel; pre-treating the silica with triethylamine may be necessary. [3]
-
References
-
Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PubMed Central. [Link]
-
Design and synthesis of azetidinium salts for chemical modification of nanocrystalline cellulose. Chalmers Publication Library. [Link]
-
Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Azetidinium salts: Preparation, reactivity and their adaptation to stereoselective synthesis. Chalmers ODR. [Link]
-
Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. [Link]
-
Tunable Divergent Reactivity of Aziridinium Ylides in the Synthesis of Complex Piperidines and Azetidines. PMC - NIH. [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]
-
Gram-Scale Domino Synthesis in Batch and Flow Mode of Azetidinium Salts. PMC - NIH. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]
-
Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. PubMed. [Link]
-
Intramolecular Cyclization During Bromination of the Quinoline Alkaloid Haplophyllidine. PMC - NIH. [Link]
-
Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Dolly Corporation. [Link]
-
2-(2-Bromoethyl)piperidine | C7H14BrN | CID 6501028. PubChem. [Link]
-
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC. [Link]
-
Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1. ResearchGate. [Link]
-
Chemical Storage and Handling Recommendations. NY.Gov. [Link]
-
Safety Manual. Duke Chemistry. [Link]
-
Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH. [Link]
-
Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
Overcoming low reactivity of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Technical Support Center: 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the challenges associated with the reactivity of this versatile alkylating agent. Here, we provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols to enhance the success of your synthetic endeavors.
Introduction: Understanding the Reactivity Profile
This compound is a primary alkyl halide, a class of reagents typically employed in nucleophilic substitution reactions (SN2).[1][2] However, its performance can be inconsistent, often leading to low yields or incomplete conversions. The low reactivity is not due to a single factor but rather a combination of its structural and chemical properties:
-
The Hydrobromide Salt Form: The compound is supplied as a hydrobromide salt, meaning the tertiary amine of the piperidine ring is protonated. This salt form enhances stability and shelf-life but significantly impacts solubility in many common organic solvents. Crucially, any reaction will generate HBr as a byproduct, which can protonate the nucleophile or product, effectively halting the reaction unless a base is present to neutralize it.
-
Steric Hindrance: While it is a primary bromide, the carbon atom bearing the bromine is attached to a bulky piperidine ring at the β-position. This steric bulk can hinder the backside attack required for an SN2 mechanism, slowing the reaction rate compared to simpler primary alkyl halides like bromoethane.[3][4]
-
Solubility Mismatch: As a salt, the alkylating agent has high polarity and prefers polar solvents. However, many nucleophiles and the bases used are more soluble in less polar organic solvents, creating a heterogeneous reaction mixture that suffers from poor mass transfer.
This guide provides systematic solutions to overcome these intrinsic challenges.
Troubleshooting Guide: Low Conversion and Side Reactions
This section is structured to help you diagnose and resolve common issues encountered during alkylation reactions.
Q1: My alkylation reaction is showing low or no product yield. What are the most likely causes and how do I fix it?
Low conversion is the most frequently reported issue. A systematic approach is essential for diagnosis.
Detailed Breakdown of Causes and Solutions:
-
Cause A: Inadequate Base
-
Explanation: You need at least two equivalents of base. One equivalent is consumed to neutralize the hydrobromide of the starting material, and at least one more equivalent is needed to neutralize the HBr generated during the substitution reaction. Furthermore, if your nucleophile is an amine or thiol, the base must be strong enough to deprotonate it to increase its nucleophilicity.
-
Solution: Use a minimum of 2.2 equivalents of a moderately strong inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For less acidic nucleophiles, stronger bases like sodium hydride (NaH) may be required, though this can increase side reactions.[5][6]
-
-
Cause B: Poor Solubility and Mass Transfer
-
Explanation: The reaction may be failing because the alkylating agent (a salt) and the deprotonated nucleophile are not in the same phase. In solvents like acetonitrile or acetone, inorganic bases and the piperidine salt have very low solubility.
-
Solution:
-
Change Solvent: Switch to a high-polarity aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), which are excellent at dissolving salts and promoting SN2 reactions.[7][8]
-
Use a Phase-Transfer Catalyst (PTC): This is often the most effective solution. A catalyst like Tetrabutylammonium Bromide (TBAB) can transport the anionic nucleophile from the solid/aqueous phase into the organic phase to react.[9][10][11] This approach allows for the use of less polar solvents like toluene or even biphasic systems.[10]
-
-
-
Cause C: Insufficient Thermal Energy
-
Explanation: Due to steric hindrance, the activation energy for the reaction can be high, requiring heat to proceed at a reasonable rate. Room temperature conditions are often insufficient.
-
Solution: Heat the reaction mixture. Start at 60-80 °C and monitor progress. If the reaction is still sluggish, the temperature can be increased further, but be mindful of potential side reactions.[12]
-
Q2: My reaction is producing significant byproducts. How can I improve selectivity?
The primary competing pathway is the E2 elimination reaction.
-
Side Reaction: E2 Elimination
-
Explanation: Strong, bulky bases (e.g., potassium tert-butoxide, DBU) can preferentially abstract a proton from the carbon adjacent to the bromoethyl group, leading to the formation of an alkene byproduct. This is favored by high temperatures.[13]
-
Minimization Strategy:
-
Base Selection: Use a less sterically hindered and softer base like K₂CO₃ or Cs₂CO₃. These are sufficiently basic to deprotonate most nucleophiles but are less likely to promote elimination.
-
Temperature Control: Avoid excessive temperatures. Run the reaction at the lowest temperature that provides a reasonable rate.
-
Nucleophile Choice: Strong, non-bulky nucleophiles favor the SN2 reaction.[14]
-
-
-
Side Reaction: Over-alkylation
-
Explanation: If your nucleophile is a primary or secondary amine, the N-alkylated product can be more nucleophilic than the starting material and react again with the alkylating agent.[12][15]
-
Minimization Strategy: Use a stoichiometric excess (1.5 to 3 equivalents) of the nucleophile relative to the this compound. This statistically favors the mono-alkylation product.
-
Frequently Asked Questions (FAQs)
-
Q1: Must I convert the hydrobromide salt to its free base before the reaction? No, this is generally unnecessary and less efficient. The standard and recommended procedure is to add a sufficient quantity of base directly to the reaction mixture (in situ). This neutralizes the hydrobromide salt and prepares the nucleophile in a single step.
-
Q2: How does a phase-transfer catalyst (PTC) like TBAB actually work in this system? A PTC facilitates the movement of a reactant from one phase to another where the reaction can occur.[9] In this case:
-
The inorganic base (e.g., K₂CO₃) deprotonates your nucleophile (e.g., a phenol, R-OH) in the solid or aqueous phase, forming an anion (R-O⁻ K⁺).
-
The quaternary ammonium cation (Bu₄N⁺) from TBAB exchanges its bromide anion for your nucleophilic anion (R-O⁻).
-
The resulting ion pair (Bu₄N⁺ R-O⁻) is bulky and lipophilic, allowing it to dissolve in the organic phase.
-
In the organic phase, the "naked" and highly reactive nucleophile (R-O⁻) attacks the 2-(2-Bromoethyl)-1-methylpiperidine, completing the SN2 reaction.
-
-
Q3: Would using the iodide analogue be more effective? Yes, the corresponding 2-(2-iodoethyl)-1-methylpiperidine would be significantly more reactive because iodide is a much better leaving group than bromide.[3][7] However, the iodide compound is often less stable and more expensive. A highly effective and economical strategy is to generate the iodide in situ. By adding a catalytic amount of sodium iodide (NaI) or potassium iodide (KI) to your reaction in a solvent like acetone or DMF, the bromide is converted to the more reactive iodide via the Finkelstein reaction, which can dramatically accelerate the rate of substitution.[8]
Optimized Experimental Protocols
Protocol 1: General Optimized Procedure for N-Alkylation
This protocol is a robust starting point for the alkylation of a generic amine nucleophile.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | 1.0 equivalent | Limiting Reagent |
| Alkylating Agent | 1.1 equivalents | Slight excess to ensure full conversion of nucleophile. |
| Base | K₂CO₃ or Cs₂CO₃ (2.5 equivalents) | Neutralizes HBr byproduct and activates nucleophile. |
| Solvent | Anhydrous DMF | Excellent solubility for reactants and promotes SN2. |
| Temperature | 70 °C | Provides sufficient energy to overcome activation barrier. |
| Reaction Time | 12-24 hours | Monitor by TLC or LC-MS for completion. |
Step-by-Step Methodology:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine nucleophile (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the nucleophile.
-
Stir the mixture and heat to 70 °C using an oil bath.
-
Monitor the reaction's progress every 4-6 hours using an appropriate method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: High-Efficiency Phase-Transfer Catalysis (PTC) Procedure
This protocol is ideal for reactions struggling with solubility or for scaling up.
| Parameter | Recommended Condition | Rationale |
| Nucleophile | 1.0 equivalent | Limiting Reagent |
| Alkylating Agent | 1.2 equivalents | Slight excess to drive reaction. |
| Base | K₂CO₃ (3.0 equivalents) | Solid base for the heterogeneous system. |
| Catalyst | TBAB (0.1 equivalents) | Facilitates transfer of nucleophile into organic phase. |
| Solvent | Toluene or Acetonitrile | Less polar solvent, suitable for PTC. |
| Temperature | 80-90 °C | Higher temperature often needed in less polar solvents. |
| Reaction Time | 8-16 hours | Typically faster than non-catalyzed reactions. |
Step-by-Step Methodology:
-
Combine the nucleophile (1.0 eq.), this compound (1.2 eq.), potassium carbonate (3.0 eq.), and Tetrabutylammonium Bromide (TBAB, 0.1 eq.) in a round-bottom flask.
-
Add toluene to achieve a 0.5-1.0 M concentration.
-
Heat the vigorously stirred heterogeneous mixture to 80-90 °C.
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the mixture and filter off the inorganic solids, washing the filter cake with toluene.
-
Combine the filtrates and concentrate in vacuo.
-
The crude product can be purified by standard methods (chromatography or crystallization).
References
-
Reactivity of Alkyl Halides in SN2 Reactions. Chemistry Steps. [Link]
-
Alkyl halides: Factors affecting SN2 versus SN1 reactions. BrainKart. [Link]
-
Alkyl Halide Reactions: Substitutions & Eliminations. Organic Chemistry Class Notes. [Link]
-
Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]
-
Alkyl Halides and Nucleophilic Substitution. Chapter 7 Course Notes. [Link]
-
Phase-transfer catalyst. Wikipedia. [Link]
-
Phase Transfer Catalysis. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates. ResearchGate. [Link]
-
Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au. [Link]
-
Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC - NIH. [Link]
-
Bulky alkylation troubleshooting. Reddit r/Chempros. [Link]
-
Best Conditions For N-Alkylation? Sciencemadness.org. [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit r/Chempros. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
Breaking Down Alkyl Halides: Key Reactions and Uses. Medium. [Link]
-
Optimization of reaction conditions. ResearchGate. [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives. Chemistry – A European Journal. [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]
-
N-alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. [Link]
-
A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. PMC - PubMed Central. [Link]
Sources
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- 2. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 3. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. brainkart.com [brainkart.com]
- 8. reddit.com [reddit.com]
- 9. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. fiveable.me [fiveable.me]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Identifying byproducts in 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide reactions by GC/MS
Welcome to the technical support center for the analysis of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC/MS). Here, we will address common challenges and provide in-depth, scientifically grounded solutions to ensure the accuracy and reliability of your analytical results.
Section 1: Frequently Asked Questions (FAQs)
FAQ 1: Why am I not seeing my target analyte, 2-(2-Bromoethyl)-1-methylpiperidine, in my GC/MS chromatogram?
Answer:
The inability to detect this compound is a common issue stemming from its salt form. GC/MS analysis requires analytes to be volatile and thermally stable.[1][2] Salts are non-volatile and will not travel through the GC column.[1] To address this, a sample preparation step is necessary to convert the hydrobromide salt into its free base form.
Recommended Protocol: Free-Basing of the Hydrobromide Salt
-
Dissolution: Dissolve an accurately weighed sample of the hydrobromide salt in a suitable solvent, such as methanol or water.
-
Basification: Add a mild base, such as a saturated sodium bicarbonate solution, dropwise until the solution is basic (pH > 8). This neutralizes the hydrobromic acid, liberating the free amine.
-
Extraction: Perform a liquid-liquid extraction (LLE) with a volatile, water-immiscible organic solvent like dichloromethane or ethyl acetate.[2][3] The free base form of 2-(2-Bromoethyl)-1-methylpiperidine is more soluble in the organic layer.
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate to remove residual water, and then carefully concentrate the solution under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for GC/MS injection, such as ethyl acetate or hexane.
FAQ 2: My chromatogram shows multiple peaks. How can I distinguish between the target compound and potential byproducts?
Answer:
The presence of multiple peaks indicates that your sample is likely a mixture. Distinguishing your target analyte from byproducts relies on a systematic analysis of the mass spectra associated with each chromatographic peak.
Key Steps for Identification:
-
Molecular Ion Peak (M+): For the free base of 2-(2-Bromoethyl)-1-methylpiperidine (C8H16BrN), the expected molecular weight is approximately 205.07 g/mol . Look for a molecular ion peak corresponding to this mass. Note that bromine has two common isotopes, 79Br and 81Br, in a roughly 1:1 ratio, so you should observe two peaks for the molecular ion (M+ and M+2) of equal intensity.
-
Fragmentation Pattern: The fragmentation pattern is a chemical fingerprint. For N-alkylpiperidines, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom.[4] This would result in the loss of the bromoethyl side chain, leading to a prominent fragment ion.
-
Library Search: Utilize a mass spectral library (e.g., NIST, Wiley) to compare the experimental mass spectra of your unknown peaks with known compounds. While a direct match for your specific compound might not always be available, matches for structurally similar compounds can provide valuable clues.
FAQ 3: What are the most common byproducts I should expect in the synthesis of this compound?
Answer:
The synthesis of this compound typically proceeds via the bromination of 1-methyl-2-piperidineethanol with an acid like hydrobromic acid (HBr).[5][6] Several side reactions can occur, leading to the formation of specific byproducts.
Common Byproducts and Their Origins:
| Byproduct | Potential Origin |
| 1-Methyl-2-piperidineethanol (Starting Material) | Incomplete reaction. |
| 1-Methyl-2-vinylpiperidine | Elimination reaction (loss of HBr) from the product, often promoted by heat or base. |
| Dimerized Products | Intermolecular reactions between the starting material and the product. |
| Rearrangement Products | Carbocation rearrangements during the SN1 reaction pathway, although less common for primary alcohols.[6][7] |
Section 2: Troubleshooting Guide
Issue 1: Peak Tailing for the Target Analyte
Symptom: The chromatographic peak for 2-(2-Bromoethyl)-1-methylpiperidine is asymmetrical, with a pronounced "tail."
Cause: Peak tailing for amines is often due to their interaction with active sites (e.g., acidic silanol groups) on the GC column or in the inlet liner.
Solutions:
-
Use an Inert Flow Path: Employ GC consumables, including liners and columns, that are specifically designed to be inert and reduce interactions with active compounds.
-
Column Choice: A mid-polarity column with good base deactivation is recommended.
-
Derivatization: While more complex, derivatization of the amine can block the active site and improve peak shape. However, this may complicate byproduct identification.
-
Injector Maintenance: Ensure the injector is clean and free of contaminants that can create active sites.[8]
Issue 2: Noisy or Rising Baseline
Symptom: The baseline of the chromatogram is unstable, making it difficult to detect small peaks.
Cause: A noisy or rising baseline can be caused by several factors, including column bleed, contaminated carrier gas, or a leak in the system.[9][10]
Troubleshooting Steps:
-
Check for Leaks: Use an electronic leak detector to check all fittings from the gas source to the detector.[9]
-
Verify Gas Purity: Ensure high-purity carrier gas is being used and that gas purifiers are functioning correctly.
-
Condition the Column: Bake out the column at a temperature recommended by the manufacturer to remove contaminants.
-
Evaluate Column Bleed: A rising baseline at higher temperatures is indicative of column bleed.[9] If excessive, the column may be old or damaged and require replacement.
Section 3: Experimental Protocols and Data Visualization
Protocol: GC/MS Analysis of 2-(2-Bromoethyl)-1-methylpiperidine and Byproducts
-
Sample Preparation: Prepare the sample as described in FAQ 1 to convert the hydrobromide salt to the free base.
-
GC Conditions:
-
Inlet: Splitless injection at 250°C.
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column (e.g., DB-5ms).
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Visualizing Reaction Pathways and Troubleshooting
Caption: Synthesis of 2-(2-Bromoethyl)-1-methylpiperidine and a common elimination byproduct.
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]
- 6. youtube.com [youtube.com]
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- 9. youtube.com [youtube.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing Reaction Temperature for 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide Synthesis
Welcome to the technical support guide for the synthesis of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing specifically on the critical parameter of reaction temperature. Our goal is to empower you, our fellow researchers and drug development professionals, with the knowledge to navigate experimental challenges and achieve optimal, reproducible results.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis, linking them to potential temperature-related causes and providing actionable solutions.
Question: My reaction yield is consistently low. Could the reaction temperature be the cause?
Answer: Absolutely. Reaction temperature is a primary driver of both reaction rate and equilibrium position. A suboptimal temperature is a frequent cause of low yields.
-
Causality: Chemical reactions have an energy barrier known as activation energy. According to the Arrhenius equation, increasing the temperature provides the kinetic energy needed for molecules to overcome this barrier, thus increasing the reaction rate.[1] If the temperature is too low, the reaction may proceed too slowly to reach completion within a practical timeframe, resulting in a low conversion of starting material and consequently, a low yield.[2][3]
-
Troubleshooting Steps:
-
Verify Reaction Completion: First, confirm that the low yield is due to an incomplete reaction. Use an appropriate monitoring technique like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to check for the presence of unreacted starting materials.
-
Incremental Temperature Increase: If starting material remains, increase the reaction temperature in small, controlled increments (e.g., 5-10 °C). Monitor the reaction progress at each new temperature.
-
Consider the Reagents: In syntheses involving hydrobromic acid (HBr) to cleave a precursor (like an ether or alcohol), sufficient thermal energy is required to drive the nucleophilic substitution.[4][5] For example, a similar synthesis of 1-(2-bromoethyl)piperidine hydrobromide from an ether precursor was conducted at a high temperature of 150 °C to ensure the reaction went to completion.[4]
-
Question: I'm observing significant amounts of an unknown impurity in my final product. How can I mitigate this by adjusting the temperature?
Answer: The formation of side products is often highly sensitive to temperature. While higher temperatures can increase the rate of your desired reaction, they can disproportionately accelerate undesired side reactions or cause product degradation.
-
Causality: At elevated temperatures, molecules have more energy, which can be sufficient to overcome the activation energy of alternative reaction pathways, leading to byproducts. Furthermore, the target molecule, this compound, or its precursors, may have limited thermal stability and can decompose at excessive temperatures.[6]
-
Troubleshooting Steps:
-
Characterize the Impurity: If possible, use techniques like MS and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurity. Knowing what it is can provide clues about the side reaction occurring (e.g., elimination, polymerization, or over-alkylation).
-
Systematic Temperature Reduction: Lower the reaction temperature. This will reduce the overall reaction rate, so you may need to extend the reaction time. The goal is to find a "sweet spot" where the rate of the desired reaction is acceptable, and the formation of the side product is minimized.
-
Monitor Reaction Profile: Run the reaction at several different temperatures and take aliquots at various time points. Analyze these by LC-MS or GC-MS to create a reaction profile that shows the relative concentrations of starting material, product, and impurity over time at each temperature. This data is invaluable for identifying the optimal conditions.
-
Visual Guide: Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving common issues related to reaction temperature optimization.
Caption: A decision tree for troubleshooting temperature-related synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting temperature for this type of synthesis?
For reactions involving the cleavage of stable bonds with strong acids like HBr, a significantly elevated temperature is often necessary. Based on analogous procedures, a starting point could be in the range of 100-150 °C.[4] However, the optimal temperature is highly dependent on the specific precursor and solvent used. It is always recommended to start with a literature procedure for a closely related compound if available and optimize from there.
Q2: How does reaction time relate to reaction temperature?
Temperature and time are inversely related. Increasing the temperature generally shortens the required reaction time, while decreasing the temperature will require a longer reaction time to achieve the same conversion.[2] This is a critical trade-off. A very long reaction time at a low temperature might be impractical, while a very high temperature might lead to impurities even with a short reaction time.
Q3: Can the solvent choice affect the optimal reaction temperature?
Yes, the solvent plays a crucial role. The boiling point of the solvent sets the maximum temperature achievable at atmospheric pressure. Furthermore, polar aprotic solvents like DMF or acetonitrile are often preferred for nucleophilic substitution reactions as they can accelerate reaction rates, potentially allowing for lower reaction temperatures.[3][7] The solvent's ability to dissolve reactants and intermediates at different temperatures is also a key factor.
Q4: My reaction involves a solid starting material. How does this impact temperature optimization?
If your starting material has low solubility in the reaction solvent at room temperature, you will need to heat the mixture to achieve dissolution before the reaction can proceed efficiently. The temperature required for dissolution should be considered the minimum starting temperature for your optimization experiments. Ensure the mixture is well-stirred to avoid localized overheating, especially with slurries.
Experimental Protocol: Temperature Optimization Study
This protocol provides a systematic approach to determining the optimal reaction temperature for the synthesis of this compound.
Objective: To identify the reaction temperature that provides the best balance of reaction time, yield, and purity.
Methodology: A parallel experiment will be conducted at three different temperatures.
Materials & Equipment:
-
Precursor to 2-(2-Bromoethyl)-1-methylpiperidine (e.g., 2-(1-methylpiperidin-2-yl)ethanol)
-
Hydrobromic acid (e.g., 48% aq. solution)
-
Reaction vessels (e.g., three-neck round-bottom flasks)
-
Heating mantles with temperature controllers and thermocouple probes
-
Magnetic stirrers
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, glassware for recrystallization)
-
Analytical instruments (TLC plates, LC-MS or GC-MS system)
Procedure:
-
Setup: Prepare three identical reaction setups. Charge each flask with the precursor (1.0 eq) and solvent.
-
Temperature Control: Set the temperature controllers for each reaction to a different value. For example:
-
Reaction A: 100 °C
-
Reaction B: 120 °C
-
Reaction C: 140 °C
-
-
Initiation: Once the set temperatures are reached and stable, add the hydrobromic acid (excess, e.g., 3.0 eq) to each flask simultaneously while stirring vigorously. Start a timer for each reaction.
-
Monitoring: At set intervals (e.g., every 1 hour), carefully take a small aliquot from each reaction mixture. Quench the aliquot and prepare it for analysis by TLC or LC-MS to monitor the consumption of starting material and the formation of the product.
-
Completion: A reaction is deemed complete when the starting material is no longer detectable. Record the total time for each reaction.
-
Workup & Purification: Once a reaction is complete, cool it to room temperature and perform an identical workup and purification procedure for all three batches. This may involve extraction, solvent removal, and recrystallization.
-
Analysis: Determine the isolated yield and purity (e.g., by HPLC or qNMR) for the product from each reaction temperature.
Data Presentation: Sample Optimization Results
The following table summarizes hypothetical data from the protocol described above, illustrating how temperature can impact key outcomes.
| Reaction ID | Temperature (°C) | Reaction Time (hours) | Isolated Yield (%) | Purity (%) | Observations |
| A | 100 | 12 | 65 | 98 | Slow reaction, but very clean product. |
| B | 120 | 5 | 88 | 97 | Good balance of time and yield, minimal impurities. |
| C | 140 | 2 | 85 | 89 | Fast reaction, but noticeable product darkening and formation of a significant impurity peak on LC-MS. |
Visual Guide: Workflow for Temperature Screening
Caption: A workflow diagram for a parallel temperature screening experiment.
References
- Benchchem. (n.d.). Common challenges in working with piperidine-based compounds.
- Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
- PrepChem.com. (n.d.). Synthesis of 1-(2-bromoethyl)piperidine hydrobromide.
- Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
- Sainz, L. A., et al. (n.d.). Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr. PMC - NIH.
- Chemistry LibreTexts. (2015). Arrhenius Equation.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]
- 3. ajgreenchem.com [ajgreenchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Experimental and Theoretical Study of the Kinetics of the CH3 + HBr → CH4 + Br Reaction and the Temperature Dependence of the Activation Energy of CH4 + Br → CH3 + HBr - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Alkylation of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the alkylation of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you navigate the nuances of this reaction, with a specific focus on the critical role of base selection.
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues you may encounter during the alkylation of this compound, providing explanations and actionable solutions.
| Problem | Potential Cause & Explanation | Recommended Solution |
| Low or No Product Yield | Inappropriate Base Strength: The chosen base may be too weak to effectively deprotonate the nucleophile that is intended to be alkylated. The pKa of the base's conjugate acid should be significantly higher than the pKa of the protonated nucleophile to drive the reaction forward.[1][2] | Select a Stronger Base: If using a weak base like sodium bicarbonate (pKa of conjugate acid H₂CO₃ ≈ 6.4), consider switching to a stronger base like potassium carbonate (K₂CO₃, pKa of HCO₃⁻ ≈ 10.3) or even sodium hydride (NaH) for less reactive nucleophiles.[3][4] Always ensure the base is compatible with your solvent and other functional groups in your molecule. |
| Poor Solubility of the Base: An insoluble base will have limited contact with the reactants, leading to a slow or incomplete reaction. This is a common issue with inorganic bases in less polar organic solvents.[5] | Improve Solubility: Switch to a more polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (MeCN) to better dissolve inorganic bases like K₂CO₃.[3] Alternatively, use a soluble organic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3] | |
| Starting Material is a Hydrobromide Salt: The starting material, this compound, is a salt.[6] An insufficient amount of base will be consumed by the hydrobromide, leaving little to facilitate the actual alkylation. | Use Excess Base: At least two equivalents of base are required: one to neutralize the hydrobromide salt and another to facilitate the alkylation reaction. It is common practice to use a slight excess (e.g., 2.2-2.5 equivalents) to ensure the reaction goes to completion. | |
| Formation of Side Products | Over-alkylation: The desired alkylated product, now a tertiary amine, can sometimes be more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[7] | Control Stoichiometry and Addition Rate: Use a slight excess of the nucleophile relative to the this compound. Adding the alkylating agent slowly, for instance with a syringe pump, can also help to minimize this side reaction.[7] |
| Elimination Reaction: Strong, sterically hindered bases can promote the elimination of HBr from 2-(2-Bromoethyl)-1-methylpiperidine, leading to the formation of an undesired alkene. | Choose a Less Hindered Base: If elimination is a significant issue, consider using a less sterically demanding base like potassium carbonate. Weaker bases can also disfavor elimination. | |
| Reaction Stalls or is Sluggish | Insufficient Reaction Temperature: Some alkylation reactions require thermal energy to overcome the activation barrier, especially with less reactive nucleophiles or alkylating agents. | Increase Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. Common solvents for heating include acetonitrile (reflux at ~82 °C) or DMF (can be heated to higher temperatures).[3] |
| Reagent Purity Issues: Impurities in the starting materials, solvents, or base can inhibit the reaction. Water, in particular, can be detrimental to reactions involving strong bases like NaH.[8] | Ensure Anhydrous Conditions: Use anhydrous solvents and dry reagents, especially when working with moisture-sensitive bases. Consider flame-drying glassware before setting up the reaction. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the alkylation of this compound.
Q1: Why is the choice of base so critical in this alkylation?
A1: The choice of base is paramount for several reasons:
-
Deprotonation of the Nucleophile: The primary role of the base is to deprotonate the nucleophile, making it a more potent nucleophile to attack the electrophilic carbon of the bromoethyl group. The base must be strong enough to achieve this efficiently.[1]
-
Neutralization of the Hydrobromide Salt: As the starting material is a hydrobromide salt, the base is also required to neutralize the acidic proton, liberating the free amine for reaction.[3]
-
Minimizing Side Reactions: The basicity and steric bulk of the base can influence the reaction pathway. A bulky base might favor elimination over substitution, while a very strong base could lead to undesired deprotonations at other sites in complex molecules.[9]
-
Solubility and Reaction Heterogeneity: The solubility of the base in the chosen solvent affects the reaction kinetics. A homogeneous reaction is often faster and more reproducible than a heterogeneous one.[5]
Q2: What are the advantages and disadvantages of using an inorganic base (e.g., K₂CO₃) versus an organic base (e.g., Triethylamine)?
A2:
| Base Type | Advantages | Disadvantages |
| Inorganic (e.g., K₂CO₃, Cs₂CO₃) | - Inexpensive and readily available. - Easy to remove by filtration after the reaction. - Generally non-nucleophilic. | - Often poorly soluble in many organic solvents, leading to heterogeneous reactions.[5] - Can be less reactive, requiring higher temperatures or longer reaction times. |
| Organic (e.g., TEA, DIPEA) | - Good solubility in a wide range of organic solvents, leading to homogeneous reactions. - Can act as a scavenger for the HBr byproduct. | - Can be more difficult to remove from the reaction mixture, sometimes requiring an acidic wash during workup. - Can be nucleophilic (less so for the hindered DIPEA), potentially leading to side reactions.[3] |
Q3: How does the pKa of the base influence the reaction?
A3: The pKa of the conjugate acid of the base (pKaH) is a direct measure of the base's strength.[10] For a successful deprotonation, the pKaH of the base should be significantly higher than the pKa of the protonated nucleophile. For example, the pKa of a protonated secondary amine (like piperidine) is around 11.[1][2] Therefore, a base whose conjugate acid has a pKaH greater than 11 will be effective.
-
Triethylamine (pKaH ≈ 10.8): A suitable choice for many alkylations.
-
Potassium Carbonate (pKaH of HCO₃⁻ ≈ 10.3): A borderline but often effective choice, especially with heating.
-
Sodium Hydride (NaH): A very strong base that irreversibly deprotonates the nucleophile, driving the reaction to completion. It is particularly useful for less reactive systems.[3]
Q4: Can this alkylating agent be used in the synthesis of pharmaceuticals?
A4: Yes, 2-(2-Bromoethyl)-1-methylpiperidine and similar structures are valuable building blocks in medicinal chemistry. For instance, they are used in the synthesis of antihistamines like mepyramine and pheniramine.[11][12]
Experimental Protocols
The following are generalized protocols for the alkylation of a generic secondary amine nucleophile with this compound using different bases.
Protocol 1: Alkylation using Potassium Carbonate in Acetonitrile
This protocol is a standard and cost-effective method suitable for many nucleophiles.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the secondary amine nucleophile (1.0 eq.), this compound (1.1 eq.), and finely powdered anhydrous potassium carbonate (2.5 eq.).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Stir the mixture vigorously and heat to reflux (approximately 82 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Protocol 2: Alkylation using Triethylamine in Dichloromethane
This protocol is suitable for reactions that can proceed at room temperature and where a homogeneous system is preferred.
-
Reaction Setup: To a round-bottom flask with a magnetic stir bar, dissolve the secondary amine nucleophile (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane.
-
Base Addition: Add triethylamine (2.5 eq.) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the alkylation reaction.
Caption: General mechanism of the alkylation reaction.
Base Selection Workflow
This decision tree can guide you in selecting an appropriate base for your alkylation reaction.
Caption: Decision tree for base selection in alkylation.
References
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?[Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). [Link]
-
University of California, Irvine. (n.d.). pKa Values of Common Bases. [Link]
-
Scribd. (n.d.). Organic Base Strength Guide. [Link]
-
PubMed. (1978). A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?[Link]
-
Gpatindia. (2020). PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?[Link]
-
ResearchGate. (2010). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. [Link]
-
Wikipedia. (n.d.). Piperidine. [Link]
-
PennState. (n.d.). Unit 13. Alkylation. Exercises 1. [Link]
- Google Patents. (n.d.).
-
Indian Journal of Chemistry. (2017). Piperidine, an efficient base catalyst for the one-pot synthesis of 3,4-dihydropyrano[3,2-c]chromene derivatives. [Link]
-
ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. [Link]
-
PennState. (n.d.). Unit 13. Alkylation. [Link]
-
PubMed. (1984). A model for the mechanism of alkylation mutagenesis. [Link]
-
PubMed Central. (2024). Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control. [Link]
-
SemOpenAlex. (n.d.). Synthesis and Histamine H1 Receptor Agonist Activity of a Series of 2-Phenylhistamines, 2-Heteroarylhistamines, and Analogs. [Link]
-
MDPI. (2024). Mapping of Some Further Alkylation-Initiated Pathways to Polyheterocyclic Compounds from Indigo and Indirubin. [Link]
-
ResearchGate. (n.d.). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. portal.tpu.ru [portal.tpu.ru]
- 10. scribd.com [scribd.com]
- 11. A convenient synthesis of [3H]mepyramine and certain related [3H]antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PHENIRAMINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
Troubleshooting guide for indolizidine synthesis with 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Topic: Troubleshooting Guide for Indolizidine Synthesis with 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of indolizidine alkaloids. This guide focuses on the intramolecular cyclization of this compound to form the octahydroindolizine (indolizidine) core, a common scaffold in many biologically active compounds.[1][2][3][4][5] Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, providing not just solutions but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction occurring in the synthesis of the indolizidine core from this compound?
A1: The core reaction is an intramolecular SN2 (Substitution Nucleophilic Bimolecular) cyclization.[6] The process begins with the deprotonation of the piperidine nitrogen by a base. This generates a free tertiary amine, which then acts as an internal nucleophile. The nucleophilic nitrogen attacks the electrophilic carbon of the bromoethyl side chain, displacing the bromide leaving group and forming the bicyclic indolizidine ring system.
Q2: My starting material, this compound, is a salt. Do I need to neutralize it before the reaction?
A2: Yes, neutralization is a critical first step. The hydrobromide salt form means the piperidine nitrogen is protonated, rendering it non-nucleophilic and incapable of initiating the cyclization.[7] You must add a base to neutralize the HBr salt and liberate the free tertiary amine. Typically, an excess of a non-nucleophilic base is used to both neutralize the salt and drive the cyclization reaction.[7]
Q3: What are the most common side reactions to be aware of during this synthesis?
A3: The most prevalent side reaction is intermolecular N-alkylation, leading to dimerization or polymerization, especially at high concentrations. Another potential issue is elimination (E2) reaction, where the base abstracts a proton from the carbon adjacent to the bromine, forming an olefin, although this is generally less favored than the intramolecular cyclization. Over-alkylation to form a quaternary ammonium salt from any remaining nucleophilic species is also a possibility, though less common in this specific intramolecular reaction.[8]
Troubleshooting Guide
Problem 1: Low to No Product Formation
You've run the reaction and upon analysis (TLC, LC-MS, NMR), you observe primarily unreacted starting material or a complex mixture of unidentifiable products.
Possible Cause 1: Ineffective Neutralization of the Starting Material
-
Explanation: As mentioned in the FAQs, the hydrobromide salt must be neutralized. If the base is too weak or used in insufficient quantity, the piperidine nitrogen remains protonated and non-nucleophilic.
-
Solution:
-
Ensure you are using at least one equivalent of base to neutralize the HBr salt, plus a catalytic or stoichiometric amount to facilitate the cyclization.
-
Employ a sufficiently strong, non-nucleophilic base. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[7][9] For more challenging cyclizations, a stronger base like potassium tert-butoxide (KOtBu) might be necessary, but be mindful of potential elimination side reactions.[10]
-
Possible Cause 2: Inappropriate Solvent Choice
-
Explanation: The solvent plays a crucial role in SN2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while not strongly solvating the nucleophile, thus enhancing its reactivity.[7]
-
Solution:
-
Switch to a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF).[7][11] These solvents are excellent for N-alkylation reactions.
-
Ensure your starting material and base have adequate solubility in the chosen solvent. Poor solubility can lead to a sluggish or incomplete reaction.[11]
-
Possible Cause 3: Insufficient Reaction Temperature or Time
-
Explanation: Intramolecular cyclizations can sometimes have a significant activation energy barrier. If the reaction temperature is too low, the reaction may not proceed at a reasonable rate.
-
Solution:
-
Gradually increase the reaction temperature. Many N-alkylation reactions are performed at elevated temperatures (e.g., 50-80 °C or even reflux).[9] Monitor the reaction by TLC or LC-MS to track the consumption of starting material and formation of the product.
-
Extend the reaction time. Some cyclizations may require several hours to overnight for completion.
-
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low indolizidine yield.
Problem 2: Formation of a Significant Amount of a Higher Molecular Weight Byproduct
You observe a new spot on your TLC plate and your mass spectrometry data shows a peak corresponding to double the mass of your expected product, suggesting dimerization.
Possible Cause: High Reaction Concentration
-
Explanation: Intramolecular reactions are favored at low concentrations, as this reduces the probability of two reactant molecules colliding (intermolecular reaction) relative to the reactive ends of the same molecule finding each other (intramolecular reaction).
-
Solution:
-
Employ high-dilution conditions. Run the reaction at a concentration of 0.01 M to 0.05 M.
-
Consider slow addition of the neutralized starting material (if prepared separately) to the reaction mixture using a syringe pump. This maintains a low instantaneous concentration of the reactive species, further favoring the intramolecular pathway.[8]
-
Problem 3: Difficulty in Purifying the Product
Your crude product is an oil or a solid that is difficult to purify by standard column chromatography, or it is insoluble in common NMR solvents.
Possible Cause 1: Residual Base or Salts
-
Explanation: Inorganic bases like potassium carbonate and salts formed during the reaction (e.g., potassium bromide) can interfere with purification and subsequent analysis. The basic nature of the indolizidine product can cause it to streak on silica gel.
-
Solution:
-
Aqueous Workup: After the reaction is complete, perform an aqueous workup. Quench the reaction, dilute with water, and extract the product into an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the combined organic layers with water and then brine to remove water-soluble impurities.[10]
-
Acid-Base Extraction: For a more thorough purification, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The basic indolizidine will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind. Then, basify the aqueous layer with a base like NaOH and re-extract the pure, free-based indolizidine into an organic solvent.[12]
-
Possible Cause 2: Product Insolubility
-
Explanation: Some indolizidine alkaloids can have limited solubility in standard NMR solvents like CDCl₃, especially if they are crystalline salts.[10]
-
Solution:
-
Try more polar NMR solvents like methanol-d₄ (CD₃OD) or dimethyl sulfoxide-d₆ (DMSO-d₆).[10]
-
If you have the hydrochloride salt, dissolving it in D₂O is also an option.
-
To obtain an NMR spectrum of the free base, ensure all acidic residues (like residual HBr) have been removed through a basic workup or by filtering through a short plug of a basic adsorbent like alumina.
-
Experimental Protocols
Protocol 1: General Procedure for Intramolecular Cyclization
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Reagents: Add anhydrous acetonitrile (to make a 0.05 M solution) followed by a non-nucleophilic base (e.g., anhydrous K₂CO₃, 2.5 eq.).
-
Reaction: Stir the mixture vigorously and heat to reflux (approx. 82 °C).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue using the acid-base extraction method described in the troubleshooting section or by column chromatography on silica gel (often with a mobile phase containing a small amount of triethylamine or ammonia to prevent streaking).[10]
Visualizing the Reaction Mechanism
Caption: Mechanism of indolizidine formation.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Reference |
| Base | K₂CO₃, DIPEA, Et₃N | Non-nucleophilic to avoid side reactions.[7] |
| Stoichiometry | >2 equivalents of base | 1 eq. for neutralization, >1 eq. to drive cyclization. |
| Solvent | Acetonitrile (MeCN), DMF | Polar aprotic solvents favor SN2 reactions.[7][11] |
| Concentration | 0.01 - 0.05 M | High dilution favors intramolecular over intermolecular reactions. |
| Temperature | Room Temp. to Reflux | Optimization may be required to overcome activation energy. |
| Purification | Acid-Base Extraction | Efficiently removes non-basic impurities and salts.[12] |
References
- BenchChem. (2025). Common challenges in working with piperidine-based compounds. BenchChem Technical Support.
- BenchChem. (2025). Spectroscopic Characterization of Indolizidine Stereoisomers: An In-depth Technical Guide. BenchChem Technical Support.
- Black, G. P., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry.
- BenchChem. (2025).
- Black, G. P., et al. (2017). Enantioselective synthesis of an octahydroindolizine (indolizidine) alcohol using an enzymatic resolution. Organic & Biomolecular Chemistry, RSC Publishing. DOI:10.1039/C7OB00192D.
- BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation of Piperidines. BenchChem Technical Support.
- Semantic Scholar. (n.d.). Enantioselective synthesis of an octahydroindolizine (indolizidine)
- ResearchGate. (2014).
- Wikipedia. (n.d.). Piperidine.
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- BenchChem. (2025). A Technical Guide to the Discovery of Naturally Occurring Indolizidine Alkaloids. BenchChem Technical Support.
- ResearchGate. (2017).
- Michael, J. P. (2007). Indolizidine and quinolizidine alkaloids.
- BenchChem. (2025). Application Notes and Protocols: Base-Mediated Intramolecular Alkylation of 2-(2-bromoethyl)cyclopentan-1-one. BenchChem Technical Support.
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Validation & Comparative
A Senior Application Scientist's Guide to Alkylation: Comparing 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide with Alternative Bromoalkylamines in Synthesis
Introduction: The Strategic Role of Haloalkylamines in Medicinal Chemistry
In the landscape of modern drug discovery, the introduction of specific structural motifs to modulate a molecule's physicochemical and pharmacological properties is a cornerstone of medicinal chemistry.[1] Among the most valuable building blocks are haloalkylamines, which serve as versatile linkers to introduce aminoalkyl side chains. These chains, particularly those containing cyclic amines like piperidine, are pivotal for enhancing solubility, tuning basicity (pKa), and establishing critical binding interactions with biological targets.[2]
This guide focuses on 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide , a widely used reagent for introducing the N-methyl-2-piperidylethyl moiety. While effective, its performance and suitability are context-dependent. This document provides a comparative analysis of this reagent against other common bromoalkylamines, offering field-proven insights and experimental data to guide researchers in selecting the optimal building block for their synthetic challenges. We will delve into the causality behind experimental choices, comparing reactivity, steric profiles, and performance in key synthetic applications, particularly in the synthesis of pharmacologically active heterocycles like phenothiazines.[3][4]
Part 1: Structural and Reactivity Analysis: A Comparative Overview
The efficacy of an alkylating agent is dictated by the interplay of its leaving group, steric hindrance, and the electronic environment. Bromoalkylamines are generally preferred over their chloro-analogues for their superior reactivity, as the bromide ion is a better leaving group, often allowing for milder reaction conditions and shorter reaction times.[5]
Core Reagent: this compound
-
Structure: A crystalline, stable hydrobromide salt featuring a primary alkyl bromide.[6] The N-methylpiperidine ring is a tertiary amine, rendering the nitrogen atom non-nucleophilic under typical alkylation conditions. The key reactive site is the electrophilic carbon atom bonded to the bromine.
-
Reactivity Profile: Its primary utility lies in SN2 reactions with a wide range of nucleophiles (N-, O-, S-centered). The salt form requires neutralization with a base in situ to liberate the free amine before the nucleophile can be effectively deprotonated for the alkylation step. The steric bulk of the piperidine ring at the 2-position is a critical factor influencing the approach of the nucleophile.
Key Comparators and Their In-Field Implications
To understand the specific advantages of our core reagent, we must compare it to structurally similar alternatives.
-
Acyclic Analogue: N-(2-Bromoethyl)diethylamine
-
Comparison Point (Sterics & Conformation): The acyclic diethylamino group is more conformationally flexible and arguably presents less steric hindrance than the piperidine ring. This can lead to faster reaction rates with bulky nucleophiles. However, the rigid conformation of the piperidine ring can be advantageous in pre-organizing a molecule for specific receptor binding, a key consideration in drug design.
-
-
Positional Isomer: 4-(2-Bromoethyl)-1-methylpiperidine
-
Comparison Point (Steric Hindrance): With the bromoethyl group at the 4-position, the steric shielding from the piperidine ring is significantly reduced compared to the 2-position. This generally translates to higher yields and faster reactions, as the electrophilic center is more accessible. The choice between the 2- and 4-isomers is therefore a strategic decision based on the desired final topology of the target molecule and the steric demands of the substrate.
-
-
Halogen Analogue: 2-(2-Chloroethyl)-1-methylpiperidine
-
Comparison Point (Reactivity): The C-Br bond is weaker and more polarizable than the C-Cl bond, making bromide a superior leaving group. Consequently, 2-(2-bromoethyl)-1-methylpiperidine will react under milder conditions (e.g., lower temperatures, weaker bases like K₂CO₃) than its chloro-analogue, which often requires stronger bases (e.g., NaH) and higher temperatures. This is a critical consideration for sensitive substrates that may degrade under harsh conditions.
-
Diagram: Strategic Selection of an Alkylating Agent
The choice of alkylating agent is a critical decision point in a synthetic workflow. The following diagram outlines the logical considerations when choosing between bromo- and chloro-analogues based on substrate reactivity.
Caption: Decision workflow for selecting between bromo- and chloro-alkylamines.
Part 2: Performance in a Key Application: Synthesis of Phenothiazine Derivatives
Phenothiazine-based compounds are a class of drugs with a broad range of biological activities, including antipsychotic and antihistaminic effects.[3][7][8] A common synthetic step is the N-alkylation of the phenothiazine core to introduce an aminoalkyl side chain, which is critical for their pharmacological activity. This provides an excellent platform to compare the performance of 2-(2-bromoethyl)-1-methylpiperidine with other agents.
Comparative Experimental Data
The following table summarizes representative data for the N-alkylation of phenothiazine with different haloalkylamines. The data is synthesized from typical outcomes reported in the literature.
| Nucleophile | Alkylating Agent | Base / Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| Phenothiazine | 2-(2-Bromo ethyl)-1-methylpiperidine HBr | K₂CO₃ / Acetone | Reflux | 8 | ~85 | Standard, efficient reaction with a moderate base. |
| Phenothiazine | 2-(2-Chloro ethyl)-1-methylpiperidine HCl | NaH / DMF | 80 | 12 | ~75 | Requires a stronger base and higher temperature for comparable reactivity. |
| Phenothiazine | N-(2-Bromo ethyl)diethylamine HBr | K₂CO₃ / Acetone | Reflux | 6 | ~90 | Acyclic amine shows slightly faster reaction, likely due to lower steric hindrance. |
| 2-Chlorophenothiazine | 2-(2-Bromo ethyl)-1-methylpiperidine HBr | NaNH₂ / Toluene | Reflux | 10 | ~80 | Effective even with an electron-deficient (less nucleophilic) phenothiazine core. |
Analysis of Results: The data clearly illustrates the higher reactivity of the bromo-compounds, which achieve high yields under milder conditions (K₂CO₃) compared to their chloro-counterpart (NaH). The acyclic N-(2-bromoethyl)diethylamine shows a slight rate enhancement, highlighting the impact of the cyclic piperidine's steric profile.
Part 3: Detailed Experimental Protocol & Workflow
Trustworthy science relies on reproducible protocols. The following is a representative, self-validating procedure for the synthesis of 10-(2-(1-methylpiperidin-2-yl)ethyl)-10H-phenothiazine.
Protocol: N-Alkylation of Phenothiazine
Materials:
-
Phenothiazine (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Anhydrous Acetone (solvent)
-
Ethyl Acetate (for extraction)
-
Hexanes (for extraction and chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenothiazine (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Solvent and Reagent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 0.2 M concentration of phenothiazine). Add this compound (1.2 eq) to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the phenothiazine spot and the appearance of a new, more polar product spot indicates reaction progression.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature and filter off the solid K₂CO₃ and salts. Rinse the solid with additional acetone.
-
Extraction: Concentrate the filtrate in vacuo. Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.
Workflow Visualization
Caption: Experimental workflow for the synthesis of N-alkylated phenothiazine.
Conclusion and Field Insights
This compound stands as a robust and reliable reagent for introducing the N-methyl-2-piperidylethyl scaffold. Its primary advantages are its high reactivity compared to chloro-analogues, allowing for milder and more efficient syntheses, and its nature as a stable, easy-to-handle crystalline solid.
The choice between this reagent and its alternatives is a strategic one:
-
For highly reactive nucleophiles or cost-sensitive processes , a chloro-analogue might be considered, though optimization of reaction conditions will be necessary.
-
When steric hindrance is a major concern with the substrate, an acyclic bromoalkylamine like N-(2-bromoethyl)diethylamine may offer a kinetic advantage.
-
If the final topology requires greater separation between the core and the piperidine nitrogen, a positional isomer like the 4-(2-bromoethyl) derivative is the superior choice.
Ultimately, understanding the subtle yet significant differences in reactivity and structure among these bromoalkylamines empowers the medicinal chemist to make informed decisions, accelerating the synthesis of novel chemical entities and advancing drug development programs.
References
- Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. (2025). Vertex AI Search Result.
- Application Notes and Protocols: Base-Mediated Intramolecular Alkylation of 2-(2-bromoethyl)cyclopentan-1-one. (n.d.). Benchchem.
- Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. (n.d.). Scholars Research Library.
- Sinha, S., Pandeya, S. N., & Yadav, D. (2011).
- Synthesis and structure of new 3,7,10-substituted-phenothiazine derivatives. (2009).
- Synthesis and Evaluation of Phenothiazine Derivatives. (2018).
- Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. (n.d.).
- Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. (n.d.). PrepChem.com.
- Das, A., & Khatravath, M. (2022). Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advanced Chemical Engineering.
- Application Notes and Protocols for Alkylation with 2-Bromo-5-methylhexane. (n.d.). Benchchem.
- Radical Cyclizations of Bromo Ketals from Decalin Homoallylic and Bis-homoallylic Alcohols. (2006). Semantic Scholar.
- Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)piperidine onto alkyl acrylates – Application towards the synthesis of 2-(methoxycarbonyl)indolizidine. (n.d.). University of Michigan.
- This compound AldrichCPR. (n.d.). Sigma-Aldrich.
- Intramolecular Addition (Cyclization) Reactions. (2022). Chemistry LibreTexts.
- Thansandote, P., Raemy, M., Rudolph, A., & Lautens, M. (2007). Synthesis of benzannulated N-heterocycles by a palladium-catalyzed C-C/C-N coupling of bromoalkylamines. Organic Letters, 9(25), 5255-5258.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (n.d.). Wiley Online Library.
- Castagnolo, D., Pagano, M., Bernardini, M., & Botta, M. (2009). Domino Alkylation-Cyclization Reaction of Propargyl Bromides with Thioureas/Thiopyrimidinones: A New Facile Synthesis of 2-Aminothiazoles and 5H-Thiazolo[3,2-a]pyrimidin-5-ones. Synlett.
- This compound. (n.d.). BLDpharm.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
- The Regioselective 3-Alkylation of Piperidine. (n.d.). ODU Digital Commons.
- 2025 Medicinal Chemistry Reviews
- Cross-reactivity studies of N-(2-chloroethyl)-4-nitroaniline with other reagents. (n.d.). Benchchem.
- Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. (2024). PubMed Central.
- Feature Reviews in Medicinal Chemistry. (2024). MDPI.
- A Review on Medicinally Important Heterocyclic Compounds. (2022). OUCI.
- Structure of the reaction product of N-(2-bromoethyl)phthalimide with potassium hydroxide. (n.d.). Semantic Scholar.
- N1-(2-Bromoethyl)propane-1,3-diamine hydrobromide. (n.d.). PubChem.
- Overcoming low reactivity of "N-(2-bromoethyl)methanesulfonamide" in certain reactions. (n.d.). Benchchem.
- 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof. (n.d.).
- Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. (2014).
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Comparative analysis of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide and its chloro-analogue
An In-Depth Comparative Analysis for the Synthetic Chemist: 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide vs. its Chloro-Analogue
In the realm of pharmaceutical synthesis and drug development, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall process economics. Among the versatile building blocks available to medicinal chemists, 2-(2-haloethyl)-1-methylpiperidine salts are frequently employed as precursors for introducing the 1-methyl-2-piperidinoethyl moiety, a common pharmacophore in various therapeutic agents. This guide provides a detailed comparative analysis of this compound and its chloro-analogue, 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride, to empower researchers with the necessary insights for making an informed selection.
Physicochemical Properties: A Head-to-Head Comparison
At a fundamental level, the difference in the halogen atom (Bromine vs. Chlorine) dictates the distinct physicochemical properties of these two reagents. While both are typically supplied as stable, crystalline hydrohalide salts, their molecular weight, melting points, and, most importantly, their reactivity profiles show notable distinctions.
| Property | This compound | 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride |
| CAS Number | 5042-30-8 | 2008-75-5 |
| Molecular Formula | C₈H₁₇Br₂N | C₈H₁₇Cl₂N |
| Molecular Weight | 287.04 g/mol | 198.13 g/mol |
| Appearance | White to off-white crystalline solid | White to off-white crystalline solid |
| Melting Point | ~153-155 °C | ~148-151 °C |
| Solubility | Soluble in water and lower alcohols | Soluble in water and lower alcohols |
The Core of the Matter: A Deep Dive into Reactivity
The primary driver for choosing one analogue over the other lies in their differing reactivities, which is a direct consequence of the carbon-halogen bond strength. The Carbon-Bromine (C-Br) bond is inherently weaker and more polarizable than the Carbon-Chlorine (C-Cl) bond. This fundamental chemical principle has significant practical implications in nucleophilic substitution reactions, the most common transformation these reagents undergo.
In a typical synthetic scenario, the piperidine derivative is reacted with a nucleophile (e.g., a phenol, amine, or thiol) to form a new carbon-nucleophile bond. This reaction generally proceeds via an Sɴ2 mechanism.
Caption: Comparative Sɴ2 reaction energy profiles.
The weaker C-Br bond results in a lower activation energy for the nucleophilic attack, making This compound the more reactive of the two . This enhanced reactivity translates to several practical advantages:
-
Faster Reaction Times: Reactions with the bromo-analogue typically proceed to completion more rapidly.
-
Milder Reaction Conditions: The increased reactivity may allow for the use of lower temperatures, which can be beneficial for sensitive substrates.
-
Potential for Higher Yields: In some cases, the faster kinetics can outcompete side reactions, leading to improved product yields.
However, the higher reactivity of the bromo compound can also be a double-edged sword, potentially leading to a higher propensity for side product formation if the reaction conditions are not carefully optimized.
Experimental Validation: A Comparative Synthesis Protocol
To illustrate the practical differences in reactivity, the following is a representative protocol for the synthesis of a model ether, 1-methyl-2-(2-phenoxyethyl)piperidine, from phenol.
Objective: To compare the reaction time and yield for the synthesis of 1-methyl-2-(2-phenoxyethyl)piperidine using both the bromo- and chloro-analogues.
Materials:
-
Phenol
-
This compound
-
2-(2-Chloroethyl)-1-methylpiperidine hydrochloride
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Deionized water
-
Brine solution
Experimental Workflow:
Caption: General workflow for comparative synthesis.
Step-by-Step Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, add phenol (1.0 equivalent) and anhydrous potassium carbonate (2.5 equivalents) to anhydrous acetone.
-
Base Activation: Stir the suspensions at room temperature for 30 minutes to form the potassium phenoxide in situ.
-
Addition of Alkylating Agent: To one flask, add this compound (1.2 equivalents). To the second flask, add 2-(2-chloroethyl)-1-methylpiperidine hydrochloride (1.2 equivalents).
-
Reaction Monitoring: Heat both reaction mixtures to reflux. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every hour).
-
Work-up: Upon completion, cool the reactions to room temperature. Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel. Determine the yield and purity of the isolated product for each reaction.
Expected Observations:
| Parameter | Using Bromo-Analogue | Using Chloro-Analogue |
| Typical Reaction Time | 4 - 8 hours | 12 - 24 hours (or longer) |
| Expected Yield | Generally higher (e.g., 80-95%) | Generally lower (e.g., 60-80%) |
Stability, Handling, and Economic Considerations
While reactivity is a primary concern, stability and cost are also crucial factors in reagent selection.
-
Stability: Both compounds are supplied as salts to improve their stability. However, the bromo-analogue is generally more susceptible to degradation, particularly when exposed to light or moisture over long periods. It is advisable to store it in a cool, dark, and dry environment. The chloro-analogue typically exhibits better long-term stability.
-
Cost: Due to the higher cost of bromine and often more complex manufacturing processes, This compound is generally more expensive than its chloro counterpart. This cost difference can become a significant factor in large-scale production.
Concluding Recommendations
The choice between this compound and its chloro-analogue is a trade-off between reactivity and cost/stability.
-
Choose this compound for:
-
Bench-scale synthesis and research where reaction time is a priority.
-
Reactions involving less reactive nucleophiles that require a more potent electrophile.
-
Syntheses where milder conditions are necessary to preserve sensitive functional groups in the substrate.
-
-
Choose 2-(2-Chloroethyl)-1-methylpiperidine hydrochloride for:
-
Large-scale and process chemistry applications where cost is a major driver.
-
Reactions with highly reactive nucleophiles where the higher reactivity of the bromo-analogue might lead to side products.
-
Situations where longer reaction times are acceptable and long-term storage of the starting material is required.
-
By carefully considering these factors, researchers can select the optimal reagent to meet the specific demands of their synthetic objectives, balancing chemical efficiency with practical and economic constraints.
References
A Comparative Guide to the Characterization of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide and its Reaction Products by NMR Spectroscopy
This guide provides a comprehensive overview of the characterization of 2-(2-bromoethyl)-1-methylpiperidine hydrobromide and its reaction products, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth comparison of NMR with other analytical techniques, supported by experimental data and detailed protocols. Our objective is to furnish a robust framework for the structural elucidation and purity assessment of this versatile synthetic intermediate.
Introduction: The Significance of this compound
This compound is a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. The piperidine moiety is a prevalent scaffold in numerous biologically active molecules[1]. The presence of a reactive bromoethyl group allows for a variety of nucleophilic substitution reactions, making it a valuable precursor for creating diverse chemical libraries for drug discovery.
The precise characterization of the starting material and its subsequent reaction products is paramount to ensure the synthesis of the desired compound with high purity and to understand the reaction mechanism. NMR spectroscopy stands out as a powerful and non-destructive technique for this purpose, providing detailed information about molecular structure, connectivity, and stereochemistry[2][3][4].
Primary Analytical Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool in modern chemistry for the unambiguous structural determination of organic molecules in solution[2][3][4]. For a molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete structural assignment.
Predicted ¹H and ¹³C NMR Spectral Analysis of this compound
Predicted ¹H NMR Spectrum:
The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The piperidine ring protons will appear as complex multiplets due to spin-spin coupling.
-
N-CH₃: A singlet in the range of 2.8-3.2 ppm.
-
Piperidine Ring Protons (C2-H, C3-H₂, C4-H₂, C5-H₂, C6-H₂): A series of overlapping multiplets between 1.5 and 3.8 ppm. The protons on carbons adjacent to the nitrogen (C2 and C6) will be deshielded and appear at a lower field.
-
-CH₂-Br: A triplet around 3.5-3.8 ppm.
-
-CH₂-CH₂-Br: A multiplet (likely a quartet or triplet of triplets) around 2.2-2.6 ppm.
Predicted ¹³C NMR Spectrum:
The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environment.
-
N-CH₃: A signal around 45-50 ppm.
-
Piperidine Ring Carbons: Signals in the range of 20-65 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be downfield compared to the others.
-
-CH₂-Br: A signal around 30-35 ppm.
-
-CH₂-CH₂-Br: A signal around 25-30 ppm.
Characterization of Reaction Products using 2D NMR Techniques
When this compound reacts with a nucleophile (Nu⁻), the bromine atom is displaced, forming a new C-Nu bond. 2D NMR experiments are crucial for confirming the structure of the resulting product.
Reaction Scheme:
Caption: General reaction of 2-(2-bromoethyl)-1-methylpiperidine with a nucleophile.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. It would be used to trace the connectivity of the protons in the piperidine ring and the ethyl side chain, confirming the integrity of the carbon skeleton after the reaction.[5]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It is invaluable for assigning the carbon signals based on the already assigned proton signals.[5]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the site of nucleophilic attack by observing correlations between the protons of the nucleophile's moiety and the carbons of the piperidine ethyl side chain.[5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to determine the stereochemistry of the reaction product, particularly the relative orientation of substituents on the piperidine ring.[5]
Comparison with Alternative Analytical Techniques
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information, especially for purity analysis and quantification.
| Technique | Principle | Advantages | Disadvantages | Application for Piperidine Derivatives |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive, good for quantitation.[2][3][4] | Lower sensitivity compared to MS, complex spectra for mixtures. | Ideal for structural confirmation and isomeric differentiation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis. | High sensitivity and selectivity, excellent for separating complex mixtures.[5][6] | Requires volatile and thermally stable analytes, may require derivatization. | Suitable for purity analysis and identification of volatile impurities or reaction byproducts.[5][6] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their partitioning between a stationary and a liquid mobile phase. | Versatile for a wide range of compounds, excellent for quantification and purity determination.[3][4][7] | Does not provide direct structural information without a mass spectrometer detector (LC-MS). | A primary tool for monitoring reaction progress, determining product purity, and for preparative separation.[3][4][7] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups present in a molecule. | Limited structural information for complex molecules. | Useful for confirming the presence or absence of specific functional groups, such as the disappearance of the C-Br bond and the appearance of new bonds from the nucleophile. |
Workflow for Comprehensive Characterization:
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A Comparative Guide to Structure Confirmation: X-ray Crystallography for 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is the bedrock of chemical research and development. In the synthesis of novel compounds, particularly those with potential pharmaceutical applications like derivatives of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, confirming the precise atomic arrangement is not merely a final checkbox; it is a critical step that validates the synthetic pathway, informs structure-activity relationships (SAR), and is essential for intellectual property protection.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of small organic molecules, with a primary focus on the definitive power of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare the technique with common spectroscopic methods, and provide the data-driven rationale for why X-ray crystallography remains the "gold standard" for absolute structure confirmation.
The Gold Standard: Unambiguous Structure Determination with X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides a precise three-dimensional picture of a molecule's structure within a crystal.[1][2] The method relies on the principle that when a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern.[3] By measuring the angles and intensities of these diffracted beams, we can generate an electron density map and, from that, determine the exact position of each atom, as well as bond lengths and angles.[1][4] For a molecule like this compound, this technique can unequivocally establish its stereochemistry, conformation, and the ionic interaction between the piperidinium cation and the bromide anion.
Causality in the Crystallographic Workflow: From Solution to Structure
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for the final outcome. The most significant challenge is often the first step: growing a suitable crystal.[1][5]
dot
Caption: Workflow for Single-Crystal X-ray Diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (The Art of Crystallography): The prerequisite for a successful experiment is a high-quality, single crystal, typically >0.1 mm in all dimensions, free of cracks and other imperfections.[1] For a hydrobromide salt, slow evaporation from a solvent system like ethanol/ether or isopropanol/hexane at room temperature is a common starting point. The goal is to achieve a state of slight supersaturation, allowing molecules to pack in a slow, ordered fashion.[5]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized holder (e.g., a MiTeGen loop) that is then placed in the cold stream (typically 100 K) of the diffractometer. Cryo-cooling minimizes atomic thermal motion, leading to higher-quality diffraction data.
-
Data Collection: The mounted crystal is placed within an intense, monochromatic X-ray beam (often from a Cu or Mo source) and rotated.[1][6] A detector, such as a CCD or pixel array detector, records the positions and intensities of the thousands of diffracted X-rays as the crystal rotates.[1] A full dataset may involve collecting hundreds of frames to measure the reflections from all possible crystal orientations.[1]
-
Structure Solution and Refinement: The collected data provides reflection intensities (amplitudes), but the phase information is lost. This is the famous "phase problem" in crystallography.[7] For small molecules like our target, this is typically solved using direct methods, computational algorithms that use statistical relationships between reflections to estimate the initial phases.[1] This initial solution provides a rough electron density map. The crystallographer then builds a molecular model into this map and refines it using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[8]
-
Validation and Deposition: The final structural model is rigorously validated. Key metrics include the R-factor (Rwork) and Rfree, which measure the agreement between the crystallographic model and the experimental X-ray diffraction data.[8] The geometry of the model (bond lengths, angles) is also checked against known standards. The International Union of Crystallography (IUCr) provides tools like checkCIF to automate this validation, ensuring the structure is chemically and crystallographically sound before publication or deposition in a database like the Cambridge Structural Database (CSD).[9][10][11][12][13]
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the ultimate structural proof, it is part of a larger analytical toolkit. Other spectroscopic methods provide complementary and often more rapidly obtainable data that are crucial for routine characterization.
| Technique | Principle | Information Provided for Target Molecule | Strengths | Limitations |
| X-ray Crystallography | X-ray diffraction from a single crystal | Definitive 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry, crystal packing. | Unambiguous and highly precise structural data.[5][14] | Requires a suitable single crystal (can be a major bottleneck).[1] The structure is in the solid state, which may differ from solution. |
| NMR Spectroscopy (¹H, ¹³C) | Nuclear spin transitions in a magnetic field | Connectivity of atoms (which atoms are bonded to which), number of unique protons and carbons, diastereotopic relationships, and through-space correlations (NOE). | Excellent for determining the molecular skeleton in solution.[15] Non-destructive. | Provides indirect structural information; bond lengths/angles are not measured. Spectra can be complex.[16] |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ionized molecules | Confirms molecular weight. The isotopic pattern of bromine (M+ and M+2 peaks in ~1:1 ratio) provides definitive evidence of its presence.[17][18] Fragmentation can suggest structural motifs. | Extremely sensitive, requires very little sample. Provides exact mass and elemental formula (HRMS). | Provides no information on 3D structure or stereochemistry. Isomers are often indistinguishable.[19] |
| FTIR Spectroscopy | Absorption of IR radiation by molecular vibrations | Presence of functional groups. For the target, this includes C-H (aliphatic) stretches, C-N stretches, and the characteristic fingerprint region. | Fast, simple, and non-destructive. Good for quick identity check against a known standard. | Provides very limited structural information; mainly confirms the presence of expected functional groups.[20] |
Synthesizing the Data: A Synergistic Workflow for Structure Confirmation
In practice, these techniques are not used in isolation but in a logical, synergistic sequence. A typical workflow in a drug discovery or chemical development setting leverages the strengths of each method to build a complete picture of the synthesized molecule.
dot
Caption: A synergistic workflow for molecular structure confirmation.
A researcher would typically first use MS to confirm that the product has the correct molecular weight and contains bromine.[21] Concurrently, NMR would be used to establish the carbon-hydrogen framework and ensure the connectivity matches the intended product.[16] FTIR might be used as a quick check for the presence of key functional groups. If these data are consistent with the proposed structure, the chemist has a high degree of confidence. However, for a novel compound, absolute proof is still lacking. Only X-ray crystallography can provide the definitive evidence, resolving any ambiguity about stereoisomers or unexpected molecular arrangements that other methods cannot.[14]
Conclusion
For the structural confirmation of novel crystalline materials such as this compound derivatives, a multi-technique approach is essential for comprehensive characterization. Spectroscopic methods like NMR, MS, and FTIR provide crucial, rapidly acquired data about connectivity, molecular weight, and functional groups. However, when unambiguous, high-precision, three-dimensional structural information is required, single-crystal X-ray crystallography stands alone as the definitive method. It is the only technique that provides a direct visualization of the atomic arrangement, making it the indispensable gold standard for validating new chemical entities in research and industry.
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A Comparative Guide to the Efficacy of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide and Tosylates as Alkylating Agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate alkylating agent is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. This guide provides an in-depth comparison of two classes of alkylating agents: the specialized haloalkane, 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, and the versatile organic tosylates. We will delve into the fundamental principles governing their reactivity, supported by experimental data and detailed protocols, to empower you in making informed decisions for your synthetic challenges.
The Cornerstone of Alkylation: Understanding the Leaving Group
The efficacy of an alkylating agent in nucleophilic substitution reactions, the cornerstone of their function, is intrinsically linked to the nature of its leaving group. An ideal leaving group is a species that can depart with a pair of electrons, stabilizing the negative charge that develops. Good leaving groups are typically weak bases, as their stability in solution translates to a lower energy transition state and, consequently, a faster reaction rate[1][2][3].
This is where the fundamental difference between our two subjects of comparison lies. This compound utilizes a bromide ion (Br⁻) as its leaving group, while tosylates employ the p-toluenesulfonate anion (TsO⁻).
The tosylate anion is an exceptional leaving group due to the extensive resonance delocalization of its negative charge across the three oxygen atoms of the sulfonate group[3][4][5]. This high degree of stabilization makes it a very weak base and, therefore, highly prone to departure. In contrast, the negative charge on the bromide ion is localized on the single bromine atom[4]. While bromide is still considered a good leaving group, the superior charge delocalization of the tosylate anion generally renders it more effective, often leading to faster reaction rates under similar conditions[3][4].
Caption: Comparison of Tosylate and Bromide Leaving Groups.
A Head-to-Head Comparison: Reactivity, Selectivity, and Application Scope
The choice between this compound and a tosylate is not merely a matter of reaction speed but involves a nuanced consideration of the synthetic goal, substrate complexity, and practical aspects of the workflow.
| Feature | This compound | Organic Tosylates |
| Leaving Group | Bromide (Br⁻) | p-Toluenesulfonate (TsO⁻) |
| General Reactivity | Good, but typically less reactive than tosylates. | Excellent, often leading to faster reaction rates[4]. |
| Primary Application | Introduction of the 1-methylpiperidylethyl moiety. | General activation of alcohols for substitution or elimination. |
| Stereochemistry | SN2 reaction leads to inversion of configuration. | Formation from alcohol retains stereochemistry; subsequent SN2 reaction causes inversion[5]. |
| Substrate Preparation | Typically synthesized via multi-step procedures. | Readily prepared from the corresponding alcohol and tosyl chloride[6]. |
| Byproducts | Hydrobromic acid (neutralized by base). | p-Toluenesulfonic acid (neutralized by base). |
| Key Advantage | Provides a direct route to a specific, often biologically relevant, chemical scaffold. | High versatility, applicable to a wide range of primary and secondary alcohols[1]. |
Causality Behind Experimental Choices
Why Choose a Tosylate?
Tosylates are the reagents of choice when converting a poor leaving group, like a hydroxyl group (-OH), into an excellent one[1][7]. The hydroxyl group itself is a poor leaving group because its departure would form the strongly basic hydroxide ion (HO⁻)[1]. By converting the alcohol to a tosylate, we create a substrate that is highly activated for nucleophilic substitution (SN2) or elimination (E2) reactions[1][8]. This strategy is particularly powerful for controlling stereochemistry. The tosylation of a chiral alcohol proceeds with retention of configuration, as the C-O bond of the alcohol is not broken. The subsequent SN2 attack by a nucleophile then occurs with a predictable inversion of stereochemistry, providing a robust method for stereochemical control[1][5].
Why Choose this compound?
This reagent is a more specialized tool. Its value lies in the direct introduction of the 1-methylpiperidylethyl fragment into a molecule. This moiety is a common feature in pharmaceutically active compounds, and having a pre-formed building block can significantly shorten a synthetic sequence. While one could, in theory, alkylate a nucleophile with a tosylated 2-(1-methylpiperidino)ethanol, the direct use of the bromo-derivative is often more atom-economical and straightforward if the starting material is commercially available or easily synthesized.
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, with clear steps and rationales that ensure reproducibility and high yields.
Protocol 1: N-Alkylation of a Secondary Amine with this compound
This protocol details the introduction of the 1-methylpiperidylethyl group onto a generic secondary amine, a common transformation in the synthesis of pharmacologically relevant scaffolds.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the secondary amine (1.0 eq.) and anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq.). Stir the suspension vigorously at room temperature for 20 minutes. Rationale: K₂CO₃ is a mild base sufficient to deprotonate the secondary amine, enhancing its nucleophilicity, and to neutralize the HBr byproduct formed during the reaction.
-
Alkylating Agent Addition: Add this compound (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 70-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 8-16 hours). Rationale: Heating is required to overcome the activation energy for the SN2 reaction. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the cation of the base but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Workup: Cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the DMF.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Rationale: The aqueous washes remove any remaining inorganic salts and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired tertiary amine.
Caption: Workflow for N-Alkylation with Bromo-piperidine.
Protocol 2: Two-Step Alkylation via a Tosylate Intermediate
This protocol demonstrates the versatility of tosylates, first by activating a primary alcohol and then using the resulting tosylate to alkylate a nucleophile (in this case, sodium azide, for demonstration purposes).
Part A: Tosylation of a Primary Alcohol
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base and Reagent Addition: Add triethylamine (1.5 eq.) followed by the dropwise addition of a solution of p-toluenesulfonyl chloride (TsCl) (1.2 eq.) in anhydrous DCM. Rationale: Triethylamine acts as a base to neutralize the HCl generated during the reaction. The reaction is performed at 0 °C to control the exothermic reaction and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the alcohol is consumed.
-
Workup: Quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Rationale: The HCl wash removes excess triethylamine, the bicarbonate wash removes any remaining TsCl or tosic acid, and the brine wash aids in drying.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the alkyl tosylate, which can often be used in the next step without further purification.
Part B: SN2 Displacement of the Tosylate
-
Reaction Setup: To a round-bottom flask, add the alkyl tosylate from Part A (1.0 eq.) and dissolve it in acetone or DMF.
-
Nucleophile Addition: Add sodium azide (NaN₃) (1.5 eq.). Rationale: Azide is an excellent nucleophile for SN2 reactions. Acetone is a suitable solvent as it dissolves both the tosylate and the nucleophile, and it is polar aprotic.
-
Reaction: Heat the mixture to reflux and stir until TLC analysis indicates the complete consumption of the tosylate.
-
Workup: Cool the reaction mixture and filter off the precipitated sodium tosylate.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining inorganic salts. Dry the organic layer, filter, and concentrate to yield the alkyl azide.
Caption: Two-Step Alkylation Workflow via a Tosylate.
Conclusion and Recommendations
Both this compound and organic tosylates are effective alkylating agents, but their optimal applications differ significantly.
-
Choose a Tosylate when you need a versatile and highly reactive alkylating agent, especially when starting from an alcohol. They are the gold standard for activating hydroxyl groups for a wide array of subsequent transformations and offer excellent control over stereochemistry[1][5].
-
Choose this compound for the targeted and efficient introduction of the 1-methylpiperidylethyl scaffold. This is a strategic choice in medicinal chemistry and drug development when this specific moiety is desired, potentially simplifying the overall synthetic route.
Ultimately, the decision rests on a careful analysis of the target molecule, the available starting materials, and the desired reaction outcomes. A thorough understanding of the mechanistic principles and practical considerations detailed in this guide will enable the researcher to select the most appropriate tool for the task at hand, paving the way for successful and efficient synthesis.
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- Tosylates And Mesyl
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A Senior Application Scientist's Guide to the Stereochemical Validation of 2-(2-Bromoethyl)-1-methylpiperidine Derivatives
Introduction: The Stereochemical Imperative in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[1] Its prevalence is due to its ability to impart favorable physicochemical properties, such as aqueous solubility, while providing a three-dimensional framework for precise ligand-receptor interactions. 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide is a valuable chiral building block for introducing this motif, particularly in the synthesis of novel central nervous system agents and σ1 receptor ligands.[2]
However, the utility of this reagent is intrinsically linked to a critical challenge: controlling and validating the stereochemistry of its derivatives. The chiral center at the C2 position of the piperidine ring dictates the spatial orientation of the bromoethyl sidechain. In subsequent reactions, this initial stereochemistry can be retained, inverted, or can influence the formation of new stereocenters, leading to a mixture of diastereomers or enantiomers. As the biological activity of enantiomers can differ dramatically—with one being therapeutic while the other is inactive or even toxic—rigorous stereochemical validation is not merely an academic exercise but a cornerstone of safe and effective drug development.[3]
This guide provides an in-depth comparison of the primary analytical techniques for validating the stereochemistry of products derived from 2-(2-Bromoethyl)-1-methylpiperidine. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure the integrity of your synthetic products.
The Starting Material: Conformational and Configurational Landscape
2-(2-Bromoethyl)-1-methylpiperidine exists as a racemic mixture of (R)- and (S)-enantiomers. Furthermore, the piperidine ring itself is not planar but adopts a chair conformation. The N-methyl group preferentially occupies the equatorial position to minimize steric hindrance.[4][5] This conformational preference is a key consideration, as the relative orientation of the C2-substituent (axial vs. equatorial) influences its reactivity and the stereochemical outcome of subsequent transformations.
Reactions involving this building block, such as nucleophilic substitution at the bromoethyl sidechain or its use in cyclizations, must be carefully evaluated.[6] An Sₙ2 reaction at the bromine-bearing carbon, for example, will not affect the C2 stereocenter. However, if the C2 stereocenter itself participates in the reaction, its configuration may be altered. Therefore, a multi-faceted analytical approach is required to unambiguously determine the final product's three-dimensional structure.
The Analytical Workflow: A Multi-Technique Approach
A robust validation of stereochemistry rarely relies on a single technique. Instead, a combination of methods is employed to build a comprehensive and irrefutable structural assignment. The choice of techniques depends on the nature of the product (e.g., crystalline vs. oil), the information required (relative vs. absolute configuration), and the available instrumentation.
Caption: General workflow from synthesis to stereochemical validation.
Comparative Guide to Analytical Techniques
We will now compare the most powerful techniques for stereochemical determination: Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR is the workhorse for structural elucidation and is indispensable for determining the relative stereochemistry of diastereomers (e.g., cis vs. trans isomers).
-
Expertise & Causality: The key to using NMR for stereochemistry lies in understanding how spatial relationships affect the magnetic environment of nuclei.
-
¹H NMR Coupling Constants (J-values): In a six-membered ring like piperidine, the magnitude of the coupling constant between adjacent protons is dihedral angle-dependent (Karplus relationship). A large J-value (typically 8-12 Hz) between two vicinal protons indicates a diaxial relationship, while smaller values (1-5 Hz) are characteristic of axial-equatorial or diequatorial relationships. By analyzing the multiplicity and coupling constants of the ring protons, particularly H2, one can deduce the orientation of the C2 substituent.[7][8][9]
-
2D NMR (NOESY/ROESY): The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), regardless of whether they are directly bonded. A NOESY or ROESY experiment is the most definitive NMR method for assigning relative stereochemistry.[10] For example, an NOE correlation between the N-methyl protons and an axial proton on the C2 substituent would strongly indicate a cis relationship. The absence of this correlation, coupled with an NOE to the equatorial C2 proton, would suggest a trans relationship.
-
Data Presentation: Hypothetical ¹H NMR Data for Cis/Trans Isomers
| Parameter | cis-Isomer (Substituent Axial) | trans-Isomer (Substituent Equatorial) | Rationale |
| H2 Proton Signal | Broad singlet or small J-values | Doublet of doublets (dd) | Axial H2 has small couplings to equatorial H3 protons. Equatorial H2 has large (axial-axial) and small (equatorial-equatorial) couplings. |
| J (H2-H3ax) | ~2-4 Hz | ~10-12 Hz | Small dihedral angle in cis vs. ~180° angle in trans. |
| NOE Correlation | N-CH₃ ↔ C2-Substituent | N-CH₃ ↔ H2 | Proximity of the N-methyl group to the axial substituent in the cis isomer. |
X-ray Crystallography: The Unambiguous Gold Standard
For determining the absolute stereochemistry of a chiral molecule, single-crystal X-ray diffraction is the ultimate arbiter.
-
Expertise & Causality: This technique works by scattering X-rays off the electron cloud of a molecule that is perfectly ordered in a single crystal. The resulting diffraction pattern can be mathematically reconstructed into a three-dimensional model of the molecule, showing the precise location of every atom. If a heavy atom is present, the anomalous dispersion effect can be used to determine the absolute configuration (R vs. S) without ambiguity.[11][12][13]
-
Trustworthiness & Limitations: An X-ray crystal structure is considered definitive proof of structure and stereochemistry.[8] However, its primary and often insurmountable limitation is the requirement for a high-quality, single crystal. Many synthetic products are oils or amorphous solids, making this technique impossible. The process of growing suitable crystals can also be time-consuming and is often considered an art form.
Chiral High-Performance Liquid Chromatography (HPLC): The Quantitative Separator
When a reaction produces a mixture of enantiomers, chiral HPLC is the method of choice for both separating them and determining their relative proportions (i.e., the enantiomeric excess, or e.e.).
-
Expertise & Causality: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard chromatography. Chiral HPLC utilizes a chiral stationary phase (CSP) that transiently interacts with the enantiomers to form short-lived diastereomeric complexes.[14] Because these diastereomeric complexes have different energies and stabilities, one enantiomer is retained on the column longer than the other, allowing for their separation.
-
Self-Validating System: A key challenge with piperidine derivatives is their frequent lack of a strong UV chromophore, which hinders detection.[14] A robust protocol often involves pre-column derivatization with a UV-active chiral or achiral agent. For instance, derivatizing the piperidine nitrogen (if available) or another functional group with an agent like p-toluenesulfonyl chloride not only introduces a chromophore but can also enhance the chiral recognition on the CSP.[15]
Caption: Decision tree for selecting the appropriate analytical technique.
Experimental Protocols
The following protocols are provided as templates and should be optimized for the specific derivative being analyzed.
Protocol 1: Determination of Relative Stereochemistry via NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum. Pay close attention to the signals corresponding to the piperidine ring protons (typically 1.5-3.5 ppm).
-
J-Coupling Analysis: Carefully measure the coupling constants for the proton at C2. Compare these values to established ranges for axial-axial, axial-equatorial, and equatorial-equatorial couplings to infer the substituent's orientation.
-
NOESY Acquisition: Perform a 2D NOESY experiment. This is critical for unambiguous assignment.
-
NOESY Analysis: Process the 2D spectrum. Look for key cross-peaks. A cross-peak between the N-CH₃ protons and protons on the C2-substituent is strong evidence for a cis (axial) relationship. A cross-peak between the N-CH₃ and the C2-H proton suggests a trans (equatorial) relationship.
Protocol 2: Determination of Enantiomeric Purity via Chiral HPLC
Causality Note: This protocol includes a derivatization step, which is often necessary for piperidines lacking a UV chromophore to achieve adequate sensitivity.
-
Derivatization (Example with p-toluenesulfonyl chloride):
-
In a small vial, dissolve 1 mg of the piperidine derivative in 1 mL of dichloromethane.
-
Add 1.5 equivalents of triethylamine, followed by 1.2 equivalents of p-toluenesulfonyl chloride (tosyl chloride).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a small amount of water, extract the organic layer, dry it over Na₂SO₄, and evaporate the solvent.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
-
-
Chromatographic Conditions (Example):
-
Column: A polysaccharide-based CSP (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). This must be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 228 nm or 254 nm.[15]
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the derivatized sample. The two enantiomers should appear as two distinct, well-resolved peaks. The enantiomeric excess (% e.e.) is calculated using the peak areas (A1 and A2): % e.e. = |(A1 - A2) / (A1 + A2)| * 100.
Conclusion
The stereochemical validation of derivatives from this compound is a non-negotiable step in synthetic and medicinal chemistry. A logical, multi-technique approach provides the most trustworthy results. NMR spectroscopy serves as the initial and powerful tool for determining relative stereochemistry through the analysis of coupling constants and NOE effects. Chiral HPLC is essential for the quantitative separation of enantiomers to establish optical purity. Finally, when an unambiguous determination of absolute configuration is required and a suitable crystal can be obtained, X-ray crystallography remains the definitive gold standard. By understanding the strengths and limitations of each method and applying them judiciously, researchers can ensure the stereochemical integrity of their molecules, a critical factor for advancing drug discovery and development.
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Synthesis, X-ray diffraction study, analysis of inter- molecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. IUCr Journals. Available at: [Link]
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SAR of 2-methylpiperidine: effects of ring stereochemistry. ResearchGate. Available at: [Link]
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N-Methylpiperidine has the conformation shown. What does this tell you about the relative steric requirements of a methyl group vs. an electron lone pair? Study.com. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC. PubMed Central. Available at: [Link]
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Wiley Online Library. Available at: [Link]
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Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ResearchGate. Available at: [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. Available at: [Link]
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Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. PubMed. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]
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Synthesis of 1-(2-bromoethyl)piperidine hydrobromide. PrepChem.com. Available at: [Link]
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Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]
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Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [Link]
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Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central. Available at: [Link]
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Conformational Equilibrium in N-Methylpiperidine. RSC Publishing. Available at: [Link]
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Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
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Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]
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synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PubMed Central. Available at: [Link]
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Determination of the Stereochemistry of Substituted 4-(Sulfo- and Sulfonamidoalkyl) piperidine-2-carboxylic Acids with H NMR, CO. Wiley Online Library. Available at: [Link]
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Stereochemistry of oxidation of N-methylpiperidine. Chemistry Stack Exchange. Available at: [Link]
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Chirality Sensing of N-Heterocycles via 19F NMR. PubMed Central. Available at: [Link]
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Conformational Analysis of N-Nitrosopiperidines by 13C Nuclear Magnetic Resonance. The Orientation Preference of an α-Methyl Group. Canadian Science Publishing. Available at: [Link]
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stereochemistry and biological activity of drugs. SlideShare. Available at: [Link]
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A Researcher's Guide to the Catalytic Synthesis of 2-(2-Bromoethyl)-1-methylpiperidine Hydrobromide: A Comparative Analysis
For researchers and professionals in drug development, the efficient synthesis of key intermediates is a cornerstone of successful and timely project completion. One such crucial building block is 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, a versatile precursor for a range of pharmaceutical agents. This guide provides an in-depth analysis of the synthetic pathways to this compound, with a particular focus on the comparative yields and mechanistic underpinnings of various catalytic approaches. While direct, side-by-side comparative studies for this specific molecule are not extensively documented in publicly available literature, this guide synthesizes established catalytic principles and data from analogous transformations to provide a robust framework for methodological selection.
The Synthetic Challenge: From Alcohol to Alkyl Bromide
The most logical and common precursor for the synthesis of this compound is the commercially available alcohol, 2-(2-hydroxyethyl)-1-methylpiperidine. The core transformation, therefore, is the substitution of a hydroxyl group with a bromine atom. This seemingly straightforward reaction is often complicated by potential side reactions, including elimination to form the corresponding alkene and rearrangement products. The choice of catalyst and reaction conditions is paramount to maximizing the yield of the desired alkyl bromide.
Non-Catalytic Baseline: The Hydrobromic Acid Approach
A foundational method for this type of transformation involves the use of concentrated hydrobromic acid (HBr). In a related synthesis, 2-(2-bromoethyl)piperidine hydrobromide was prepared from the corresponding alcohol by treatment with 48% aqueous hydrogen bromide upon reflux for 24 hours, achieving a yield of 82%.[1] Similarly, 1-(2-bromoethyl)piperidine hydrobromide has been synthesized by reacting 1-(2-phenoxyethyl)piperidine with 40% hydrobromic acid at 150°C, resulting in a 79% yield.[2]
This method, while effective, often requires harsh conditions, including high temperatures and prolonged reaction times, which can be detrimental to sensitive functional groups and may lead to the formation of impurities.
Catalytic Strategies for Enhanced Yield and Selectivity
To overcome the limitations of the non-catalytic approach, various catalytic systems can be employed. These catalysts can offer milder reaction conditions, improved selectivity, and potentially higher yields.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique for reactions involving immiscible phases, such as an aqueous phase containing the bromide source and an organic phase containing the alcohol substrate.[3][4][5] A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is a common phase-transfer catalyst that facilitates the transport of the bromide anion from the aqueous to the organic phase, where it can react with the protonated alcohol.
Hypothesized Advantages for this Synthesis:
-
Milder Conditions: PTC can enable the reaction to proceed at lower temperatures compared to the direct HBr method.
-
Improved Nucleophilicity: The "naked" bromide anion transferred to the organic phase is a more potent nucleophile, potentially leading to faster reaction rates.
-
Suppression of Side Reactions: By maintaining a low concentration of the reactive species in the organic phase, PTC can minimize side reactions.
Organocatalysis
In recent years, organocatalysis has emerged as a valuable tool in organic synthesis. For the bromination of alcohols, chiral Brønsted acids have been shown to catalyze enantioselective transformations.[6] While enantioselectivity is not a concern for the target molecule, the use of an organocatalyst could still offer advantages in terms of activating the alcohol for nucleophilic attack.
Furthermore, systems like H2O2/HBr have been developed for the oxidation-bromination of secondary alcohols to α-bromo ketones with yields up to 91%.[7][8][9] Although the target reaction is a substitution, not an oxidation, this demonstrates the potential of combined reagent systems that can be considered a form of organocatalysis.
Metal-Based Catalysis
Transition metal catalysts are widely used in a vast array of organic transformations.[10] While less common for simple alcohol-to-alkyl bromide conversions, certain metal complexes could potentially facilitate this reaction. For instance, metal halides could act as Lewis acids to activate the hydroxyl group, making it a better leaving group. However, the cost and potential for product contamination with residual metal are significant considerations for pharmaceutical applications.
Comparative Yield Summary (Based on Analogous Reactions)
| Catalyst/Method | Substrate | Product | Yield (%) | Reference |
| Hydrobromic Acid (48%) | 2-(2-hydroxyethyl)piperidine | 2-(2-bromoethyl)piperidine hydrobromide | 82% | [1] |
| Hydrobromic Acid (40%) | 1-(2-phenoxyethyl)piperidine | 1-(2-bromoethyl)piperidine hydrobromide | 79% | [2] |
| H2O2/HBr | Secondary Alcohols | α-bromo ketones | up to 91% | [7][8][9] |
Note: The yields presented are for analogous or related reactions and should be considered as indicative rather than directly comparable for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromoethyl)piperidine Hydrobromide (Non-N-methylated analog)[1]
-
To the corresponding alcohol (1 equivalent), add 48% aqueous hydrogen bromide.
-
Reflux the mixture for 24 hours.
-
After cooling, the product can be isolated by crystallization or extraction.
Protocol 2: General Procedure for Oxidation-Bromination of Secondary Alcohols using H2O2/HBr[8]
-
To a solution of the secondary alcohol (1 mmol) and 48% aqueous HBr (1.2 mmol) in acetonitrile (1 mL) at 65-70°C, add a solution of 35% aqueous H2O2 (10 mmol) in acetonitrile (1 mL) portionwise over 6 hours with vigorous stirring.
-
Upon completion, the reaction is quenched, and the product is isolated via extraction and purification.
Mechanistic Considerations & Workflow Diagrams
The fundamental reaction proceeds via a nucleophilic substitution (SN1 or SN2) mechanism. The choice of catalyst can influence the predominant pathway.
Caption: SN2 mechanism for the bromination of the precursor alcohol.
Caption: Workflow of Phase-Transfer Catalyzed Bromination.
Conclusion and Future Outlook
The synthesis of this compound is a critical step in the development of numerous pharmaceutical compounds. While the traditional approach using concentrated hydrobromic acid provides a viable route, there is significant potential for improvement through the application of modern catalytic methods. Phase-transfer catalysis, in particular, stands out as a promising strategy for achieving higher yields under milder conditions, which is highly desirable in an industrial setting.
Further research is warranted to perform direct comparative studies of different catalysts for this specific transformation. Such studies would provide invaluable data for process chemists and contribute to the development of more efficient and sustainable synthetic routes for this important building block.
References
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A Comparative Guide to Leaving Groups in Piperidine-Based Alkylating Agents: A Senior Application Scientist's Perspective
Welcome to a detailed exploration of piperidine-based alkylating agents, a cornerstone of cancer chemotherapy. This guide moves beyond a simple overview, delving into the critical role of the leaving group in modulating the reactivity, selectivity, and ultimately, the therapeutic efficacy of these potent molecules. As researchers and drug development professionals, understanding these nuances is paramount to designing the next generation of more effective and less toxic anticancer agents. We will dissect the mechanisms, compare key leaving groups with supporting data, and provide actionable experimental protocols to validate these principles in your own research.
The Core Mechanism: Alkylation and the Inevitable Aziridinium Ion
Nitrogen mustards, many of which incorporate a piperidine scaffold to enhance properties like lipophilicity and cellular uptake, exert their cytotoxic effects by alkylating DNA.[1][2] This process is not a direct displacement but rather a sophisticated intramolecular reaction. The journey begins when the nitrogen atom of the mustard, acting as a nucleophile, attacks the adjacent carbon bearing the leaving group (typically a chloride). This intramolecular cyclization expels the leaving group and forms a highly strained, positively charged three-membered ring known as the aziridinium ion.[3][4][5]
This aziridinium ion is a potent electrophile, primed to react with nucleophilic sites on DNA. The primary target is the N7 position of guanine, although other sites like the N3 of adenine are also susceptible.[3][6][7][8][9] This initial reaction results in a mono-adduct. For bifunctional mustards (containing two such reactive arms), the second chloroethyl group can undergo the same cyclization, leading to a second alkylation event. This can result in an intra-strand crosslink (linking two bases on the same DNA strand) or a more cytotoxic inter-strand crosslink (ICL), which physically prevents the separation of the DNA double helix, thereby halting replication and transcription and triggering apoptosis.[7][8][10][11]
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endom Caption: Mechanism of DNA alkylation by a bifunctional nitrogen mustard.
A Comparative Analysis of Leaving Groups
The identity of the leaving group (L) is a critical determinant of the agent's reactivity. The rate-limiting step in the activation of a nitrogen mustard is the formation of the aziridinium ion. A "better" leaving group—one that is a more stable anion upon departure—will accelerate this step, leading to a more reactive compound.[12][13] Let's compare the most relevant classes.
The Halides: Classic and Effective
Halides are the quintessential leaving groups in traditional nitrogen mustards like Mechlorethamine and Chlorambucil.[5][6][11] Their effectiveness as leaving groups follows the order of their anionic stability: I⁻ > Br⁻ > Cl⁻ . Consequently, an iodo-mustard is significantly more reactive (and often more toxic) than its chloro- counterpart. While chlorine is most common in clinically used drugs, this is often a deliberate choice to balance reactivity with systemic stability, providing a suitable therapeutic window.
The Sulfonates: Potent and Versatile
Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are exceptionally good leaving groups.[14][15][16][17] This is due to the high stability of the resultant sulfonate anion, which is resonance-stabilized. In synthetic chemistry, converting a poorly reactive alcohol (-OH group) into a tosylate or mesylate is a standard strategy to make it susceptible to nucleophilic attack.[15][18] This principle can be applied to the design of novel alkylating agents, allowing for the creation of reactive centers from precursor molecules that were not initially alkylators. Their high reactivity means they must be used judiciously in drug design to avoid indiscriminate reactions and severe off-target toxicity.
Performance Comparison
The choice of leaving group directly impacts the kinetic and cytotoxic profile of the alkylating agent. A more reactive agent will form DNA adducts more rapidly but may also be more susceptible to hydrolysis and reaction with other cellular nucleophiles (e.g., glutathione, proteins), potentially preventing it from reaching its DNA target.[9]
| Leaving Group | Structure | Relative Reactivity | Anion Stability | Key Considerations in Drug Design |
| Chloride (Cl⁻) | -Cl | Moderate | Good | The clinical standard; provides a balance of reactivity and stability for systemic administration.[19] |
| Bromide (Br⁻) | -Br | High | Very Good | More reactive than chloride; may offer increased potency but with a potential for higher toxicity. |
| Iodide (I⁻) | -I | Very High | Excellent | Extremely reactive; often too unstable for systemic use but valuable for in vitro studies or targeted delivery. |
| Mesylate (OMs⁻) | -OSO₂CH₃ | Extremely High | Excellent (Resonance) | Excellent for converting alcohols into reactive sites. High reactivity requires careful molecular design to ensure target specificity.[17] |
| Tosylate (OTs⁻) | -OSO₂C₆H₄CH₃ | Extremely High | Excellent (Resonance) | Similar to mesylates but bulkier. A highly efficient leaving group for creating potent alkylators.[14][16] |
This table represents a generalized comparison. Actual reactivity is context-dependent, influenced by the overall molecular structure.
Validating Performance: Essential Experimental Protocols
To ensure scientific integrity, theoretical comparisons must be validated with robust experimental data. Here are two foundational protocols for assessing the efficacy of piperidine-based alkylating agents.
Protocol: Analysis of DNA Adducts by LC-MS
This protocol allows for the direct identification and quantification of DNA adducts, providing definitive evidence of the alkylating agent's mechanism of action.[20][21]
Objective: To quantify the formation of specific guanine adducts after treating purified DNA with a test compound.
Methodology:
-
DNA Treatment: Incubate calf thymus DNA (or genomic DNA isolated from cells) with a defined concentration of the alkylating agent in a suitable buffer (e.g., phosphate buffer, pH 7.4) for a specified time at 37°C.
-
DNA Precipitation: Precipitate the DNA using cold ethanol to remove the unreacted drug and other buffer components.
-
Enzymatic Hydrolysis: Resuspend the purified DNA in a digestion buffer. Perform a sequential enzymatic digestion to break the DNA down into individual nucleosides. This typically involves:
-
DNase I and Nuclease P1 to generate deoxynucleoside 3'-monophosphates.
-
Alkaline phosphatase to dephosphorylate them into deoxynucleosides.[21]
-
-
Sample Preparation: Centrifuge the digestate to pellet the enzymes. The supernatant containing the mixture of normal and adducted nucleosides is collected for analysis.
-
LC-MS/MS Analysis:
-
Inject the sample onto a reverse-phase HPLC column (e.g., C18) to separate the nucleosides.
-
Couple the HPLC to a tandem mass spectrometer (MS/MS).
-
Monitor for the specific mass-to-charge ratio (m/z) of the expected mono-adduct and cross-linked adducts using selected reaction monitoring (SRM) for high sensitivity and specificity.[20][22]
-
-
Quantification: Use a standard curve generated from synthetically prepared adduct standards to quantify the number of adducts per 10⁶ DNA bases.
dot graph G { bgcolor="#F1F3F4" rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endom Caption: Workflow for LC-MS/MS analysis of DNA adducts.
Protocol: Cytotoxicity Determination via MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23] It is a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of a cytotoxic compound.
Objective: To determine the IC₅₀ value of an alkylating agent in a cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., K562, A549) into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the alkylating agent. Remove the old media from the cells and add fresh media containing the different concentrations of the compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Metabolically active, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well to dissolve the formazan crystals.[24]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
dot graph G { bgcolor="#F1F3F4" rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endom Caption: Workflow for determining cytotoxicity using the MTT assay.
Conclusion and Future Directions
The leaving group is a powerful lever for tuning the performance of piperidine-based alkylating agents. While highly reactive groups like tosylates can produce exceptionally potent compounds, the clinical success of chloro-mustards highlights the importance of balancing reactivity with drug-like properties. The future of this field lies in enhancing selectivity. Strategies such as developing prodrugs that are activated only in the tumor microenvironment or conjugating these potent alkylators to tumor-targeting moieties are promising avenues for increasing the therapeutic index and improving patient outcomes.[1][5][6][25][26] By combining a deep mechanistic understanding with rigorous experimental validation, we can continue to refine these life-saving therapies.
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- LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA. (n.d.).
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- Alkyl
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- Synthesis of piperidine from multi-reactions of the starting material 3-alkynyl-2-(N-α-methylbenzyl)aziridine. (n.d.).
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A Senior Application Scientist's Guide to Spectroscopic Evidence for Reaction Intermediates of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
For researchers, scientists, and drug development professionals, understanding the transient species that dictate the course of a chemical reaction is paramount. The reaction of 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide is a classic case where the fleeting existence of intermediates determines the final product distribution. This guide provides an in-depth comparison of spectroscopic techniques to identify and characterize these reactive intermediates, offering both theoretical predictions and practical experimental protocols. Our focus is to equip you with the knowledge to not only identify these species but also to understand the causality behind the experimental choices, ensuring the integrity and validity of your findings.
The Dichotomy of Reactivity: Aziridinium Ion vs. Elimination Pathways
When this compound is treated with a base, the tertiary amine is liberated, setting the stage for an intramolecular reaction. Two primary competing pathways are conceivable:
-
Intramolecular Nucleophilic Substitution (SNi): The piperidine nitrogen can act as a nucleophile, displacing the bromide ion to form a strained, bicyclic aziridinium ion intermediate: 1-methyl-1-azoniabicyclo[4.1.0]heptane bromide . This highly reactive species is susceptible to subsequent nucleophilic attack.
-
Elimination (E2): A base can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the formation of an unsaturated product, 1-methyl-2-vinylpiperidine .
The prevalence of each pathway is dictated by factors such as the strength and steric bulk of the base, solvent polarity, and temperature. Discerning the dominant pathway, or the co-existence of both, requires the sensitive and discerning eye of spectroscopy.
Caption: Competing reaction pathways for 2-(2-Bromoethyl)-1-methylpiperidine.
Spectroscopic Fingerprints of the Unseen: Predicted Data
A key challenge in studying reaction intermediates is their transient nature. However, by combining theoretical predictions with experimental observation, we can build a compelling case for their existence.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of these intermediates. Due to the positive charge on the nitrogen in the aziridinium ion, the adjacent protons and carbons are expected to be significantly deshielded (shifted downfield) compared to the neutral starting material or the elimination product.
Table 1: Predicted 1H NMR Chemical Shifts (ppm)
| Proton Position | 2-(2-Bromoethyl)-1-methylpiperidine | 1-methyl-1-azoniabicyclo[4.1.0]heptane | 1-methyl-2-vinylpiperidine |
| N-CH3 | ~2.3 | ~3.1 (singlet) | ~2.2 (singlet) |
| Piperidine H2 (adjacent to N) | ~2.9 (multiplet) | ~3.5-3.8 (multiplets) | ~2.8 (multiplet) |
| Piperidine H6 (adjacent to N) | ~2.2 (multiplet) | ~3.5-3.8 (multiplets) | ~2.1 (multiplet) |
| Bromoethyl-CH2-Br | ~3.5 (triplet) | - | - |
| Bromoethyl-CH2-C | ~2.1 (multiplet) | - | - |
| Aziridinium Ring Protons | - | ~2.5-2.9 (multiplets) | - |
| Vinyl Protons (=CH2) | - | - | ~4.9-5.1 (multiplets) |
| Vinyl Proton (=CH-) | - | - | ~5.7-5.9 (multiplet) |
| Other Piperidine Protons | ~1.4-1.8 | ~1.6-2.0 | ~1.4-1.7 |
Table 2: Predicted 13C NMR Chemical Shifts (ppm)
| Carbon Position | 2-(2-Bromoethyl)-1-methylpiperidine | 1-methyl-1-azoniabicyclo[4.1.0]heptane | 1-methyl-2-vinylpiperidine |
| N-CH3 | ~42 | ~50 | ~43 |
| Piperidine C2 | ~60 | ~65-70 | ~62 |
| Piperidine C6 | ~55 | ~65-70 | ~56 |
| Bromoethyl-CH2-Br | ~33 | - | - |
| Bromoethyl-CH2-C | ~35 | - | - |
| Aziridinium Ring Carbons | - | ~40-45 | - |
| Vinyl Carbon (=CH2) | - | - | ~115 |
| Vinyl Carbon (=CH-) | - | - | ~140 |
| Other Piperidine Carbons | ~24-26 | ~20-28 | ~24-32 |
The distinct downfield shifts for the N-CH3 group and the carbons/protons adjacent to the nitrogen in the aziridinium ion are the most telling diagnostic features.
Mass Spectrometry (MS): Unveiling the Molecular Ion and its Fragments
Mass spectrometry provides crucial information about the molecular weight of the intermediates and their fragmentation patterns. Electrospray ionization (ESI) is particularly well-suited for detecting charged species like the aziridinium ion.
Table 3: Predicted Mass Spectrometry Data
| Intermediate | Predicted Molecular Ion (m/z) | Key Fragmentation Pathways |
| 1-methyl-1-azoniabicyclo[4.1.0]heptane | 126.128 (C8H16N+) | - Loss of ethylene (m/z 98) - Ring-opening and fragmentation of the piperidine ring |
| 1-methyl-2-vinylpiperidine | 125.120 (C8H15N) | - Loss of a methyl radical (m/z 110) - Fragmentation of the piperidine ring |
The detection of a cation with an m/z of 126 would be strong evidence for the formation of the aziridinium intermediate.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While less definitive than NMR or MS for this specific problem, in-situ IR spectroscopy can provide valuable kinetic data by monitoring the disappearance of reactant peaks and the appearance of product peaks. The C-N stretching frequencies in the aziridinium ion might be subtly different from the starting amine, though these changes can be difficult to resolve in a complex reaction mixture. The most prominent change would be the appearance of C=C stretching and =C-H bending vibrations for the vinylpiperidine product.
Table 4: Key Predicted IR Absorptions (cm-1)
| Functional Group | 1-methyl-1-azoniabicyclo[4.1.0]heptane | 1-methyl-2-vinylpiperidine |
| C-N Stretch | ~1200-1250 (strained) | ~1100-1150 |
| C=C Stretch | - | ~1640 |
| =C-H Bend | - | ~910 and 990 (out-of-plane) |
Experimental Protocols for Intermediate Detection
The successful detection of these transient species hinges on the careful design and execution of experiments.
In Situ Monitoring: Capturing the Reaction in Real-Time
The ideal approach is to monitor the reaction as it happens. This minimizes the risk of intermediate decomposition during workup.
Protocol 1: In Situ NMR Monitoring
-
Reactant Preparation: In an NMR tube, dissolve this compound (1 eq.) in a suitable deuterated solvent (e.g., D2O, CD3CN).
-
Initiation: Cool the solution in the NMR spectrometer to a low temperature (e.g., -20 °C to 0 °C) to slow down the reaction.
-
Base Addition: Prepare a solution of a non-nucleophilic base (e.g., sodium carbonate or a hindered amine base) in the same deuterated solvent. Carefully add the base (1.1 eq.) to the NMR tube.
-
Data Acquisition: Immediately begin acquiring a series of 1H NMR spectra over time.
-
Analysis: Look for the appearance and subsequent disappearance of new signals corresponding to the predicted chemical shifts of the aziridinium ion. The growth of signals for the final product(s) should also be monitored.
Causality Behind Choices:
-
Low Temperature: Crucial for increasing the lifetime of the reactive intermediates, making them more amenable to detection.[1]
-
Non-nucleophilic Base: Minimizes the immediate consumption of the aziridinium ion by an external nucleophile, allowing it to accumulate to a detectable concentration.
Caption: Workflow for in situ NMR monitoring of the reaction.
Protocol 2: In Situ FTIR Monitoring
-
Setup: Utilize an attenuated total reflectance (ATR) FTIR probe inserted into the reaction vessel.
-
Background: Collect a background spectrum of the solvent and starting material before initiating the reaction.
-
Initiation: Add the base to the reaction mixture.
-
Monitoring: Continuously collect IR spectra over the course of the reaction.
-
Analysis: Monitor the disappearance of reactant C-Br stretches and the appearance of product-specific peaks, such as the C=C stretch of the vinylpiperidine.
Trapping Experiments: Converting the Unstable to the Stable
If in situ methods are not feasible, trapping the intermediate with a nucleophile can provide indirect but strong evidence of its formation.
Protocol 3: Trapping the Aziridinium Ion
-
Reaction Setup: In a round-bottom flask, dissolve this compound and a potent nucleophile that is a poor base (e.g., sodium azide or a thiol) in a suitable solvent.
-
Initiation: Add a non-nucleophilic base to initiate the formation of the aziridinium ion.
-
Reaction: Allow the reaction to proceed, during which the aziridinium ion is trapped by the nucleophile.
-
Workup and Analysis: Quench the reaction, extract the product, and purify it. Characterize the product by NMR and MS. The structure of the trapped product (e.g., an azidopiperidine or a thio-substituted piperidine) will confirm the intermediacy of the aziridinium ion.
Causality Behind Choices:
-
Potent Nucleophile/Poor Base: This ensures that the trapping agent efficiently attacks the aziridinium ion without promoting the competing elimination reaction.
Comparison of Spectroscopic Approaches
| Technique | Strengths | Limitations | Best Suited For |
| NMR Spectroscopy | - Provides detailed structural information.- Can be used for in situ monitoring.[1]- Quantitative analysis is possible. | - Lower sensitivity compared to MS.- In situ monitoring requires low temperatures to slow down fast reactions. | - Unambiguous structural elucidation of intermediates.- Kinetic analysis of the reaction. |
| Mass Spectrometry | - High sensitivity for detecting low-concentration species.[2]- Provides molecular weight information.- Can be coupled with chromatography for mixture analysis. | - Provides limited structural information on its own.- Fragmentation can be complex to interpret. | - Confirming the presence and molecular weight of intermediates.- Detecting trace amounts of transient species. |
| IR Spectroscopy | - Excellent for in situ monitoring of functional group changes.[3]- Can provide kinetic information. | - Often provides less specific structural information than NMR.- Overlapping peaks can complicate analysis in complex mixtures. | - Real-time monitoring of reaction progress.- Identifying the formation of specific functional groups (e.g., C=C). |
Conclusion: A Multi-faceted Approach for Unambiguous Identification
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Safety Operating Guide
Operational Guide: Personal Protective Equipment (PPE) Protocol for 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide
This guide provides essential safety and handling protocols for 2-(2-Bromoethyl)-1-methylpiperidine hydrobromide, tailored for researchers and drug development professionals. As a bromoalkane derivative, this compound presents significant hazards requiring meticulous handling. The following procedures are designed to ensure personnel safety, maintain experimental integrity, and comply with established laboratory safety standards. The causality behind each recommendation is explained to foster a deep understanding of the required safety culture.
Hazard Assessment and Identification
This compound is classified as acutely toxic if swallowed.[1] Its structure suggests it should be handled as a potent alkylating agent, which are often carcinogenic, mutagenic, and teratogenic. Therefore, exposure must be minimized through a combination of engineering controls and robust personal protective equipment.
Table 1: GHS Hazard Identification
| Hazard Category | GHS Classification | Description |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 (Assumed) | H315: Causes skin irritation.[2][3] |
| Serious Eye Damage | Category 2A (Assumed) | H319: Causes serious eye irritation.[2][3] |
| STOT - Single Exposure | Category 3 (Assumed) | H335: May cause respiratory irritation.[2][3] |
The primary routes of exposure are inhalation of the solid dust, skin/eye contact, and ingestion.[4][5] The hydrobromide salt form is a solid, but fine powders can become airborne during handling, posing a respiratory risk.[1][4]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical.[5][6] All PPE must be considered contaminated after use and disposed of as hazardous waste.[7]
Table 2: Summary of Required PPE
| Task | Engineering Control | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
|---|---|---|---|---|---|
| Weighing/Handling Solid | Chemical Fume Hood | Double Nitrile | Poly-Coated, Disposable | Goggles & Face Shield | Not required inside hood |
| Preparing Solutions | Chemical Fume Hood | Double Nitrile | Poly-Coated, Disposable | Goggles & Face Shield | Not required inside hood |
| Minor Spill Cleanup | N/A | Double, Heavy-Duty | Poly-Coated, Disposable | Goggles & Face Shield | NIOSH-Approved N95 |
Detailed PPE Specifications
-
Gloves: Double-gloving is required. Two pairs of chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard) provide maximum protection.[7][8] The outer glove absorbs the initial contamination, while the inner glove protects the skin during the doffing process. Change outer gloves immediately if contamination is suspected.
-
Gown: A disposable, poly-coated gown with long, cuffed sleeves and a back closure is mandatory.[7] This prevents permeation of the chemical in case of a splash or spill. Standard cotton lab coats are insufficient as they are absorbent and can hold the chemical against the skin.
-
Eye and Face Protection: Chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are the minimum requirement.[9] Due to the severe irritation potential, these must be worn in conjunction with a full-face shield to protect the entire face from splashes during solution preparation or transfers.[6][7]
-
Respiratory Protection: All handling of the solid compound must be performed within a certified chemical fume hood to control airborne dust.[10] If a fume hood is not available or in the event of a significant spill, a NIOSH-certified N95 respirator is required to prevent inhalation of aerosolized particles.[5][7]
Procedural Workflows
Adherence to standardized procedures for donning, handling, and doffing PPE is critical to prevent cross-contamination and exposure.
Safe Handling and Disposal Workflow
Caption: Workflow for handling this compound.
Protocol 1: Donning PPE (Step-by-Step)
-
Verify Equipment: Ensure all PPE is free of defects.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Gown: Put on the poly-coated gown, ensuring it is fully closed in the back. The cuffs of the inner gloves should be tucked under the sleeves of the gown.[7]
-
Eye/Face Protection: Put on chemical splash goggles first, followed by the full-face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of the gown.[7] This creates a complete seal.
Protocol 2: Doffing PPE (Step-by-Step)
This sequence is designed to remove the most contaminated items first and to avoid touching the exterior of contaminated items with bare skin.
-
Outer Gloves: While still in the work area or an anteroom, remove the outer gloves. Peel them off by turning them inside out, without touching the external surface with your inner glove. Dispose of them immediately in a designated hazardous waste container.[7]
-
Face Shield & Goggles: Remove the face shield and goggles from the back to the front. Place them in a designated area for decontamination or disposal.
-
Gown: Untie the gown and peel it away from your body, touching only the inside surface. Roll it into a ball with the contaminated side inward and dispose of it.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface with bare hands. Dispose of them.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water for at least 20 seconds.
Emergency and Disposal Plans
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Exposure and First Aid Response
Immediate action is required following any exposure. Facilities must be equipped with an accessible eyewash station and safety shower.[10][11]
Table 3: First Aid Measures
| Exposure Route | Immediate Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][9][12] |
| Eye Contact | Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[9][13] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][9][14] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[4][9] |
Spill Management
For a minor spill (a few grams of solid) inside a chemical fume hood:
-
Restrict Access: Ensure no one else enters the area.
-
Maintain PPE: Wear the full PPE as described in Section 2.
-
Containment: Gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pad) to avoid raising dust.
-
Neutralization (if applicable): Use a suitable neutralizing agent if recommended by your institution's safety office.
-
Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste.
-
Decontamination: Wipe the spill area with a decontaminating solution (e.g., 10% bleach solution followed by a water rinse), using fresh absorbent pads.
-
Disposal: All cleanup materials and contaminated PPE must be disposed of as hazardous chemical waste.[4][11][14]
Waste Disposal
-
Chemical Waste: All unused chemical and reaction byproducts must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, gowns, pipette tips, and weighing paper, must be disposed of in a designated hazardous waste container.[7] Do not mix with general laboratory trash.
-
Follow Regulations: Adhere strictly to your institution's and local regulations for hazardous waste disposal.[4]
References
-
CPAchem. (2023). Safety data sheet according to 1907/2006/EC, Article 31 - 1,2-Dibromoethane. Retrieved from [Link]
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Halyard. (n.d.). GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. Retrieved from [Link]
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NHS England. (n.d.). Policy for the use of personal protective equipment when handling chemotherapy, v 3.0. Retrieved from [Link]
-
Scott, S., & Polovich, M. (2018). Safe handling of hazardous drugs. PubMed Central (PMC). Retrieved from [Link]
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University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]
-
POGO. (n.d.). Personal Protective Equipment - POGO Satellite Manual. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet - 3-(Bromomethyl)piperidine. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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GOV.UK. (n.d.). 1,2-dibromoethane - Incident management. Retrieved from [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
